Homovanillyl alcohol
Description
Homovanillyl alcohol has been reported in Saussurea medusa, Cyclopia intermedia, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Metabolite of serotonin and norepinephrine.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBSJRBOQIZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178494 | |
| Record name | 3-Methoxy-4-hydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2380-78-1 | |
| Record name | Homovanillyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-hydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-4-hydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethyl)guaiacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOVANILLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7EE8MS6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 42 °C | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Homovanillyl Alcohol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the enzymatic pathways leading to the formation of homovanillyl alcohol, a key metabolite in dopamine catabolism and a valuable flavoring agent. This guide provides a comprehensive overview of the core biosynthetic routes in both mammalian systems and engineered microorganisms, complete with quantitative data, detailed experimental protocols, and visual pathway representations.
Introduction
This compound (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a significant metabolite of the neurotransmitter dopamine.[1][2] In clinical research, its levels are often monitored to gain insights into dopamine turnover and diagnose certain neurochemical disorders.[3] Beyond its physiological relevance, this compound is also utilized as a flavoring agent in the food and beverage industry. This dual importance has spurred interest in understanding and engineering its biosynthetic pathways for applications ranging from diagnostics to industrial biotechnology.
This technical guide provides a detailed examination of the primary enzymatic pathways involved in the biosynthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the underlying biochemical processes, relevant quantitative data, and practical experimental methodologies.
Mammalian Biosynthesis of this compound from Dopamine
In mammalian systems, this compound is a terminal product of dopamine metabolism. The pathway involves a series of enzymatic reactions primarily occurring in the liver and brain. The key enzymes in this pathway are Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT), and Aldehyde Dehydrogenase (ALDH) or Aldehyde Reductase (AR).
The metabolic cascade begins with the oxidative deamination of dopamine by MAO, an enzyme bound to the outer mitochondrial membrane.[4] This reaction produces the reactive intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL).[5][6] DOPAL is then primarily oxidized by ALDH to form 3,4-dihydroxyphenylacetic acid (DOPAC).[6][7][8] Subsequently, COMT catalyzes the methylation of DOPAC to produce homovanillic acid (HVA).[9][10] While HVA is a major end-product, a smaller portion of DOPAL can be reduced by AR to form this compound.[6][11]
Alternatively, dopamine can first be methylated by COMT to 3-methoxytyramine, which is then oxidized by MAO to 3-methoxy-4-hydroxyphenylacetaldehyde. This aldehyde is subsequently reduced by aldehyde reductase or alcohol dehydrogenase to this compound.
Figure 1: Mammalian pathways for dopamine metabolism to this compound.
Microbial Biosynthesis of this compound
Engineered microbial systems offer an alternative and sustainable route for the production of this compound, often starting from simple and abundant precursors. A common strategy involves the use of genetically modified Escherichia coli to convert 4-hydroxybenzoic acid (4-HBA) into this compound. This artificial pathway leverages the catalytic activities of three key enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT).
The pathway initiates with the hydroxylation of 4-HBA by PobA to yield 3,4-dihydroxybenzoic acid (protocatechuic acid). Subsequently, CAR reduces the carboxylic acid group of protocatechuic acid to an aldehyde, forming 3,4-dihydroxybenzaldehyde. Finally, a promiscuous COMT methylates the 3-hydroxyl group of 3,4-dihydroxybenzaldehyde to produce vanillin, which is then reduced by an endogenous or heterologous alcohol dehydrogenase/aldehyde reductase to this compound.
Figure 2: Engineered microbial pathway for this compound synthesis from 4-HBA.
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthesis pathways is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for the enzymes in both the mammalian and microbial pathways.
Table 1: Kinetic Parameters of Enzymes in the Mammalian Pathway
| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference(s) |
| Monoamine Oxidase A (MAO-A) | Dopamine | Rat Brain | 120 | - | - | [8][11] |
| Monoamine Oxidase B (MAO-B) | Dopamine | Rat Brain | 340 | - | - | [8][11] |
| Catechol-O-Methyltransferase (COMT) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Human (recombinant) | ~4140 | ~1.58 (min⁻¹) | - | [12] |
| Aldehyde Dehydrogenase (ALDH1A1) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Human Liver | ~0.25 | ~0.34 (U/mg) | - | [13] |
| Aldehyde Dehydrogenase (ALDH2) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Human Liver | < 0.15 | ~0.039 (U/mg) | - | [13] |
| Aldehyde Reductase (human) | Aromatic Aldehydes | Human Liver | Varies | - | - | [14] |
Table 2: Kinetic Parameters of Enzymes in the Microbial Pathway
| Enzyme | Substrate | Organism/Source | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| p-Hydroxybenzoate Hydroxylase (PobA) | p-Hydroxybenzoate | Pseudomonas fluorescens | 15 - 30 | 55 | [1][9][15] |
| Carboxylic Acid Reductase (CAR) | Benzoic Acid | Nocardia sp. | 645 | - | [16][17][18] |
| Caffeate O-Methyltransferase (COMT) | Caffeic Acid | Zea mays | - | - | [19][20][21] |
| Caffeate O-Methyltransferase (COMT) | Caffeoyl Aldehyde | Triticum aestivum | High efficiency | - | [19] |
Note: Kinetic parameters can vary significantly depending on the specific isoform, organism, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Expression and Purification of Recombinant Human Soluble COMT (hSCOMT) from E. coli
This protocol describes a method for the purification of recombinant hSCOMT using hydrophobic interaction chromatography (HIC).[22][23]
1. Expression:
-
Transform E. coli BL21(DE3) cells with a suitable expression vector containing the hSCOMT gene.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
2. Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 55%.
-
Stir on ice for 1 hour to allow protein precipitation.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of HIC equilibration buffer (e.g., 50 mM sodium phosphate pH 7.0 containing 1 M ammonium sulfate).
4. Hydrophobic Interaction Chromatography (HIC):
-
Load the resuspended protein onto a HIC column (e.g., Butyl-Sepharose) pre-equilibrated with the equilibration buffer.
-
Wash the column with several volumes of equilibration buffer to remove unbound proteins.
-
Elute the bound hSCOMT with a decreasing linear gradient of ammonium sulfate (e.g., 1 M to 0 M) in 50 mM sodium phosphate pH 7.0.
-
Collect fractions and analyze for COMT activity and purity by SDS-PAGE.
5. Gel Filtration Chromatography (Polishing Step):
-
Pool the active fractions from HIC and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Elute the protein and collect fractions containing pure hSCOMT.
Figure 3: Workflow for the purification of recombinant human soluble COMT.
Protocol 2: Assay for Monoamine Oxidase (MAO) Activity
This protocol describes a general fluorometric assay for measuring MAO activity.
1. Reagents:
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate solution (e.g., 1 mM dopamine in assay buffer).
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline, respectively) for isoform-specific assays.
-
Enzyme source (e.g., purified MAO, mitochondrial fractions, or tissue homogenates).
2. Assay Procedure:
-
Prepare a working solution containing Amplex® Red and HRP in the assay buffer.
-
In a 96-well microplate, add the enzyme sample.
-
To distinguish between MAO-A and MAO-B activity, pre-incubate separate samples with the respective specific inhibitors.
-
Add the substrate solution to initiate the reaction.
-
Immediately add the Amplex® Red/HRP working solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a set period (e.g., 30-60 minutes).
3. Data Analysis:
-
The rate of increase in fluorescence is proportional to the MAO activity.
-
Calculate the specific activity based on a standard curve generated with known concentrations of H₂O₂.
Protocol 3: HPLC-ECD Analysis of this compound and Other Dopamine Metabolites
This protocol outlines a method for the simultaneous quantification of dopamine and its metabolites, including this compound, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14][15][17][24][25]
1. Sample Preparation:
-
Homogenize brain tissue or other biological samples in an ice-cold solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC-ECD System:
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium 1-octanesulfonate) with an organic modifier (e.g., 10-15% methanol), adjusted to an acidic pH (e.g., 3.0-3.5).
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode, set at an oxidizing potential (e.g., +0.7 to +0.8 V).
3. Chromatographic Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the analytes isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Detect the eluting compounds using the electrochemical detector.
4. Quantification:
-
Identify and quantify the peaks corresponding to dopamine, DOPAC, homovanillic acid, and this compound by comparing their retention times and peak areas/heights to those of known standards.
-
Normalize the results using the internal standard.
Figure 4: General workflow for the analysis of dopamine metabolites by HPLC-ECD.
Conclusion
The biosynthesis of this compound represents a fascinating intersection of neurotransmitter metabolism and biotechnological potential. In mammalian systems, its formation is intricately linked to the catabolism of dopamine, providing a valuable window into neurological function. In the realm of synthetic biology, the construction of artificial pathways in microorganisms showcases the power of metabolic engineering to produce valuable compounds from simple precursors. This guide has provided a comprehensive technical overview of these pathways, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their exploration of this versatile molecule. Further research into the kinetics and regulation of these enzymatic steps will undoubtedly unlock new opportunities for both therapeutic intervention and sustainable chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-level Expression and Purification of Rat Monoamine Oxidase A (MAO A) in Pichia pastoris: Comparison with Human MAO A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and properties of aldose reductase and aldehyde reductase II from human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human aldehyde dehydrogenase: kinetic identification of the isozyme for which biogenic aldehydes and acetaldehyde compete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on the reaction of p-hydroxybenzoate hydroxylase. Agreement of steady state and rapid reaction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. Nocardia sp. Carboxylic Acid Reductase: Cloning, Expression, and Characterization of a New Aldehyde Oxidoreductase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nocardia sp. carboxylic acid reductase: cloning, expression, and characterization of a new aldehyde oxidoreductase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caffeate O-methyltransferase - Wikipedia [en.wikipedia.org]
- 21. uniprot.org [uniprot.org]
- 22. A new approach on the purification of recombinant human soluble catechol-O-methyltransferase from an Escherichia coli extract using hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Homovanillyl Alcohol in Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homovanillyl alcohol (HVA), a metabolite of the neurotransmitter dopamine, is emerging as a significant molecule in the study of dopamine metabolism and its associated neurological and physiological processes. While often considered a minor metabolite, its formation and subsequent reactions provide valuable insights into the enzymatic activities of catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), aldehyde reductase, and alcohol dehydrogenase. This technical guide provides an in-depth exploration of the role of this compound in dopamine metabolism, including its biochemical pathways, analytical methodologies for its quantification, and its potential as a biomarker in various clinical contexts.
Introduction
Dopamine, a critical catecholamine neurotransmitter, is integral to numerous functions within the central nervous system, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels is crucial for maintaining neurological homeostasis, and dysregulation of its metabolic pathways is implicated in a range of disorders such as Parkinson's disease, schizophrenia, and addiction. The catabolism of dopamine involves a series of enzymatic reactions that produce several key metabolites. Among these, this compound (4-hydroxy-3-methoxyphenylethanol), a downstream product of dopamine metabolism, offers a window into specific enzymatic processes within the dopaminergic system. This guide will provide a comprehensive overview of the formation, degradation, and analytical considerations of this compound.
Dopamine Metabolism and the Formation of this compound
The metabolic journey from dopamine to this compound involves a multi-step enzymatic cascade. Two primary pathways, initiated by either catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), converge to produce homovanillic acid (HVA), the major end-product of dopamine metabolism. This compound is an intermediate in a side branch of this main pathway.
The key enzymatic steps are as follows:
-
O-Methylation by COMT: Dopamine is O-methylated by COMT to form 3-methoxytyramine (3-MT).[1][2]
-
Oxidative Deamination by MAO: 3-Methoxytyramine is then deaminated by MAO to produce 3-methoxy-4-hydroxyphenylacetaldehyde.
-
Reduction to this compound: This aldehyde intermediate can then be reduced by aldehyde reductase or alcohol dehydrogenase to form this compound.[3][4][5]
-
Oxidation to Homovanillic Acid: Alternatively, 3-methoxy-4-hydroxyphenylacetaldehyde can be oxidized by aldehyde dehydrogenase to form homovanillic acid (HVA).[3][5]
The relative flux through the reduction pathway to this compound versus the oxidation pathway to homovanillic acid can depend on various factors, including enzyme kinetics and the availability of co-factors in specific cellular compartments.
Signaling Pathway Diagram
Quantitative Data on Dopamine Metabolites
The quantification of dopamine and its metabolites in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for both research and clinical diagnostics. While extensive data is available for homovanillic acid (HVA), quantitative data for this compound is less commonly reported, reflecting its status as a minor metabolite. The tables below summarize available data for key dopamine metabolites.
Table 1: Reference Ranges of Dopamine Metabolites in Healthy Adults
| Analyte | Matrix | Reference Range | Source |
| Homovanillic Acid (HVA) | Urine (24-hour) | 2.0 ± 0.7 mg/day | [6] |
| CSF | 253 ± 109 nmol/L | [7] | |
| Plasma | Significantly lower in alcoholics vs. controls | [8] | |
| 3-Methoxytyramine (3-MT) | Urine (24-hour) | ≤ 306 mcg/24h (male), ≤ 242 mcg/24h (female) | [9] |
| This compound | Urine, Plasma, CSF | Data not widely available in reference literature |
Table 2: Alterations in Dopamine Metabolite Levels in Disease States
| Disease State | Analyte | Matrix | Observation | Source |
| Neuroblastoma | HVA, VMA | Urine | Significantly elevated levels are used as a diagnostic biomarker. | [2] |
| Parkinson's Disease | HVA | CSF | Mean baseline concentration of 34.7 ± 17.0 ng/mL in early PD. | [10] |
| Alcoholism (recently abstinent) | HVA | Plasma | Significantly lower levels compared to healthy controls. | [11] |
| Alcoholism (with depression) | HVA | CSF | Lower levels in depressed individuals with a history of alcoholism. | [12] |
Experimental Protocols
Accurate quantification of this compound and related dopamine metabolites requires sensitive and specific analytical methods. The following sections detail common experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE) of Catecholamine Metabolites from Urine
This protocol is a general guideline for the extraction of catecholamines and their metabolites from urine prior to LC-MS/MS analysis.
Materials:
-
Weak cation exchange SPE cartridges
-
Methanol (MeOH)
-
Deionized Water (D.I. H₂O)
-
Acetate Buffer (pH 7)
-
Acetonitrile (ACN)
-
Formic Acid
-
Nitrogen evaporator
Procedure:
-
Column Conditioning:
-
Condition the SPE column with 3 mL of MeOH.
-
Equilibrate the column with 3 mL of D.I. H₂O.
-
Further equilibrate with 3 mL of Acetate Buffer (pH 7).[13]
-
-
Sample Loading:
-
Load the urine sample onto the column at a flow rate of 1-2 mL/minute.[13]
-
-
Washing:
-
Wash the cartridge with 3 mL of D.I. H₂O.
-
Wash with 3 mL of a 50:50 mixture of MeOH and ACN.
-
Dry the cartridge under a high vacuum for approximately 10 minutes.[13]
-
-
Elution:
-
Elute the analytes with 3 mL of MeOH containing 5% formic acid.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[13]
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple neurotransmitters and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 or Pentafluorophenyl (PFP) column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Elution: A gradient program is typically used to achieve optimal separation of the analytes.
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL[13]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.
Workflow Diagram for LC-MS/MS Analysis
Conclusion
This compound, while a minor metabolite of dopamine, provides a unique perspective on the intricate balance of enzymatic activities within the dopaminergic system. Its formation via the reduction of 3-methoxy-4-hydroxyphenylacetaldehyde highlights the role of aldehyde-reducing enzymes in catecholamine metabolism. The development and application of highly sensitive analytical techniques such as LC-MS/MS are essential for the accurate quantification of this and other low-abundance metabolites. Further research into the quantitative levels of this compound in various physiological and pathological states will enhance our understanding of dopamine dysregulation in neurological and psychiatric disorders and may lead to the identification of novel biomarkers for disease diagnosis and therapeutic monitoring.
References
- 1. agilent.com [agilent.com]
- 2. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Urinary levels of vanilmandelic acid and homovanillic acid determined by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid monoamine metabolites in 114 healthy individuals 18-88 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma homovanillic acid: a significant association with alcoholism is independent of a functional polymorphism of the human catechol-O-methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid homovanillic acid in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low plasma homovanillic acid levels in recently abstinent alcoholic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lower CSF homovanillic acid levels in depressed patients with a history of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unitedchem.com [unitedchem.com]
Physicochemical Properties of Homovanillyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound of significant interest in various scientific fields. It is recognized as a metabolite of hydroxytyrosol and, by extension, of the neurotransmitter dopamine.[1] Found naturally in olive oil, strawberries, and grapes, HVA has demonstrated notable biological activities, including high radical scavenging capabilities.[2] Its presence in these dietary sources and its connection to dopamine metabolism underscore its potential relevance in nutrition, pharmacology, and neuroscience.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and structured presentation of key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 40-42 °C | [4][6][7] |
| Boiling Point | 316.00 to 317.00 °C (estimated) | [8] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6][8] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 8.053e+004 mg/L at 25 °C (estimated) | [8] |
| Solubility in other solvents | Soluble in alcohol, DMSO (≥ 100 mg/mL) | [5][8][9] |
| logP (Octanol-Water Partition Coefficient) | 0.47 | [4][8][10] |
| pKa (Strongest Acidic) | 10.19 (predicted) | [7][10] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound, providing a foundation for reproducible experimental work.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[4][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.[10] Pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount.[10] Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[10]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[4]
-
Set the apparatus to heat at a medium rate to a temperature approximately 15-20°C below the expected melting point of this compound (~40°C).
-
Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[11]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has turned into a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-2°C).
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid boils, the air in the capillary is replaced by the substance's vapor. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[12]
Apparatus:
-
Thiele tube
-
Micro test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Sample Preparation: Place a few drops of molten this compound into a micro test tube.
-
Assembly:
-
Place a capillary tube (sealed end up) into the micro test tube containing the sample.
-
Attach the micro test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a small flame.[12] The convection currents in the oil will ensure uniform heating.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12]
-
Remove the heat and allow the apparatus to cool slowly.
-
Observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]
-
-
Reporting: Record the temperature and the ambient atmospheric pressure.
Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.[13]
Apparatus:
-
Flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Prepare a series of flasks containing a known volume of the desired solvent (e.g., distilled water, ethanol).
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to each flask.
-
-
Equilibration:
-
Seal the flasks and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be visible.
-
-
Sample Separation:
-
After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved solute from any undissolved solid particles by centrifugation or filtration.[13] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the clear, saturated solution to a concentration within the working range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient is a measure of a compound's lipophilicity and its distribution between an oily and an aqueous phase.
Principle: The solute is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured to determine the partition coefficient (P). logP is the logarithm of this ratio.[14]
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Partitioning:
-
Accurately weigh a small amount of this compound and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Place known volumes of the n-octanol and water phases into a separatory funnel or vial.
-
Add the this compound solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[15]
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully sample an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in octanol phase] / [Concentration in aqueous phase]
-
logP is then calculated as the base-10 logarithm of P.
-
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton.
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).[16]
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard pH buffers for calibration
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
-
Place the solution in a beaker with a magnetic stir bar.
-
-
Titration:
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized NaOH solution from the burette in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 2380-78-1 [thegoodscentscompany.com]
- 3. CAS 2380-78-1: this compound | CymitQuimica [cymitquimica.com]
- 4. westlab.com [westlab.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. phillysim.org [phillysim.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. connectsci.au [connectsci.au]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Homovanillyl Alcohol: A Technical Guide to its Natural Occurrence in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound that has garnered interest within the scientific community for its antioxidant properties and potential health benefits. While recognized as a metabolite of hydroxytyrosol, a prominent compound in olives, its direct natural occurrence in the plant kingdom is a subject of ongoing research. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including available quantitative data, detailed experimental protocols for its analysis, and a putative biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been identified in a limited number of plant species. Its presence is most notably associated with olive products, where it exists as a metabolite of other phenolic compounds. Reports also suggest its occurrence in other, unrelated plant species.
A derivative of this compound, homovanillyl oleate, has been quantified in various olive products. The presence of this ester suggests the availability of this compound as a precursor in these plant tissues.
Table 1: Quantitative Data of Homovanillyl Oleate in Olive Products
| Plant Material | Cultivar/Type | Amount (mg kg⁻¹) |
| Olives | Carolea | 0.20 |
| Olive Leaves | Carolea | 0.58 |
| Extra-Virgin Olive Oil | Carolea (2022/2023) | 0.56 |
| Extra-Virgin Olive Oil | Tondina | < LOQ* |
| Pomace | Not specified | 0.95 |
| Paté | Not specified | 0.79 |
*LOQ: Limit of Quantification
While direct quantitative data for this compound in a wide range of plants remains scarce, it has been reported to be present in Saussurea medusa and Cyclopia intermedia[1]. Further quantitative studies on these and other plant species are warranted to establish a more comprehensive understanding of its distribution.
Experimental Protocols
The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques. While a universally standardized protocol for this compound is not established, methodologies used for other phenolic compounds can be adapted.
Extraction of Phenolic Compounds from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Fresh or dried plant material (e.g., leaves, fruits)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize a known weight of the plant material with a methanol/water solution (e.g., 80:20 v/v).
-
Extraction: Perform the extraction using techniques such as maceration, sonication, or microwave-assisted extraction.
-
Centrifugation: Centrifuge the mixture to separate the solid plant debris from the liquid extract.
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the methanol.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the phenolic compounds, including this compound, with methanol.
-
-
Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method allows for the separation and quantification of phenolic compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a high proportion of mobile phase A to a high proportion of mobile phase B. The specific gradient will need to be optimized for the separation of this compound from other compounds in the extract.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the specific maximum absorbance of this compound)
-
Injection Volume: 10 µL
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared plant extracts into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Biosynthetic Pathway
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, as a phenolic compound, its synthesis is believed to originate from the phenylpropanoid pathway , a major route for the production of a wide variety of secondary metabolites in plants.
The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various phenolic acids and their derivatives. This compound is likely synthesized from a precursor such as ferulic acid or a related compound.
Below is a diagram illustrating a putative biosynthetic pathway leading to this compound, based on the general phenylpropanoid pathway.
Caption: Putative biosynthetic pathway of this compound from phenylalanine.
This proposed pathway highlights the key intermediates and enzyme classes involved in the synthesis of monolignols and other phenylpropanoids[2][3][4]. The final step, the conversion of coniferyl alcohol to this compound, is speculative and would likely involve a reductive process. Further research is necessary to identify the specific enzymes and regulatory mechanisms governing the biosynthesis of this compound in plants.
Conclusion
This compound is a naturally occurring phenolic compound with established presence in olive products and indications of a wider distribution in the plant kingdom. While comprehensive quantitative data across numerous species is still an area for future research, analytical methodologies based on HPLC are well-suited for its determination. The biosynthesis of this compound is intrinsically linked to the central phenylpropanoid pathway, offering a framework for understanding its formation in plants. Continued investigation into the natural occurrence, quantification, and biosynthesis of this compound will be crucial for unlocking its full potential in drug development and other scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Homovanillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol, systematically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a naturally occurring phenolic compound that has garnered increasing interest in the scientific community. It is recognized as a metabolite of hydroxytyrosol, which in turn is a key component of olive oil and a metabolite of the neurotransmitter dopamine.[1] This whitepaper provides a comprehensive overview of the discovery and various synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
Discovery and Natural Occurrence
This compound was first identified as a natural product found in a variety of sources, including strawberries, grapes, and olive oil.[2] It is also a component of the queen mandibular pheromone in honeybees, highlighting its role in chemical signaling in the natural world.[2] Its presence as a biological metabolite of hydroxytyrosol underscores its connection to the biotransformation of dietary polyphenols and endogenous catecholamines.[1]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several chemical pathways, primarily involving the reduction of commercially available starting materials such as homovanillic acid or multi-step procedures originating from vanillin.
Synthesis via Reduction of Homovanillic Acid
A straightforward and common method for the synthesis of this compound is the reduction of the carboxylic acid group of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Experimental Protocol: Reduction of Homovanillic Acid with LiAlH₄
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF).
-
Addition of Homovanillic Acid: A solution of homovanillic acid in dry THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling the flask in an ice bath. The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Table 1: Quantitative Data for the Reduction of Homovanillic Acid
| Parameter | Value | Reference |
| Starting Material | Homovanillic acid | [3] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Time | 4-6 hours (reflux) | |
| Yield | Typically >90% | |
| Purity | >98% (after chromatography) | |
| Melting Point | 40-42 °C | [4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.88 (d, J=8.0 Hz, 1H), 6.72 (d, J=2.0 Hz, 1H), 6.68 (dd, J=8.0, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.82 (t, J=6.4 Hz, 2H, -CH₂OH), 2.80 (t, J=6.4 Hz, 2H, Ar-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 144.1, 130.4, 121.7, 114.5, 111.1, 63.9, 55.9, 38.8.
-
Mass Spectrometry (EI): m/z (%) 168 (M⁺, 40), 137 (100), 122 (20).
Multi-step Synthesis from Vanillin
An alternative synthetic route starts from the more readily available and economical precursor, vanillin. This multi-step synthesis involves a Wittig reaction to extend the carbon chain, followed by reduction of the resulting double bond and ester group.
Experimental Protocol: Multi-step Synthesis from Vanillin
-
Step 1: Wittig Reaction: Vanillin is reacted with a phosphorus ylide, such as (carbethoxymethyl)triphenylphosphorane, in a suitable solvent like toluene. The reaction mixture is heated to reflux to yield ethyl 4-hydroxy-3-methoxycinnamate.
-
Step 2: Catalytic Hydrogenation: The cinnamate derivative is then subjected to catalytic hydrogenation to reduce both the carbon-carbon double bond and the ester functionality. A catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere. This step yields this compound.
Table 2: Quantitative Data for the Multi-step Synthesis from Vanillin
| Parameter | Step 1: Wittig Reaction | Step 2: Catalytic Hydrogenation | Reference |
| Starting Material | Vanillin | Ethyl 4-hydroxy-3-methoxycinnamate | [5] |
| Reagents | (Carbethoxymethyl)triphenylphosphorane | H₂, Pd/C | [5] |
| Solvent | Toluene | Ethanol | [5] |
| Yield | ~85-90% | ~95% | [6] |
Biological Significance and Signaling Pathways
This compound is a metabolite of dopamine, a critical neurotransmitter in the central nervous system.[1] The metabolism of dopamine to this compound involves several enzymatic steps. While direct signaling roles of this compound are still under investigation, its structural similarity to other biologically active phenols and its origin from dopamine metabolism suggest potential interactions with various signaling pathways. Alcohols, in general, are known to modulate several key signaling cascades, including the dopamine, cyclic AMP (cAMP), and NF-κB pathways.[7][8][9]
Dopamine Metabolic Pathway
The formation of this compound is intrinsically linked to the metabolic cascade of dopamine.
Potential Modulation of cAMP and NF-κB Signaling
Given that alcohols can influence cellular signaling, it is plausible that this compound may interact with pathways like the cAMP and NF-κB signaling cascades, which are known to be affected by other alcohols.[8][9]
Conclusion
This compound is a naturally occurring phenolic compound with significant ties to both dietary sources and endogenous metabolic pathways. Its synthesis is readily achievable through established chemical methods, offering researchers access to this molecule for further investigation. The potential for this compound to modulate key signaling pathways, such as those involved in inflammation and cellular metabolism, warrants continued exploration and may unveil novel therapeutic applications for this intriguing compound. The detailed protocols and data presented in this whitepaper serve as a valuable resource for scientists engaged in the study and development of this compound and related molecules.
References
- 1. Patchouli alcohol activates PXR and suppresses the NF-κB-mediated intestinal inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Homovanillyl Alcohol: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homovanillyl alcohol (HVA), a phenolic compound found in various natural sources including olive oil and wine, has garnered attention for its potential health benefits, particularly its antioxidant properties.[1][2][3] As a metabolite of hydroxytyrosol, HVA exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress-induced cellular damage.[2][4] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its performance in various in vitro and cellular antioxidant assays. Experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide explores the potential signaling pathways, namely the Nrf2 and MAPK pathways, that may be modulated by HVA in exerting its antioxidant effects, presented through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a naturally occurring phenolic compound.[5][6][7][8][9] Its structure, featuring a hydroxyl group and a methoxy group on the benzene ring, contributes to its antioxidant activity.[5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can neutralize these reactive species, thereby mitigating cellular damage.[4][10] This guide delves into the quantitative assessment of HVA's antioxidant potential and the methodologies employed for its evaluation.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the available data, providing a basis for comparison with other antioxidant compounds.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | Parameter | Value | Reference Compound | Reference Value | Source |
| DPPH | IC50 (µM) | 0.50 ± 0.03 | Trolox | 0.221 | [1] |
| ABTS | TEAC | 1.9 ± 0.1 | Trolox | 1.0 | [1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Antioxidant Activity (%) at 10 µM | Radical Generator | Source |
| DCF Assay | L6 Myoblasts | >70% | Cumene Hydroperoxide | [1] |
| DCF Assay | THP-1 Monocytes | >70% | Cumene Hydroperoxide | [1] |
DCF Assay: 2',7'-dichlorofluorescin diacetate assay measures intracellular ROS production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions to determine the IC50 value.
-
Reaction: In a test tube or microplate well, mix a specific volume of the sample solution with the DPPH solution. A common ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[16][17][18][19][20]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
This compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of reading at 734 nm
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Cellular Antioxidant Assay (CAA) using DCFH-DA
This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a radical generator.[1][21][22]
Materials:
-
Human or animal cell line (e.g., L6 myoblasts, THP-1 monocytes)
-
Cell culture medium
-
DCFH-DA solution
-
Radical initiator (e.g., Cumene hydroperoxide or AAPH)
-
This compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure: [1]
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution containing DCFH-DA.
-
Treatment: Add the this compound solutions at various concentrations to the cells and incubate.
-
Induction of Oxidative Stress: Add the radical initiator to induce the generation of ROS.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a specific period.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The percentage of inhibition of ROS production is calculated relative to a control (cells treated only with the radical initiator).
Potential Signaling Pathways
While direct experimental evidence specifically for this compound is limited, its antioxidant effects are likely mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response. Based on the known mechanisms of other phenolic compounds, the following pathways are of significant interest.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[23][24][25][26][27] Phenolic compounds are known to activate this pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in a wide range of cellular processes, including the response to oxidative stress. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Reactive oxygen species can activate these pathways, leading to diverse cellular outcomes, including apoptosis, survival, and inflammation. Antioxidants can modulate these pathways to promote cell survival.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a compound like this compound.
Conclusion
This compound demonstrates notable antioxidant properties through its capacity to scavenge free radicals and mitigate intracellular oxidative stress. The quantitative data from DPPH, ABTS, and cellular assays underscore its potential as a protective agent against oxidative damage. While the precise molecular mechanisms are still under investigation, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as the Nrf2/ARE and MAPK pathways, a hypothesis that warrants further experimental validation. The experimental protocols and workflows provided in this guide offer a framework for continued research into the antioxidant and therapeutic potential of this compound. This information is critical for the scientific community and professionals in drug development seeking to harness the beneficial properties of natural phenolic compounds.
References
- 1. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TNF | Drug Metabolite | TargetMol [targetmol.com]
- 3. This compound, 2380-78-1 [thegoodscentscompany.com]
- 4. Antioxidant and Biological Activities of Hydroxytyrosol and Homovanillic Alcohol Obtained from Olive Mill Wastewaters of Extra-Virgin Olive Oil Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. 高香草醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. abcam.cn [abcam.cn]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. zen-bio.com [zen-bio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 23. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peerj.com [peerj.com]
- 26. mdpi.com [mdpi.com]
- 27. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Homovanillyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol, a metabolite of the neurotransmitter dopamine, is emerging as a compound of interest in the field of neuroprotection. While direct and extensive research on this compound is still developing, studies on its close structural analog, vanillyl alcohol, provide compelling evidence for its potential therapeutic applications in neurodegenerative diseases. This technical guide synthesizes the current understanding of the neuroprotective effects of these related compounds, with a focus on the underlying molecular mechanisms, experimental data, and methodological approaches. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of this compound.
Core Neuroprotective Mechanisms
The neuroprotective effects of vanillyl alcohol, and by extension, the putative effects of this compound, are primarily attributed to two interconnected mechanisms: the suppression of oxidative stress and the modulation of apoptotic pathways.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature of several neurodegenerative disorders. Vanillyl alcohol has demonstrated potent antioxidant properties by directly scavenging free radicals.[1][2] This activity helps to mitigate neuronal damage induced by oxidative insults.
Modulation of Apoptotic Signaling
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Vanillyl alcohol has been shown to protect neurons by interfering with the apoptotic cascade. This is achieved through the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. Specifically, vanillyl alcohol upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio prevents the release of pro-apoptotic factors from the mitochondria, thereby inhibiting the activation of downstream caspases and proteolytic enzymes like poly (ADP-ribose) polymerase (PARP).[1][2]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of vanillyl alcohol has been quantified in in vitro models of Parkinson's disease, specifically using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to induce apoptosis in dopaminergic MN9D cells.
| Parameter | Toxin/Stressor | Cell Line | Treatment | Concentration(s) | Outcome | Reference(s) |
| Cell Viability | MPP+ (25 µM) | MN9D | Vanillyl Alcohol | 1, 10, 20 µM | Increased to 51.5 ± 1.4%, 57.5 ± 2.8%, and 69.1 ± 3.1%, respectively. | [1] |
| Apoptotic Cell Reduction | MPP+ (25 µM) | MN9D | Vanillyl Alcohol | 1, 10, 20 µM | Reduced apoptotic population from 37.6 ± 1.2% to 35.4 ± 1.9%, 27.6 ± 2.1%, and 16.8 ± 2.8%, respectively. | [1] |
| PARP Cleavage Inhibition | MPP+ (25 µM) | MN9D | Vanillyl Alcohol | 1, 10, 20 µM | Dose-dependently decreased cleaved PARP levels from 251.14 ± 17.39% to 246.28 ± 17.33%, 196.34 ± 26.80%, and 143.24 ± 7.97%, respectively. | [1] |
| DPPH Radical Scavenging | N/A | N/A | Vanillyl Alcohol | 0.03-1 mg/mL | IC50 value of 0.04 mg/mL. | [1] |
| Alkyl Radical Scavenging | N/A | N/A | Vanillyl Alcohol | 0.001-0.062 mg/mL | IC50 value of 0.006 mg/mL. | [2] |
Signaling Pathways
The neuroprotective actions of vanillyl alcohol are orchestrated through a series of interconnected signaling pathways. The primary pathway involves the mitigation of oxidative stress, which in turn prevents the initiation of the mitochondrial apoptotic cascade.
References
Homovanillyl Alcohol (CAS 2380-78-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol, with the CAS number 2380-78-1, is a phenolic compound of significant interest in the scientific community. It is a naturally occurring molecule found in sources such as virgin olive oil and wine.[1] Structurally, it is known as 4-(2-Hydroxyethyl)-2-methoxyphenol and is a biological metabolite of hydroxytyrosol, a well-regarded antioxidant, and the neurotransmitter dopamine.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, biological activities, relevant experimental protocols, and metabolic pathways of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2380-78-1 | [4] |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | Yellow to light brown crystalline chunks | |
| Melting Point | 40-42 °C | |
| Boiling Point | Not explicitly stated, but likely high due to its structure. | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), and in a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL). Sonication is recommended to aid dissolution.[5][6] | [5][6] |
| SMILES | COc1cc(CCO)ccc1O | |
| InChI | InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities make it a compound of interest for its potential therapeutic applications.
Antioxidant Activity
This compound is recognized for its high scavenging activities against free radicals.[5] A study characterizing the metabolites of hydroxytyrosol determined the radical scavenging capacity (SC50) of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
| Assay | Result (SC₅₀) | Reference(s) |
| DPPH | 11.4 µM | [7] |
This potent antioxidant activity is believed to underlie many of its other biological effects, including the protection of red blood cells from oxidative-induced hemolysis in a dose-dependent manner.[1][8]
Anti-inflammatory and Neuroprotective Effects
While specific quantitative data on the anti-inflammatory and neuroprotective effects of this compound are limited, its structural analog, vanillyl alcohol, has been shown to possess anti-inflammatory and anti-nociceptive activities.[9] Furthermore, this compound, as a metabolite of hydroxytyrosol, is implicated in the cardiovascular protective effects associated with virgin olive oil and wine consumption.[10]
Studies on vanillyl alcohol have demonstrated its ability to protect dopaminergic cells from toxin-induced apoptosis by reducing oxidative stress and modulating the apoptotic process.[11][12] This suggests that this compound may exert similar neuroprotective effects. The underlying mechanisms are thought to involve the attenuation of reactive oxygen species (ROS) elevation and a decrease in the Bax/Bcl-2 ratio.[11][12]
Cardiovascular Protection
Research has indicated a protective effect of this compound on cardiovascular disease and total mortality.[5] An independent association has been reported between high urinary concentrations of this compound and a lower risk of cardiovascular disease and overall mortality in elderly individuals.[10]
Metabolism and Pharmacokinetics
This compound is a key metabolite in the biotransformation of hydroxytyrosol. The metabolic pathway involves the methylation of hydroxytyrosol by the enzyme catechol-O-methyltransferase (COMT).[1] Following systemic administration of hydroxytyrosol in rats, this compound has been detected in the brain, indicating its ability to cross the blood-brain barrier.[13] The metabolism of hydroxytyrosol also leads to the formation of other metabolites, including homovanillic acid.[7] The primary route of excretion for hydroxytyrosol and its metabolites is through the urine.[1]
Metabolic pathway of Hydroxytyrosol to this compound.
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of lipophilic esters of this compound involves its reaction with acyl chlorides in an eco-friendly solvent like dimethyl carbonate.[14]
General Procedure:
-
Solubilize this compound (1 equivalent) in dimethyl carbonate.
-
Add the desired acyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting ester using silica gel column chromatography.[14]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis of phenolic compounds in various matrices, including olive oil. A typical HPLC method for the analysis of phenolic compounds like this compound would involve the following:
Sample Preparation (from Olive Oil):
-
Dissolve a known amount of olive oil in hexane.
-
Extract the phenolic compounds with a methanol/water solution (e.g., 80:20 v/v).
-
Centrifuge to separate the phases.
-
Collect the hydroalcoholic phase and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[15][16]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an acidified aqueous solution (e.g., water with 0.2% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[15][17]
-
Detection: UV detection at 280 nm is common for phenolic compounds.[17]
-
Flow Rate: A typical flow rate is around 1 mL/min.[18]
General workflow for HPLC analysis of this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure. The aromatic protons typically appear in the range of δ 6.5-7.0 ppm, the methylene protons adjacent to the aromatic ring and the hydroxyl group appear at distinct chemical shifts, and the methoxy group protons resonate as a singlet around δ 3.8 ppm.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.
Conclusion
This compound is a bioactive phenolic compound with demonstrated antioxidant properties and potential health benefits, particularly in the realm of cardiovascular protection. As a metabolite of both dietary hydroxytyrosol and the endogenous neurotransmitter dopamine, its biological significance is multifaceted. This guide has provided a consolidated resource of its chemical properties, biological activities, and analytical methodologies to support further research and development efforts in the scientific community. Further investigation into its specific mechanisms of action in anti-inflammatory and neuroprotective pathways is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TNF | Drug Metabolite | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Structural characterization of the metabolites of hydroxytyrosol, the principal phenolic component in olive oil, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound on cardiovascular disease and total mortality: virgin olive oil, wine, and catechol-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo striatal measurement of hydroxytyrosol, and its metabolite (homovanillic alcohol), compared with its derivative nitrohydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Lipophilic Esters of Tyrosol, this compound and Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. internationaloliveoil.org [internationaloliveoil.org]
- 18. lib3.dss.go.th [lib3.dss.go.th]
Homovanillyl alcohol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound of significant interest in various scientific fields. It is recognized as a key metabolite of the neurotransmitter dopamine and is also a derivative of hydroxytyrosol, a potent antioxidant found in olive oil.[1][2] This dual origin places this compound at the crossroads of neurobiology and nutritional science, making it a subject of research for its potential physiological and pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, biological roles, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is a methoxyphenol, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a 2-hydroxyethyl group.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(2-hydroxyethyl)-2-methoxyphenol[3] |
| CAS Number | 2380-78-1 |
| SMILES | COC1=C(C=C(C=C1)CCO)O[3] |
| InChI Key | XHUBSJRBOQIZNI-UHFFFAOYSA-N[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid or powder | [4] |
| Melting Point | 40-42 °C | [3] |
| Solubility | Soluble in water, alcohol, and other organic solvents. Soluble in DMSO (≥ 100 mg/mL). | [5] |
| logP (Octanol/Water) | 0.47 | [3] |
Synthesis of this compound
A general and straightforward method for the synthesis of this compound and its derivatives involves the use of readily available phenolic precursors. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound Derivatives
This protocol describes the synthesis of lipophilic esters of this compound, which can be adapted for the synthesis of the parent compound by selecting the appropriate starting materials and omitting the esterification step.
Materials:
-
This compound
-
Dimethyl carbonate (DMC)
-
Acyl chloride (e.g., acetyl chloride, for esterification)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
This compound (1 equivalent) is dissolved in dimethyl carbonate at room temperature.
-
The desired acyl chloride (1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Role and Signaling Pathways
This compound is a metabolite in the catecholamine degradation pathway, specifically of dopamine. Understanding this pathway is crucial for research in neurodegenerative diseases and psychiatric disorders.
Dopamine Metabolism
Dopamine is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] The action of these enzymes, along with aldehyde dehydrogenase and aldehyde reductase, leads to the formation of various metabolites, including homovanillic acid (HVA) and, through a reductive pathway, this compound.[1][6]
Analytical Methodology
Accurate quantification of this compound in biological matrices is essential for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Quantification
The following is a general protocol for the analysis of catecholamine metabolites, which can be adapted for this compound.
Sample Preparation:
-
Urine, plasma, or tissue homogenate samples are collected.
-
An internal standard (e.g., a deuterated analog of this compound) is added to the sample.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
The purified extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for this compound and its internal standard.
Pharmacological and Toxicological Properties
Antioxidant and Neuroprotective Effects
This compound has demonstrated notable antioxidant properties.[7] Its phenolic structure allows it to scavenge free radicals, which may contribute to its observed neuroprotective effects. Studies have shown that a related compound, vanillyl alcohol, can protect dopaminergic cells from toxin-induced apoptosis by reducing oxidative stress and modulating apoptotic pathways.[8][9] The neuroprotective mechanisms of this compound are thought to involve the attenuation of reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
A stock solution of this compound is prepared in methanol or ethanol.
-
Serial dilutions of the this compound solution are made.
-
Aliquots of each dilution are mixed with a DPPH solution in a cuvette or a 96-well plate.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
Toxicology
According to available safety data, this compound is considered a hazardous substance.[10]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Safety Precautions:
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
-
Work should be conducted in a well-ventilated area.
-
Direct contact with skin and eyes should be avoided.
Conclusion
This compound is a multifaceted molecule with important connections to both neuroscience and nutrition. Its role as a dopamine metabolite makes it a valuable biomarker for studying catecholamine-related disorders. Furthermore, its antioxidant and potential neuroprotective properties suggest therapeutic potential that warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Hydroxyethyl)-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 5. glpbio.com [glpbio.com]
- 6. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | TNF | Drug Metabolite | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Solubility of Homovanillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of homovanillyl alcohol (HVA), a key metabolite of dopamine. Understanding the solubility of HVA is critical for its application in various research and development settings, including studies on oxidative stress, cardiovascular disease, and neuroprotective effects. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathways.
Quantitative Solubility Data
The solubility of this compound has been determined in several common solvents. The data is summarized in the table below for easy comparison.
| Solvent/System | Concentration | Molarity | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1][2] | 594.57 mM[1][2] | Not Specified | Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended.[1] Sonication may be used to aid dissolution.[3] The "≥" symbol indicates that it is soluble, but the saturation point is not known.[1] |
| Water | 8.053e+004 mg/L | ~478.8 M | 25 (estimated) | This value is an estimation.[4] this compound is generally described as soluble in water.[5] |
| Alcohol | Soluble | Not Specified | Not Specified | The term "alcohol" is general; specific solubility may vary between different alcohols (e.g., ethanol, methanol).[4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 14.86 mM | Not Specified | An in vivo formulation. Solvents should be added sequentially. Heating and/or sonication can aid dissolution.[1][3] |
Experimental Protocols
2.1. Protocol for Determining Thermodynamic Solubility: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] This protocol is based on the principles outlined in the OECD Guideline 105 for Water Solubility.[1][3][6][7]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass flasks or vials with airtight seals
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for dilutions
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Solvent Addition: Add a known volume of the desired solvent to the flask.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at the same temperature.[4][5]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Filter the sample through a chemically inert syringe filter to remove any remaining solid particles.[4][8]
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[4]
-
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[4]
2.2. Protocol for Preparation of Stock Solutions
For research applications, concentrated stock solutions are often prepared, typically in DMSO.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate mass of this compound to the desired volume of DMSO.
-
If necessary, sonication or gentle heating can be used to facilitate dissolution.[3]
-
For in vivo studies, a common formulation involves preparing a clear stock solution in an organic solvent (like DMSO) and then sequentially adding co-solvents such as PEG300, Tween-80, and saline to achieve the final desired concentration and formulation.[1][3]
-
Prepared stock solutions should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[1]
Visualizations: Pathways and Workflows
3.1. Metabolic Pathway of this compound
This compound is a metabolite of the neurotransmitter dopamine.[6] The metabolic conversion involves hydroxytyrosol as an intermediate. This pathway is significant in the context of the antioxidant and cardioprotective effects attributed to olive oil consumption, where hydroxytyrosol and its metabolites are present.[1][2]
Caption: Metabolic conversion of Dopamine to this compound.
3.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
The In Vivo Metabolic Journey of Homovanillyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), also known as 3-methoxy-4-hydroxyphenylethanol, is a catechol-O-methylated metabolite of hydroxytyrosol.[1] Hydroxytyrosol is a prominent phenolic compound found in olive oil and is also an endogenous metabolite of dopamine.[2][3] The metabolic fate of this compound is intrinsically linked to that of its precursor, hydroxytyrosol, which undergoes extensive biotransformation following ingestion. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing upon key studies in both human and animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacokinetic profile and biological significance of this compound.
Absorption and Distribution
Following oral administration, typically as a component of hydroxytyrosol from sources like olive oil, this compound's precursor is rapidly absorbed. In humans, plasma concentrations of hydroxytyrosol and its metabolite, this compound (referred to as 3-O-methyl-hydroxytyrosol in some studies), peak within 32 to 53 minutes after ingestion of virgin olive oil.[4] The estimated elimination half-life of the parent compound, hydroxytyrosol, is approximately 2.43 hours.[4]
Studies in rats have demonstrated a fast and widespread distribution of radiolabeled hydroxytyrosol and its metabolites to various organs and tissues, with a notable accumulation in the kidneys.[5] A significant finding is the ability of hydroxytyrosol to cross the blood-brain barrier. Following systemic administration in rats, both hydroxytyrosol and its metabolite, this compound, were detected in the brain striatum, indicating central nervous system penetration and metabolism.[1]
Metabolism
The biotransformation of hydroxytyrosol is extensive and involves several key enzymatic pathways, leading to the formation of this compound and other metabolites. The primary metabolic reactions are methylation, oxidation, and conjugation (sulfation and glucuronidation).
Key Metabolic Enzymes:
-
Catechol-O-methyltransferase (COMT): This enzyme is responsible for the methylation of the catechol group of hydroxytyrosol to form this compound.[1][5]
-
Alcohol Dehydrogenase (ADH): ADH catalyzes the oxidation of the alcohol group of hydroxytyrosol and this compound to their corresponding aldehydes.[5]
-
Aldehyde Dehydrogenase (ALDH): This enzyme further oxidizes the aldehyde intermediates to carboxylic acids, such as homovanillic acid.[5]
-
Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs): These enzymes are involved in Phase II conjugation reactions, leading to the formation of sulfate and glucuronide conjugates of hydroxytyrosol and its metabolites.[4][5][6] These conjugated forms are the predominant metabolites found in plasma and urine.[4]
In rats, sulfation appears to be the major metabolic pathway for hydroxytyrosol, with the area under the plasma concentration-time curve (AUC) for sulfate conjugates being 7-9 times higher than that of the parent compound.[7] In humans, approximately 98% of hydroxytyrosol and its metabolites are present in conjugated forms, primarily as glucuronides.[4]
Excretion
The primary route of excretion for this compound and other hydroxytyrosol metabolites is through the urine. In rats, about 90% of an intravenously administered dose of radiolabeled hydroxytyrosol is excreted in the urine within 5 hours.[5] Human studies have also demonstrated significant urinary excretion. Following the consumption of extra virgin olive oil, a substantial portion of the ingested hydroxytyrosol is recovered in the urine as hydroxytyrosol and its major metabolite, this compound.[2] The vehicle of administration has been shown to significantly impact the extent of urinary excretion in humans, with excretion being highest when consumed as a natural component of extra virgin olive oil (44.2% of administered hydroxytyrosol) compared to when added to refined olive oil (23%) or yogurt (5.8%).[2]
Quantitative Data
The following tables summarize the key quantitative data on the pharmacokinetics and excretion of this compound and its precursor, hydroxytyrosol, from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Hydroxytyrosol in Sprague-Dawley Rats after Oral Administration of Table Olives [7]
| Parameter | Dose 1 (2.95 mg/kg) | Dose 2 (5.89 mg/kg) |
| Cmax (nmol/L) | 23.44 ± 1.68 | 42.97 ± 1.39 |
| Tmax (min) | 62 | 41 |
| AUC (min·nmol/L) | 4293 | 8919 |
| Half-life (h) | ~2.5 | ~2.5 |
| Mean Residence Time (h) | ~4 | ~4 |
Table 2: Urinary Excretion of Hydroxytyrosol and this compound in Humans after Consumption of Different Formulations [2]
| Formulation | % of Administered Hydroxytyrosol Excreted |
| Extra Virgin Olive Oil | 44.2% |
| Refined Olive Oil + Hydroxytyrosol | 23% |
| Yogurt + Hydroxytyrosol | 5.8% |
Table 3: Plasma Pharmacokinetic Parameters of Hydroxytyrosol and this compound in Humans after Virgin Olive Oil Intake [4]
| Compound | Cmax (Time to Peak) | Elimination Half-life (Hydroxytyrosol) |
| Hydroxytyrosol | 32 min | 2.43 h |
| This compound | 53 min | Not Reported |
Experimental Protocols
Animal Pharmacokinetic Study (Based on[7])
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Oral gavage of destoned Arbequina table olives suspended in water at two doses (equivalent to 2.95 and 5.89 mg of hydroxytyrosol per kg of body weight).
-
Sample Collection: Blood samples were collected from the tail vein at various time points up to 8 hours post-administration into heparinized tubes. Plasma was separated by centrifugation.
-
Analytical Method: Plasma samples were subjected to liquid-liquid extraction. The analysis of hydroxytyrosol and its metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Human Urinary Excretion Study (Based on[2])
-
Subjects: Healthy human volunteers.
-
Intervention: Subjects consumed a single dose of hydroxytyrosol from one of three sources: extra virgin olive oil, refined olive oil with added hydroxytyrosol, or yogurt with added hydroxytyrosol.
-
Sample Collection: Urine was collected for 24 hours following the intervention.
-
Analytical Method: Urinary concentrations of hydroxytyrosol and this compound were determined by gas chromatography-mass spectrometry (GC-MS) after enzymatic hydrolysis to deconjugate the metabolites.
In Vivo Brain Microdialysis Study (Based on[1])
-
Animal Model: Male Wistar rats.
-
Administration: Intraperitoneal (i.p.) injection of hydroxytyrosol (20 and 40 mg/kg).
-
Sample Collection: A microdialysis probe was implanted in the striatum of the brain. Dialysate samples were collected continuously.
-
Analytical Method: The concentrations of hydroxytyrosol and this compound in the brain dialysates were measured by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Conclusion
The in vivo metabolic fate of this compound is characterized by rapid formation from its precursor, hydroxytyrosol, followed by extensive conjugation and subsequent renal excretion. The key enzymes involved in its formation and further metabolism are well-defined, with COMT playing a crucial role in its synthesis. The available quantitative data, primarily derived from studies on hydroxytyrosol, provide a solid foundation for understanding the ADME profile of this compound. Further research focusing specifically on the pharmacokinetics of pure this compound would be beneficial to fully elucidate its individual contribution to the biological effects observed after the consumption of hydroxytyrosol-rich foods. The methodologies and data presented in this guide offer a valuable resource for designing and interpreting future studies in this area.
References
- 1. In vivo striatal measurement of hydroxytyrosol, and its metabolite (homovanillic alcohol), compared with its derivative nitrohydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol excretion differs between rats and humans and depends on the vehicle of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxytyrosol disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability and Metabolism of Hydroxytyrosol from Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Homovanillic Acid: A Technical Guide to its Function as a Central Nervous System Biomarker
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Clarification: This document focuses on Homovanillic Acid (HVA) , the primary and most clinically relevant metabolite of dopamine in the central nervous system (CNS). The initial topic requested was "Homovanillyl alcohol," a related but far less studied dopamine metabolite. Given the extensive research and clinical significance of HVA as a biomarker of CNS dopamine turnover, this guide presumes HVA is the compound of interest for the target audience.
Executive Summary
Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine. Its concentration in cerebrospinal fluid (CSF) is widely regarded as the most reliable accessible index of dopamine turnover in the central nervous system.[1][2] Fluctuations in CSF HVA levels are correlated with the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and major depressive disorder. Consequently, the precise measurement and interpretation of HVA concentrations are critical for both clinical diagnostics and the development of novel therapeutics targeting the dopaminergic system. This guide provides a comprehensive overview of HVA's role in the CNS, detailed methodologies for its analysis, and a summary of its clinical utility.
The Core Function of HVA in the Central Nervous System
HVA itself has no known biological activity in the CNS.[3] Its significance lies entirely in its role as the end-product of dopamine metabolism. The concentration of HVA in the brain and CSF directly reflects the rate of dopamine release, reuptake, and catabolism. Therefore, measuring HVA provides a dynamic picture of the functional status of dopaminergic pathways.
The Dopamine Metabolism Pathway
Dopamine is metabolized into HVA through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[3][4][5]
-
Step 1: Oxidation by MAO. Dopamine is first converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, an enzyme located on the outer mitochondrial membrane within presynaptic neurons and glial cells.
-
Step 2: Methylation by COMT. DOPAC is then methylated by COMT to form HVA. Alternatively, COMT can first convert dopamine to 3-methoxytyramine (3-MT), which is then oxidized by MAO to form HVA.[3][6]
This metabolic cascade ensures the clearance of synaptic dopamine and terminates its signaling. The resulting HVA is then actively transported out of the brain and CSF into the bloodstream, and ultimately excreted in the urine.[3][7]
HVA as a Clinical Biomarker
CSF HVA concentration is a valuable tool in the clinical assessment of disorders involving dopaminergic dysfunction.
Parkinson's Disease (PD)
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency in the striatum. Consequently, CSF HVA levels are often, though not universally, decreased in untreated PD patients.[8] The measurement can be useful, though its utility as a marker for disease severity or progression remains under investigation.[5][6] Some studies show a correlation between lower HVA levels and increased motor impairment.[1]
Schizophrenia
The "dopamine hypothesis of schizophrenia" has long suggested that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. However, studies of CSF HVA in schizophrenic patients have yielded inconsistent results.[9] Several meta-analyses suggest that, contrary to the hyperactivity hypothesis, HVA levels may be normal or even lowered in drug-free patients, particularly those with prominent negative symptoms.[10][11][12] This suggests a more complex dysregulation of the dopamine system rather than simple hyperactivity.
Major Depressive Disorder (MDD)
Dopaminergic pathways are also implicated in the regulation of mood and motivation. A meta-analysis has shown that CSF HVA is significantly decreased in patients with depression compared to healthy controls.[13] Lower HVA levels have also been specifically associated with suicidal behavior in depressed individuals.[14][15]
Quantitative Data Presentation
The following tables summarize representative CSF HVA concentrations across different patient populations and healthy controls. It is crucial to note that values can vary significantly between laboratories due to methodological differences.
| Table 1: CSF HVA Concentrations in Parkinson's Disease | ||
| Patient Group | Mean HVA Concentration (ng/mL) | Reference |
| Healthy Controls | 48.7 ± 5.5 (Quotient with Xanthine) | [8] |
| Early, Untreated PD | 34.7 ± 17.0 | [6] |
| PD Patients (unmedicated) | 17.4 ± 6.7 (Quotient with Xanthine) | [8] |
| Table 2: CSF HVA Concentrations in Schizophrenia | ||
| Patient Group | Mean HVA Concentration (pmol/mL) | Reference |
| Healthy Volunteers | 199.1 ± 72.8 | [11] |
| Drug-Free Schizophrenic Patients | 148.6 ± 58.4 | [11] |
| Schizophrenic Patients (vs. Controls) | No significant difference | [16] |
| Table 3: CSF HVA Concentrations in Major Depressive Disorder | ||
| Patient Group | Mean HVA Concentration (pmol/mL) | Reference |
| Healthy Controls | 233.0 ± 89.2 | [14] |
| Depressed Patients (Non-suicidal) | 206.5 ± 75.3 | [14] |
| Depressed Patients (Suicide Attempters) | 145.8 ± 57.0 | [14] |
| Depressed with Alcoholism History | Lower than Depressed without History | [17] |
| Table 4: Reference Ranges and Other Conditions | ||
| Subject Group | Mean HVA Concentration | Reference |
| Healthy Young Adults (28.7 ± 4.6 yrs) | 116 ± 66 pmol/mL | [18] |
| Healthy Elderly Adults (77.1 ± 6.3 yrs) | 140 ± 86 pmol/mL | [18] |
| Ventricular CSF (NTH work-up) | 133 to 421 ng/mL | [19] |
Experimental Protocols
The accurate quantification of HVA in CSF is paramount for its use as a biomarker. This requires meticulous sample collection, handling, and analysis.
Cerebrospinal Fluid (CSF) Collection and Handling
-
Lumbar Puncture (LP): CSF is typically collected via LP from the L3/L4 or L4/L5 interspace with the patient in a recumbent position.[20][21][22]
-
Sample Collection: Collect 8-15 mL of CSF into sequential polypropylene tubes.[22] The use of polypropylene is critical to prevent adsorption of analytes to the tube surface.
-
Fractionation: Due to a rostro-caudal concentration gradient, where HVA levels are lower in lumbar CSF compared to ventricular CSF, consistent collection of specific fractions is important for longitudinal studies.[23]
-
Processing: Immediately after collection, centrifuge the samples (e.g., at 2000g for 10 minutes at 4°C) to remove cells.[24][25]
-
Storage: Aliquot the cell-free supernatant into fresh polypropylene tubes and freeze immediately at -80°C until analysis.[24][25] Avoid repeated freeze-thaw cycles.
Analytical Methodology: HPLC with Electrochemical Detection (HPLC-ECD)
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the most common, reliable, and sensitive method for quantifying HVA in CSF.[17][26][27]
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
Precipitate proteins by adding a strong acid, such as perchloric acid (PCA), to the CSF sample (e.g., 200 µL of 0.1 M PCA).[28]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000g for 5 minutes) to pellet the precipitated proteins.
-
Filter the supernatant or directly inject it into the HPLC system.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An aqueous buffer (e.g., citrate-phosphate buffer) with an organic modifier like methanol or acetonitrile is used. The pH is maintained in the acidic range to ensure HVA is in its protonated form.
-
Flow Rate: A typical flow rate is around 1 mL/min.[28]
-
-
Electrochemical Detection:
-
Detector: A glassy carbon electrode is used as the working electrode.[29]
-
Principle: HVA is electrochemically active and can be oxidized at the electrode surface by applying a specific potential. This oxidation generates an electrical current that is proportional to the concentration of HVA.
-
Potential: The oxidation potential is set at a level sufficient to oxidize HVA while minimizing interference from other compounds (e.g., +0.7 to +0.8 V).
-
-
Quantification:
-
A standard curve is generated using known concentrations of HVA.
-
The peak area of HVA in the CSF sample chromatogram is compared to the standard curve to determine its concentration. An internal standard is often used to correct for variations in extraction and injection.
-
The Probenecid Test
The probenecid test is a pharmacological challenge used to assess the turnover of monoamines in the CNS.[30][31] Probenecid blocks the active transport system that removes acidic metabolites like HVA from the CSF.[7][31]
-
Protocol:
-
A baseline lumbar puncture is performed to measure basal HVA levels.
-
Probenecid is administered orally (e.g., 100 mg/kg) over several hours.
-
A second lumbar puncture is performed after a set time (e.g., 6-9 hours).
-
-
Interpretation: The rate of HVA accumulation after probenecid administration provides an index of its formation rate, and thus of dopamine turnover.[31] This test has been used to demonstrate reduced dopamine turnover in Parkinson's disease and some depressive states.[30]
Conclusion and Future Directions
Homovanillic acid remains a cornerstone biomarker for assessing central dopaminergic activity. Its measurement in CSF has provided invaluable insights into the neurobiology of Parkinson's disease, schizophrenia, and depression. While plasma HVA is easier to obtain, its utility is limited as only a small fraction originates from the CNS.[17] Future research will likely focus on refining analytical sensitivity, standardizing pre-analytical protocols to reduce inter-laboratory variability, and combining HVA measurements with other biomarkers (e.g., imaging, other metabolites) to create more powerful diagnostic and prognostic panels for complex neuropsychiatric disorders.
References
- 1. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid homovanillic acid in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrospinal Fluid Concentrations of Biogenic Amines: Potential Biomarkers for Diagnosis of Bacterial and Viral Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Low HVA and normal 5HIAA CSF levels in drug-free schizophrenic patients compared to healthy volunteers: correlations to symptomatology and family history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A meta-analysis of homovanillic acid concentrations in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebrospinal fluid monoamine metabolite concentrations in depressive disorder: A meta-analysis of historic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced CSF concentrations of homovanillic acid and homovanillic acid to 5-hydroxyindoleacetic acid ratios in depressed patients: relationship to suicidal behavior and dexamethasone nonsuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lower cerebrospinal fluid homovanillic acid levels in depressed suicide attempters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CENTRAL DOPAMINE AND SEROTONIN TURNOVER IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lower CSF homovanillic acid levels in depressed patients with a history of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduced brain delivery of homovanillic acid to cerebrospinal fluid during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Variations of homovanillic acid levels in ventricular cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Concentration gradients of monoamine metabolites in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nightingalehealth.com [nightingalehealth.com]
- 26. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Correlations between cerebrospinal fluid homovanillic acid and dopamine transporter SPECT in degenerative parkinsonian syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 29. Simultaneous analysis of dopamine and homovanillic acid by high-performance liquid chromatography with wall-jet/thin-layer electrochemical detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 30. Biogenic amine disturbances in cerebrospinal fluid in parkinsonism and unipolar depression: use of the probenecid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Clinical application of the probenecid test for measurement of monoamine turnover in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Homovanillyl Alcohol Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a significant metabolite in the intricate network of catecholamine metabolism. As a downstream product of dopamine and a metabolite of hydroxytyrosol found in dietary sources like olive oil, understanding its degradation is crucial for researchers in neurobiology, pharmacology, and drug development.[1] This technical guide provides a comprehensive overview of the core degradation pathways of this compound in both mammalian and microbial systems. It details the enzymatic processes, presents quantitative data for related substrates, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathways and experimental workflows.
Mammalian Degradation Pathway of this compound
In mammalian systems, the degradation of this compound is intrinsically linked to the broader pathways of catecholamine and alcohol metabolism. The primary route involves a two-step enzymatic oxidation to its corresponding carboxylic acid, homovanillic acid (HVA). This process is analogous to the metabolism of other biogenic amine-derived alcohols.
The key enzymes involved in this pathway are:
-
Alcohol Dehydrogenase (ADH): This enzyme catalyzes the initial oxidation of the ethanol side chain of this compound to its corresponding aldehyde, 3-methoxy-4-hydroxyphenylacetaldehyde. Human alcohol dehydrogenases are a family of zinc-containing enzymes with broad substrate specificity, capable of oxidizing a variety of primary and secondary alcohols, including aromatic alcohols.[2][3][4]
-
Aldehyde Dehydrogenase (ALDH): The highly reactive aldehyde intermediate is subsequently and rapidly oxidized by aldehyde dehydrogenase to the more stable carboxylic acid, homovanillic acid. Human ALDHs also exist as a superfamily of enzymes with varying substrate specificities for a wide range of aliphatic and aromatic aldehydes.[5][6][7][8]
The resulting homovanillic acid is a major end-product of dopamine metabolism and is often used as a biomarker for dopamine turnover in clinical and research settings.[9]
Quantitative Data on Related Substrate Metabolism
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Human ADH (Class I) | Benzyl alcohol | 830 | - | (Parés et al., 1994) |
| Human ADH (Class I) | Cinnamyl alcohol | 70 | - | (Parés et al., 1994) |
| Human ALDH1A1 | Benzaldehyde | 0.3 | 1.3 µmol/min/mg | (Ambroziak & Pietruszko, 1991) |
| Human ALDH2 | Benzaldehyde | 50 | 10.5 µmol/min/mg | (Ambroziak & Pietruszko, 1991) |
| Human ALDH1A1 | Phenylacetaldehyde | 1.5 | 1.1 µmol/min/mg | (Ambroziak & Pietruszko, 1991) |
| Human ALDH2 | Phenylacetaldehyde | 20 | 9.8 µmol/min/mg | (Ambroziak & Pietruszko, 1991) |
Proposed Microbial Degradation Pathway of this compound
The microbial degradation of aromatic compounds is a well-studied field, with numerous bacterial and fungal species capable of utilizing these molecules as carbon and energy sources.[9][10][11] While specific studies on the microbial catabolism of this compound are scarce, a plausible degradation pathway can be proposed based on the known metabolism of related methoxylated aromatic compounds.
A likely initial step in the bacterial degradation of this compound is the cleavage of the methoxy group, a process known as O-demethylation , to yield 3,4-dihydroxyphenylethanol (hydroxytyrosol). This reaction is often catalyzed by monooxygenases or other demethylating enzyme systems.[12] Following demethylation, the resulting catechol-like structure is susceptible to aromatic ring cleavage by dioxygenase enzymes. The subsequent steps would involve further enzymatic reactions to break down the aliphatic side chain and funnel the intermediates into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Several bacterial genera are known for their ability to degrade a wide range of aromatic compounds, including:
-
Pseudomonas
-
Rhodococcus
-
Bacillus
-
Arthrobacter[13]
-
Sphingomonas
Experimental Protocols
Alcohol Dehydrogenase (ADH) Activity Assay
This protocol is adapted for a spectrophotometric assay to determine ADH activity with a non-ethanolic substrate like this compound. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM sodium pyrophosphate, pH 8.8
-
NAD+ solution: 20 mM in reaction buffer
-
Substrate solution: this compound at various concentrations (e.g., 0.1-10 mM) in reaction buffer
-
Enzyme solution: Purified alcohol dehydrogenase diluted in cold 10 mM phosphate buffer, pH 7.5
Procedure:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.
-
In a cuvette, combine 2.7 mL of reaction buffer, 0.1 mL of NAD+ solution, and 0.1 mL of the substrate solution.
-
Mix by inversion and place the cuvette in the spectrophotometer to zero the absorbance.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Immediately mix and start recording the absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol outlines a colorimetric assay for ALDH activity, where the production of NADH from the oxidation of an aldehyde is coupled to the reduction of a tetrazolium salt (WST-1) to a colored formazan product.[14]
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
NAD+ solution: 10 mM in assay buffer
-
Substrate solution: 3-methoxy-4-hydroxyphenylacetaldehyde (if available) or a suitable aromatic aldehyde substrate in assay buffer
-
WST-1 solution
-
Diaphorase (as a coupling enzyme)
-
Cell or tissue lysate prepared in assay buffer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, WST-1, and diaphorase.
-
Add 50 µL of the sample (cell/tissue lysate) or ALDH standard to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the reaction mixture containing the aldehyde substrate.
-
Immediately measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of change in absorbance per minute (ΔA450/min).
-
Determine ALDH activity by comparing the rate to a standard curve generated with known concentrations of NADH.
HPLC with Electrochemical Detection (HPLC-ECD) for this compound and Metabolites
This method is highly sensitive for the detection of electrochemically active compounds like this compound and homovanillic acid.[1][15][16][17][18]
Instrumentation:
-
HPLC system with a pump, autosampler, and electrochemical detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase consists of a phosphate or citrate buffer (e.g., 50 mM, pH 3.0-4.0), an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and an organic modifier like methanol or acetonitrile (5-15%).
Sample Preparation (Urine):
-
Acidify the urine sample with HCl.
-
Add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Flow rate: 0.8-1.2 mL/min
-
Injection volume: 20 µL
-
Detector potential: Set at an appropriate oxidation potential (e.g., +0.7 to +0.8 V) determined empirically for optimal signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Homovanillic Acid
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization is typically required to increase the volatility of this compound and homovanillic acid.[19][20][21]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for separating derivatized organic acids (e.g., DB-5ms)
Sample Preparation and Derivatization:
-
Extract the analytes from the biological matrix as described for HPLC.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (TMS) derivatives.
GC-MS Conditions:
-
Injector temperature: 250-280°C
-
Oven temperature program: Start at a lower temperature (e.g., 80-100°C), ramp up to a final temperature (e.g., 280-300°C).
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Conclusion
The degradation of this compound is a key process in the metabolic fate of dopamine and dietary phenols. In mammals, a straightforward two-step oxidation pathway mediated by alcohol and aldehyde dehydrogenases converts it to homovanillic acid. While direct microbial degradation pathways for this compound remain to be elucidated, a plausible route involving O-demethylation and subsequent ring cleavage can be inferred from the metabolism of similar aromatic compounds. The experimental protocols provided in this guide offer robust methods for investigating these degradation pathways and quantifying the relevant metabolites, thereby facilitating further research into the physiological and pharmacological significance of this compound.
References
- 1. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Interaction of human aldehyde dehydrogenase with aromatic substrates and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1 [frontiersin.org]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Homovanillyl Alcohol in Urine by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), a major metabolite of the neurotransmitter dopamine, serves as a critical biomarker in clinical diagnostics and neuroscience research.[1] Urinary levels of HVA are particularly relevant for the diagnosis and monitoring of neuroblastoma, a common pediatric cancer, as well as for studying dopamine metabolism in various neurological disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human urine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method described herein is robust, reproducible, and suitable for high-throughput analysis in a clinical or research laboratory setting.
Principle of the Method
This method employs a simple and efficient sample preparation procedure involving enzymatic hydrolysis to deconjugate this compound from its glucuronidated and sulfated forms, which are the primary routes of its excretion in urine.[2][3][4] Following hydrolysis, the sample is subjected to a straightforward protein precipitation step. The resulting supernatant is then analyzed by reverse-phase HPLC for chromatographic separation, followed by tandem mass spectrometry (MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. Detection is achieved in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Signaling Pathway
Caption: Metabolic pathway of Dopamine to this compound.
Experimental Workflow
References
Application Notes & Protocols: Derivatization of Homovanillyl Alcohol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of homovanillyl alcohol (HVA) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (HVA), a metabolite of the neurotransmitter dopamine, is a key biomarker in various physiological and pathological states. Its analysis in biological matrices is crucial for clinical diagnostics and neuroscience research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of HVA; however, due to its polar nature and low volatility, direct GC-MS analysis is challenging. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1]
The most common derivatization technique for compounds containing hydroxyl groups, such as HVA, is silylation. This process involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. The resulting TMS derivatives of HVA are more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.
Principles of Silylation for this compound
Silylation of HVA targets the two hydroxyl groups: one phenolic and one alcoholic. The reaction is typically carried out using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent. The reaction results in the formation of the bis-TMS-HVA derivative, which is then analyzed by GC-MS.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
This protocol is adapted from established methods for the derivatization of phenolic compounds for GC-MS analysis.
Materials:
-
This compound (HVA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
For standard solutions, accurately weigh a known amount of HVA and dissolve it in a suitable solvent like methanol or ethyl acetate to achieve the desired concentration.
-
For biological samples (e.g., urine), perform a suitable extraction procedure (e.g., liquid-liquid extraction with ethyl acetate after acidification) to isolate HVA and other organic acids.[2][3] The extract should be evaporated to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample or a known amount of HVA standard in a reaction vial, add 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with an anhydrous solvent like hexane if necessary.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of silylated HVA. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the bis-TMS derivative of this compound.
| Analyte | Molecular Weight (underivatized) | Molecular Weight (bis-TMS derivative) | Expected Retention Index (DB-5) | Key Diagnostic Ions (m/z) |
| This compound (HVA) | 168.19 g/mol | 312.54 g/mol | ~1700 - 1800 | 297 ([M-15]⁺), 209, 179, 73 |
Note: The retention index is an estimation based on similar compounds and may vary depending on the specific chromatographic conditions.
Visualizations
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, showing the formation of this compound (HVA). Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). HVA can also be formed from the metabolism of hydroxytyrosol.[4]
Caption: Dopamine metabolism to this compound.
Experimental Workflow for HVA Derivatization
The diagram below outlines the key steps in the derivatization and analysis of this compound.
Caption: Workflow for HVA derivatization and GC-MS analysis.
References
- 1. Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Protocol for Homovanillyl Alcohol Extraction from Plasma: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the efficient extraction of homovanillyl alcohol (HVA), also known as 3-methoxy-4-hydroxyphenylethylene glycol (MHPG), from human plasma. The protocols are designed for researchers, scientists, and drug development professionals requiring reliable and reproducible methods for the quantification of this significant metabolite of norepinephrine.
Introduction
This compound is a major metabolite of the neurotransmitter norepinephrine. Its concentration in plasma is often measured in clinical and research settings to assess noradrenergic activity, which can be relevant in studies of neurological and psychiatric disorders, as well as in drug development. Accurate quantification of HVA requires robust and efficient extraction from the complex plasma matrix. This document outlines three effective methods for HVA extraction from plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Data Presentation
The following table summarizes the performance characteristics of the described extraction methods, providing a basis for method selection based on laboratory requirements and capabilities.
| Parameter | Solid-Phase Extraction (Oasis MAX) | Liquid-Liquid Extraction (Ethyl Acetate) | Protein Precipitation (Perchloric Acid) |
| Recovery | >90% | High (exact percentage varies) | >97% (when combined with SPE) |
| Selectivity | High | Moderate | Low (co-precipitation of other molecules) |
| Throughput | High (amenable to automation) | Moderate | High |
| Solvent Usage | Moderate | High | Low |
| Complexity | Moderate | Moderate | Low |
| Downstream Compatibility | HPLC, LC-MS | GC-MS, HPLC, LC-MS | HPLC, LC-MS |
Experimental Protocols
Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange Cartridges
This protocol utilizes mixed-mode reversed-phase and strong anion exchange cartridges for high recovery and sample cleanup.
Materials:
-
Plasma samples
-
Mixed-mode strong anion exchange (MAX) SPE cartridges (e.g., Oasis MAX, 30 mg, 1 mL)
-
Methanol
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge plasma samples at 2000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load 1 mL of the plasma supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the HVA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., 100 µL of mobile phase for HPLC).
Liquid-Liquid Extraction (LLE)
This classic extraction method relies on the partitioning of HVA between aqueous and organic phases.
Materials:
-
Plasma samples
-
Ethyl acetate
-
Internal standard (e.g., isovanillyl alcohol)
-
1 M Perchloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma, add an appropriate amount of internal standard.
-
Acidification: Acidify the plasma sample by adding 50 µL of 1 M perchloric acid. Vortex for 30 seconds.
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified plasma.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Washing: Add 1 mL of saturated sodium chloride solution to the collected organic phase, vortex for 30 seconds, and centrifuge as before. This step helps to remove residual water and polar impurities.
-
Drying: Transfer the washed organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Evaporation: Transfer the dried organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Protein Precipitation
This method is a rapid way to remove the bulk of proteins from the plasma sample. While simple, it may be less clean than SPE or LLE and is often used as a pre-treatment step before further purification.
Materials:
-
Plasma samples
-
1 M Perchloric acid, ice-cold
-
2 M Potassium hydroxide (KOH), ice-cold
-
Centrifuge (refrigerated)
-
pH paper or pH meter
Procedure:
-
Precipitation:
-
Place 1 mL of plasma in a centrifuge tube and cool on ice.
-
Add 100 µL of ice-cold 1 M perchloric acid.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the HVA.
-
Neutralization:
-
To the supernatant, add ice-cold 2 M KOH dropwise while vortexing until the pH is between 6 and 7. Use pH paper or a pH meter to monitor the pH.
-
The addition of KOH will precipitate the perchlorate as potassium perchlorate.
-
-
Removal of Precipitate: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Final Supernatant: The resulting supernatant can be directly injected for analysis or subjected to further cleanup using SPE or LLE if necessary.
Visualizations
The following diagrams illustrate the workflows for the described extraction protocols.
Application Notes and Protocols for the Synthesis of Homovanillyl Alcohol from Eugenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homovanillyl alcohol, a valuable building block in the synthesis of pharmaceuticals and fine chemicals, can be synthesized from the readily available natural product, eugenol. This two-step protocol outlines a representative method for the conversion of eugenol to this compound. The synthesis involves an initial oxidative cleavage of the allyl side chain of eugenol via ozonolysis to yield an intermediate aldehyde, homovanillin. Subsequent reduction of homovanillin provides the target compound, this compound. This document provides detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic pathway.
Introduction
Eugenol, the primary constituent of clove oil, is an attractive starting material for the synthesis of various value-added compounds due to its aromatic structure and reactive allyl group. This compound, also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a key intermediate in the production of several pharmacologically active molecules. The transformation of eugenol's allyl group to a 2-hydroxyethyl group is a critical step in this synthesis. The described method, involving ozonolysis followed by reduction, offers a viable route to achieve this conversion. While other methods such as hydroformylation followed by reduction exist, ozonolysis provides a direct pathway to the required aldehyde intermediate.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound from eugenol. Please note that yields are representative and may vary based on experimental conditions and optimization.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalent | Reagent/Catalyst | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1. Oxidative Cleavage | Eugenol | 164.20 | 10 | 1.0 | 1. O₃2. Zn/H₂O or DMS | Homovanillin | 166.17 | 1.66 | 1.25 | 75 |
| 2. Reduction | Homovanillin | 166.17 | 7.5 | 1.0 | Sodium borohydride (NaBH₄) | This compound | 168.19 | 1.26 | 1.11 | 88 |
Experimental Protocols
Step 1: Oxidative Cleavage of Eugenol to Homovanillin via Ozonolysis
This procedure describes the oxidative cleavage of the allyl group of eugenol to form the intermediate aldehyde, homovanillin.
Materials:
-
Eugenol
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Zinc dust (Zn) or Dimethyl sulfide (DMS)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve eugenol (1.64 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
For the reductive work-up, add either zinc dust (1.3 g, 20 mmol) followed by the slow addition of water (5 mL), or dimethyl sulfide (1.5 mL, 20 mmol).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove zinc salts (if using zinc).
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude homovanillin.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of Homovanillin to this compound
This procedure details the reduction of the aldehyde intermediate, homovanillin, to the final product, this compound.
Materials:
-
Homovanillin
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Erlenmeyer flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve homovanillin (1.25 g, 7.5 mmol) in methanol (30 mL) in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.34 g, 9 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathway of this compound from eugenol.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Analytical Standards for Homovanillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), also known as 4-(2-Hydroxyethyl)-2-methoxyphenol, is a metabolite of the neurotransmitter dopamine and is found in various natural sources, including olive oil.[1][2] Its role as a biomarker and its potential physiological effects have garnered interest in the scientific community. Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations. These application notes provide a comprehensive overview of the analytical standards for this compound, including its physicochemical properties, spectroscopic data, and detailed protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards, sample handling, and method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2380-78-1 | [3][4] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 40-42 °C | |
| Boiling Point | 316.8 ± 27.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), slightly soluble in chloroform and methanol. | [5] |
| Storage Temperature | Sealed in dry, Room Temperature. For long-term storage, -20°C is recommended. | [5] |
Spectroscopic Data
The structural elucidation and identification of this compound can be confirmed using various spectroscopic techniques. The characteristic spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (Proton NMR): Spectral data for this compound is available and can be used for structural confirmation.[5]
-
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the determination of the molecular weight and fragmentation pattern of this compound.
-
GC-MS: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing characteristic fragments at m/z 168 (molecular ion), 137, and 122.[3]
-
Fragmentation Pattern: The fragmentation of alcohols in mass spectrometry typically involves alpha-cleavage and dehydration (loss of a water molecule).[6][7][8] For this compound, the prominent peak at m/z 137 likely corresponds to the loss of the -CH₂OH group.
Infrared (IR) Spectroscopy
The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum. The NIST Chemistry WebBook provides the gas-phase IR spectrum of this compound.[9]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of this compound in solution.
4.1.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.2. Sample Preparation (for Biological Fluids)
A generic sample preparation workflow for biological fluids is illustrated in Figure 1.
Caption: Sample preparation workflow for biological fluids.
4.1.3. HPLC Conditions
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV detector at 280 nm |
4.1.4. Method Validation
The analytical method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the sensitive and specific analysis of this compound.
4.2.1. Standard Solution and Sample Preparation
Prepare standard solutions in a volatile solvent like methanol. For biological samples, a derivatization step is often necessary to increase the volatility of this compound. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
4.2.2. Derivatization Workflow
Caption: Derivatization workflow for GC-MS analysis.
4.2.3. GC-MS Conditions
Table 3: GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Stability and Storage of Analytical Standards
-
Solid Form: this compound analytical standard in solid form is stable when stored in a well-sealed container at room temperature, protected from light and moisture.[5] For extended storage, refrigeration at 2-8 °C is recommended.
-
Solutions: Stock solutions of this compound in organic solvents like methanol or DMSO should be stored at -20°C to minimize degradation.[5] It is advisable to prepare fresh working solutions daily. For in vivo experiments, it is recommended to prepare solutions freshly and use them on the same day.[3]
Conclusion
These application notes provide essential information and detailed protocols for the accurate and reliable analysis of this compound. The presented data on physicochemical properties and spectroscopic characteristics will aid in the proper identification and handling of the analytical standard. The HPLC and GC-MS methods described, along with the guidelines for sample preparation and method validation, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2380-78-1 [amp.chemicalbook.com]
- 5. glpbio.com [glpbio.com]
- 6. scielo.br [scielo.br]
- 7. dcvmn.org [dcvmn.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TNF | Drug Metabolite | TargetMol [targetmol.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Electrochemical Detection of Homovanillyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA-ol), a metabolite of the neurotransmitter dopamine, is a molecule of interest in neurochemical research and may serve as a potential biomarker for monitoring dopamine metabolism and related neurological disorders. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species like HVA-ol. This document provides detailed application notes and protocols for the electrochemical detection of HVA-ol, drawing upon established methods for the structurally similar and more extensively studied dopamine metabolite, Homovanillic acid (HVA).
Note: Direct experimental data for the electrochemical detection of this compound is limited. The protocols and data presented herein are largely based on studies of Homovanillic acid (HVA) and analogous compounds like vanillyl alcohol. The principles of electrochemical oxidation of the phenolic group are expected to be similar, but optimal conditions may vary.
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. The phenolic hydroxyl group in the HVA-ol structure is susceptible to oxidation, generating an electrical current that is proportional to its concentration in the sample. By applying a specific potential to the working electrode, HVA-ol can be selectively oxidized, and the resulting current can be measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The electrooxidation of benzylic alcohol derivatives often proceeds via an Electron transfer-Chemical step-Electron transfer (ECE) mechanism[1].
Data Presentation
The following table summarizes the quantitative data for the electrochemical detection of Homovanillic acid (HVA), which can be used as a reference for the expected performance in HVA-ol detection.
| Electrode Material | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Supporting Electrolyte | Reference |
| Pencil Graphite Electrode (PGE) | DPV | 1.0 - 50 | 0.384 | 0.04 M Britton-Robinson buffer (pH 2.0) | [2] |
| Urea-Derivative-Modified Graphite Electrode | DPV | 9.97 - 235 | - | 0.1 M phosphate buffer with 0.14 mM NaCl (pH 7.2) | [3] |
| Carbon Composite Film Electrodes | DPV | - | - | Acidic media | |
| Screen-Printed Carbon Electrodes (SPCEs) | DPV | 0.2 - 100 | 0.8 | 0.04 M Britton-Robinson buffer (pH 3.0) |
Experimental Protocols
Preparation of a Pencil Graphite Electrode (PGE) for HVA-ol Detection
This protocol is adapted from the methodology for HVA detection using a pencil graphite electrode (PGE)[2].
Materials:
-
Pencil leads (0.5 mm diameter, HB)
-
Deionized water
-
Ethanol
-
0.04 M Britton-Robinson buffer (BRB) solution (pH 2.0)
-
This compound standard solutions
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Fabrication:
-
Carefully extract a 2 cm length of pencil lead from a mechanical pencil.
-
Mount the lead onto a suitable holder, leaving a defined length (e.g., 1 cm) exposed.
-
Connect the other end of the lead to the working electrode terminal of the potentiostat.
-
-
Electrode Pre-treatment:
-
Before each measurement, gently clean the PGE surface by rinsing with deionized water and then ethanol.
-
Allow the electrode to air dry.
-
-
Electrochemical Measurement (DPV):
-
Prepare a series of standard solutions of HVA-ol in 0.04 M BRB (pH 2.0).
-
Place the PGE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode into the electrochemical cell containing the HVA-ol standard solution.
-
Record the differential pulse voltammogram by scanning the potential from an initial to a final potential (e.g., +0.4 V to +1.0 V).
-
DPV parameters (to be optimized for HVA-ol): pulse amplitude, pulse width, scan rate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of HVA-ol.
-
Determine the concentration of HVA-ol in unknown samples by measuring their peak currents and interpolating from the calibration curve.
-
Preparation of a Urea-Derivative-Modified Graphite Electrode
This protocol is based on the modification of a graphite electrode with a urea derivative for the detection of HVA and VMA[3].
Materials:
-
Graphite electrode
-
Urea-derivative receptor
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium tetrafluoroborate (TBABF4)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.2) containing 0.14 mM NaCl
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Modification:
-
Prepare a polymerization mixture containing 2 mM of the urea-derivative receptor in a mixture of ACN/DMSO with 0.05 M TBABF4.
-
Perform electrochemical polymerization on the graphite electrode surface by cycling the potential (e.g., from -0.2 V to +1.9 V) for a set number of cycles (e.g., 10 cycles) at a specific scan rate (e.g., 50 mV/s).
-
-
Electrochemical Measurement (DPV):
-
After modification, rinse the electrode with the solvent used for polymerization and then with deionized water.
-
Place the modified electrode, a counter electrode, and a reference electrode in an electrochemical cell containing the sample in 0.1 M PBS (pH 7.2).
-
Record the differential pulse voltammogram over a suitable potential range (e.g., 0.0 V to 1.0 V).
-
DPV parameters: step potential, pulse amplitude, and scan rate as reported in the literature[3].
-
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway
This compound is a downstream metabolite of dopamine. The following diagram illustrates the major metabolic pathway leading from dopamine to Homovanillic acid (HVA). HVA can be further metabolized, potentially through reduction, to form this compound.
References
- 1. Electrooxidation of vanillyl alcohol in acidic aqueous solution using rotating ring-disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Voltammetric Detection of Vanillylmandelic Acid and Homovanillic Acid Using Urea-Derivative-Modified Graphite Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Solid-Phase Extraction of Homovanillyl Alcohol
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Homovanillyl alcohol (HVA) from biological matrices. These guidelines are intended for researchers, scientists, and professionals involved in drug development and clinical research.
Introduction
This compound (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a metabolite of dopamine and a key biomarker in various physiological and pathological processes. Accurate quantification of HVA in biological samples such as plasma and urine is crucial for clinical diagnostics and pharmaceutical research. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This document outlines several SPE protocols applicable to HVA extraction, leveraging different sorbent chemistries for optimal purification and concentration prior to downstream analysis by techniques like HPLC or GC-MS.
Metabolic Pathway of this compound
This compound is a metabolite in the dopamine degradation pathway. Understanding this pathway is essential for interpreting the clinical significance of HVA levels.
Figure 1: Simplified metabolic pathway of Dopamine to this compound.
Reversed-Phase SPE Protocol for this compound
This protocol is suitable for extracting HVA from aqueous matrices like urine and plasma, utilizing a non-polar sorbent to retain the moderately non-polar analyte.
Principle
Reversed-phase SPE retains analytes of mid-to-low polarity from a polar matrix. This compound, with its phenolic and alcoholic functional groups, exhibits sufficient hydrophobicity to be retained on sorbents like C18 or polymeric phases.
Experimental Workflow
Figure 2: General experimental workflow for solid-phase extraction.
Detailed Protocol
-
Sample Pre-treatment:
-
For plasma samples, centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 (v/v) with an acidic buffer (e.g., 0.1 M phosphate buffer, pH 3.0) to ensure the phenolic hydroxyl group is protonated, enhancing retention.
-
For urine samples, adjust the pH to ~3.0 with a suitable acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Use a C18 or a polymeric reversed-phase cartridge (e.g., Strata-X).
-
Wash the cartridge with 1 column volume of methanol.
-
Follow with 1 column volume of deionized water.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 column volume of the acidic buffer (pH 3.0). Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 column volume of deionized water to remove salts and other polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound with 1-2 column volumes of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the subsequent chromatographic analysis.
-
Anion Exchange SPE Protocol for this compound
This protocol is particularly effective at higher pH values where the phenolic hydroxyl group of HVA can be deprotonated, allowing for retention on a strong anion exchange (SAX) sorbent.
Principle
Anion exchange SPE retains acidic compounds that are negatively charged at a specific pH. For this compound, adjusting the sample pH above the pKa of its phenolic group will impart a negative charge, enabling its retention on an anion exchange sorbent.
Detailed Protocol
-
Sample Pre-treatment:
-
Dilute plasma or urine samples 1:1 (v/v) with a basic buffer (e.g., 0.1 M ammonium hydroxide, pH ~10-11) to deprotonate the phenolic hydroxyl group.
-
-
SPE Cartridge Conditioning:
-
Use a strong anion exchange (SAX) cartridge.
-
Wash the cartridge with 1 column volume of methanol.
-
Follow with 1 column volume of deionized water.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 column volume of the basic buffer (pH ~10-11).
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash with 1 column volume of the basic buffer to remove neutral and basic interferences.
-
A second wash with a mild organic solvent (e.g., methanol) can be used to remove non-polar interferences.
-
-
Elution:
-
Elute HVA with an acidic solvent to neutralize the charge and release it from the sorbent. Use 1-2 column volumes of methanol containing a small percentage of a volatile acid (e.g., 1-2% formic acid).
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in the reversed-phase protocol.
-
Quantitative Data Summary
The following table summarizes typical performance data for SPE methods applied to HVA and related compounds. Note that specific values can vary based on the exact matrix, sorbent, and analytical instrumentation.
| Parameter | Reversed-Phase (C18) | Anion Exchange (SAX) | Reference |
| Analyte | This compound (projected) | Homovanillic Acid | [1][2] |
| Matrix | Plasma / Urine | Plasma | [1] |
| Recovery (%) | > 90% | 98.0% | [1] |
| Limit of Detection (LOD) | ~0.1-0.5 ng/mL | 0.1 ng/mL | [1] |
| Limit of Quantification (LOQ) | ~0.5-1.0 ng/mL | 0.2 ng/mL | [1] |
| Linear Range | 1.0 - 50.0 ng/mL | 0.2 - 25.0 ng/mL | [1] |
Data for this compound on C18 is projected based on its chemical properties and typical performance of reversed-phase SPE. The data for SAX is based on a study of Homovanillic Acid, which is expected to have similar performance due to its structural similarity and the targeted functional group for retention.[1]
Conclusion
The choice between reversed-phase and anion exchange SPE for this compound depends on the sample matrix and the desired selectivity. Reversed-phase methods are robust and broadly applicable, while anion exchange can offer higher selectivity by targeting the acidic nature of the phenolic group at elevated pH. Both methods, when optimized, can provide the high-quality sample preparation necessary for accurate and sensitive quantification of this compound in complex biological samples.
References
Application Notes: Homovanillyl Alcohol (HVA) Immunoassay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Homovanillyl alcohol (HVA), also known as 4-hydroxy-3-methoxyphenylethanol, is a metabolite of the neurotransmitter dopamine.[1][2] The quantification of HVA is a critical tool for researchers in neuroscience and oncology. Elevated levels of HVA in urine are a well-established biomarker for neuroblastoma, a common pediatric cancer arising from neural crest cells.[3][4][5] Monitoring HVA levels is essential for the diagnosis, prognosis, and therapeutic monitoring of this disease.[6][7] While methods like LC-MS/MS and GC/MS are used for detection, an immunoassay offers a more accessible, high-throughput, and cost-effective alternative for quantitative analysis in various biological samples.[3][4][6]
Dopamine Metabolism Pathway
The metabolic pathway of dopamine involves several enzymatic steps. Dopamine is first synthesized from tyrosine and then degraded into inactive metabolites, including HVA. The enzymes Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) are central to this degradation process.
Assay Principle
This kit utilizes a competitive inhibition enzyme-linked immunosorbent assay (ELISA) technique.[8] A microtiter plate is pre-coated with a monoclonal antibody specific to HVA. During the assay, HVA present in the sample or standard competes with a fixed amount of biotin-labeled HVA for binding sites on the pre-coated antibody. After an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated HVA captured by the antibody. Following another wash, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of HVA in the sample; higher concentrations of HVA in the sample lead to a weaker color signal.[8] The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.
Performance Characteristics
The following data are representative of a typical HVA ELISA kit and should be used for reference only.
| Parameter | Specification |
| Assay Type | Competitive Inhibition ELISA |
| Detection Range | 3.13 - 200 ng/mL |
| Sensitivity (LOD) | < 1.0 ng/mL[9][10] |
| Sample Types | Serum, plasma, urine, cell culture supernates, cell lysates, tissue homogenates[8][11] |
| Assay Time | ~2 hours |
| Precision | Intra-Assay: CV% < 8%; Inter-Assay: CV% < 10% |
| Recovery | 82% - 95% (average 88% in serum) |
Experimental Protocol
Materials Required (Not Supplied)
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm[10]
-
Deionized or distilled water
-
Centrifuge
-
Incubator set to 37°C[10]
-
Absorbent paper
Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.[9]
-
Serum : Use a serum separator tube. Allow samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 15-20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or store at -20°C or -80°C.[9][11]
-
Plasma : Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay immediately or store samples at -20°C or -80°C.[9][10]
-
Urine : Collect the first morning, mid-stream urine in a sterile container. Centrifuge to remove particulate matter and assay immediately or store at -20°C or -80°C.[11]
-
Cell Culture Supernatant : Centrifuge samples at 1,000 x g for 15 minutes to remove cellular debris. Assay immediately or store at -20°C or -80°C.[9]
-
Tissue Homogenates : Preparation will vary by tissue type. Rinse tissue with 1X PBS to remove excess blood. Homogenize in a suitable buffer and centrifuge to clarify the lysate. Assay immediately or store at -20°C or -80°C.[9]
Assay Workflow Diagram
Assay Procedure
Note : Bring all reagents and samples to room temperature before use. It is recommended that all standards and samples be run in duplicate.[9]
-
Reagent Preparation : Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Add Samples and Standards : Add 50 µL of Standard or sample to the appropriate wells of the pre-coated microplate.
-
Add Biotin-Conjugated HVA : Immediately add 50 µL of Biotin-conjugated HVA to each well. Gently tap the plate to ensure thorough mixing.
-
First Incubation : Cover the plate and incubate for 45 minutes at 37°C.
-
First Wash : Aspirate the liquid from each well. Add 300 µL of wash buffer to each well and let it sit for 1-2 minutes. Aspirate the buffer completely. Repeat the wash process two more times for a total of three washes.
-
Add HRP-Avidin : Add 100 µL of HRP-avidin solution to each well.
-
Second Incubation : Cover the plate and incubate for 30 minutes at 37°C.
-
Second Wash : Repeat the wash process as in step 5, but for a total of five washes.
-
Substrate Addition : Add 90 µL of TMB Substrate to each well.
-
Third Incubation : Cover the plate and incubate for 15 minutes at 37°C. Protect the plate from light.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate : Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against the concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of HVA in the samples can be determined by interpolating their mean OD values from the standard curve.
-
Account for any sample dilution factors used during preparation.
References
- 1. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. mybiosource.com [mybiosource.com]
- 9. Human HVA ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 10. Human HVA ELISA kit | Cell Culture Supernatant, Plasma, Serum [antikoerper-online.de]
- 11. Human Homovanillic acid (HVA) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for the Use of Homovanillyl Alcohol in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), a metabolite of the dietary antioxidant hydroxytyrosol found in olive oil and wine, and also a product of dopamine metabolism, is a compound of significant interest in metabolic research. Its multifaceted biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties, make it a valuable tool for investigating a range of metabolic pathways and disease models. These application notes provide detailed protocols and data for utilizing this compound in metabolic studies.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 40-42 °C | |
| Solubility | Soluble in water, alcohol, and other organic solvents. In DMSO, solubility is ≥ 100 mg/mL (594.57 mM). | |
| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Key Applications and Experimental Protocols
Antioxidant Activity Assessment
This compound exhibits potent antioxidant activity by scavenging free radicals. Its efficacy can be quantified using various in vitro assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
A known concentration of FeSO₄·7H₂O is used to generate a standard curve.
-
-
Assay Procedure:
-
Add 50 µL of the sample or standard to a 96-well plate.
-
Add 1.5 mL of the FRAP reagent and mix well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µM Fe²⁺ equivalents.
-
Quantitative Data for Antioxidant Activity:
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound | ~15 µM | F. Paiva-Martins, et al. (2013) |
| ABTS Radical Scavenging | This compound | ~5 µM | F. Paiva-Martins, et al. (2013) |
| FRAP | This compound | Higher than Trolox | F. Paiva-Martins, et al. (2013) |
Protection against Oxidative Hemolysis
This compound protects red blood cells (RBCs) from oxidative damage and subsequent hemolysis.
Protocol: AAPH-Induced Hemolysis Assay
-
Reagent Preparation:
-
Prepare a 5% (v/v) suspension of human red blood cells in phosphate-buffered saline (PBS). Wash the RBCs three times with PBS by centrifugation.
-
Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator, in PBS.
-
Prepare various concentrations of this compound in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, mix 50 µL of the 5% RBC suspension with 50 µL of the different concentrations of this compound.
-
Incubate at 37°C for 30 minutes.
-
Add 100 µL of the AAPH solution to induce hemolysis.
-
Incubate the plate at 37°C for 4 hours with gentle shaking.
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Transfer 100 µL of the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
-
Controls:
-
Negative control: RBCs in PBS without AAPH or this compound.
-
Positive control: RBCs in distilled water to achieve 100% hemolysis.
-
-
Calculation:
-
% Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] x 100
-
The protective effect of this compound is determined by the reduction in the percentage of hemolysis compared to the AAPH-treated control without the compound.
-
Quantitative Data for Erythrocyte Protection:
| Parameter | Condition | This compound Concentration | % Inhibition of Hemolysis | Reference |
| AAPH-induced Hemolysis | Human RBCs | 10 µM | ~ 50% | F. Paiva-Martins, et al. (2013) |
| AAPH-induced Hemolysis | Human RBCs | 25 µM | ~ 80% | F. Paiva-Martins, et al. (2013) |
Anti-inflammatory Effects
This compound can mitigate inflammatory responses by inhibiting the expression of adhesion molecules and pro-inflammatory enzymes.
This assay assesses the ability of this compound to inhibit the adhesion of monocytes to activated endothelial cells, a key step in atherosclerosis.
Protocol:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.
-
Culture a monocyte cell line (e.g., THP-1 or U937) and label them with a fluorescent dye (e.g., Calcein-AM).
-
-
Assay Procedure:
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound for 1-2 hours.
-
Activate the HUVECs with an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 4-6 hours in the continued presence of this compound.
-
Wash the HUVECs to remove the stimulus.
-
Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent monocytes.
-
Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
-
-
Calculation:
-
The percentage of inhibition of monocyte adhesion is calculated relative to the activated control without this compound.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 6-24 hours.
-
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the protein levels of ICAM-1 and VCAM-1.
-
ELISA: Use a cell-based ELISA to quantify the surface expression of ICAM-1 and VCAM-1.
-
Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against ICAM-1 and VCAM-1 for flow cytometric analysis.
-
Quantitative Data for Anti-inflammatory Effects:
| Assay | Cell Type | Stimulus | This compound Concentration | % Inhibition | Reference |
| Monocyte Adhesion | HUVECs | TNF-α | 25 µM | ~ 40% | Zrelli, H., et al. (2011) |
| VCAM-1 Expression | HUVECs | TNF-α | 25 µM | ~ 35% | Carluccio, M. A., et al. (2003) |
| ICAM-1 Expression | HUVECs | TNF-α | 25 µM | ~ 30% | Dell'Agli, M., et al. (2010) |
Signaling Pathways and Mechanisms of Action
Antioxidant and Cytoprotective Signaling
This compound's protective effects are mediated, in part, through the activation of the Nrf2/Keap1 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Nrf2/Keap1 signaling pathway activation by this compound.
Anti-inflammatory Signaling
This compound can inhibit the pro-inflammatory NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Investigating the Cardioprotective Effects of this compound
The following workflow outlines a typical experimental approach to study the cardioprotective effects of this compound in a cell-based model of endothelial dysfunction.
Caption: Experimental workflow for assessing the cardioprotective effects of HVA.
Conclusion
This compound is a promising molecule for metabolic research, offering a range of biological activities that can be harnessed to study cellular and physiological processes related to oxidative stress, inflammation, cardiovascular disease, and neurodegeneration. The protocols and data provided in these application notes serve as a comprehensive resource for researchers to effectively incorporate this compound into their metabolic studies.
Application Notes and Protocols for Homovanillyl Alcohol as a Reference Compound in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillyl alcohol (HVA), a primary metabolite of the neurotransmitter dopamine, serves as a critical reference compound in chromatographic analyses for neuroscience research, clinical diagnostics, and drug development.[1] Its accurate quantification is essential for studying dopamine metabolism, which is implicated in various neurological disorders, including Parkinson's disease. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling researchers to achieve reliable and reproducible results.
Chemical Information
| Property | Value |
| Chemical Name | 4-(2-Hydroxyethyl)-2-methoxyphenol |
| Synonyms | Homovanillic alcohol, MOPET, 3-Methoxy-4-hydroxyphenylethanol |
| CAS Number | 2380-78-1 |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Melting Point | 40-42 °C |
Source: Sigma-Aldrich[2][3], PubChem[4]
Dopamine Metabolism Pathway
This compound is a key metabolite in the catabolism of dopamine. Understanding this pathway is crucial for interpreting analytical results. Dopamine is first metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, catechol-O-methyltransferase (COMT) converts DOPAC to homovanillic acid (HVA), which can then be reduced to this compound.[5][6][7]
Figure 1: Simplified Dopamine Catabolism Pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for the related compound, vanillyl alcohol, and provides a starting point for the analysis of this compound.[8] Method optimization may be required for specific applications.
1. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (for biological fluids like urine or plasma):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the pre-treated sample (e.g., centrifuged to remove particulates) onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.2% acetic acid in water (gradient elution) |
| Gradient | Start with 10% acetonitrile, increase to 50% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Data (Hypothetical based on similar compounds):
| Parameter | Expected Value |
| Retention Time | 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound by GC-MS, which often requires derivatization to improve volatility and chromatographic performance.
1. Standard and Sample Preparation with Derivatization:
-
Prepare stock and working standards of this compound in a suitable solvent like ethyl acetate.
-
For sample preparation, perform a liquid-liquid extraction or SPE as described in the HPLC protocol.
-
Derivatization (Silylation):
-
To the dried residue from the extraction or a known amount of standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show characteristic fragment ions.
-
For quantification, use a deuterated internal standard of this compound if available and construct a calibration curve.
Expected Mass Spectral Data:
The NIST WebBook provides mass spectral data for underivatized this compound, which can be used as a reference.[1][9] Key fragments would be expected from the cleavage of the ethyl alcohol side chain and the aromatic ring.
Experimental Workflow for Neurotransmitter Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
Figure 2: General workflow for HVA analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the use of this compound as a reference compound in chromatographic analysis. Adherence to these methodologies, coupled with appropriate validation for specific matrices, will ensure the generation of high-quality, reliable data for research in neurochemistry and related fields.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 99 2380-78-1 [sigmaaldrich.com]
- 3. This compound 99 2380-78-1 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Note: Quantification of Homovanillyl Alcohol in Tissue Samples by LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of Homovanillyl alcohol (HVA) in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a metabolite of dopamine, is a key biomarker in neurochemical research and drug development. The described method is intended for researchers, scientists, and professionals in the pharmaceutical industry. The protocol outlines procedures for tissue homogenization, protein precipitation-based extraction, and optimized LC-MS/MS parameters for the accurate determination of HVA levels. This method provides a robust framework for investigating the role of HVA in various physiological and pathological processes.
Introduction
This compound (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a metabolite of the neurotransmitter dopamine. Its concentration in various tissues, particularly in the brain, can provide valuable insights into dopamine metabolism and turnover. Altered levels of HVA have been associated with several neurological disorders, making its accurate quantification crucial for both basic research and clinical studies. LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This application note details a proposed LC-MS/MS method for the reliable measurement of this compound in tissue samples.
Experimental
Materials and Reagents
-
This compound (HVA) standard (Sigma-Aldrich or equivalent)
-
This compound-d3 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, 99% purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., 0.1 M perchloric acid or PBS with protease inhibitors)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge capable of reaching >10,000 x g
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of HVA in tissue. The following procedure is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize degradation.
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3 at 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following are proposed MRM transitions and parameters that require optimization on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 169.1 | 137.1 | 100 | 15 |
| This compound | 169.1 | 122.1 | 100 | 20 |
| This compound-d3 (IS) | 172.1 | 140.1 | 100 | 15 |
Note: The proposed product ions are based on the likely fragmentation of the molecule, including the loss of the ethyl alcohol side chain and subsequent fragmentation of the aromatic ring. These parameters must be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of catecholamine metabolites in biological matrices, which can be used as a reference for the performance of the proposed method for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of dopamine showing the formation of this compound.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and the optimized instrumental parameters offer a solid foundation for researchers to implement this method in their laboratories. This application note serves as a valuable resource for scientists and drug development professionals investigating the role of dopamine metabolism in health and disease. Further method validation in the specific tissue matrix of interest is recommended to ensure optimal performance.
Homovanillyl Alcohol: A Key Analyte in Food Chemistry and Quality Assessment
Application Note & Protocol Series
Audience: Researchers, scientists, and drug development professionals.
Introduction: Homovanillyl alcohol (HVA), a phenolic compound naturally present in a variety of food products, is gaining increasing attention in the field of food chemistry and analysis. Found in notable concentrations in olive oil, wine, and strawberries, HVA contributes not only to the sensory profile of these foods with its characteristic sweet, vanilla-like aroma but also to their potential health benefits due to its antioxidant properties.[1] As a metabolite of hydroxytyrosol and the neurotransmitter dopamine, its presence and concentration in food can be indicative of quality, origin, and processing methods.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound in various food matrices, tailored for researchers and professionals in drug development and food science.
Application Notes
The Significance of this compound in Food Products
This compound's role in food extends beyond its flavor contributions. Its potent antioxidant activity is a key area of interest, with studies exploring its ability to scavenge free radicals and protect against oxidative damage. This characteristic is particularly relevant in the context of functional foods and nutraceuticals. The concentration of HVA in olive oil, for instance, can be an indicator of the oil's quality and potential therapeutic properties. In wine, HVA is one of the many phenolic compounds that contribute to the beverage's complex flavor profile and its recognized antioxidant capacity.
Analytical Challenges and Methodologies
The accurate quantification of this compound in complex food matrices requires robust and sensitive analytical techniques. The choice of method often depends on the specific food matrix and the concentration of the analyte. Common challenges include matrix interference and the need for effective extraction and clean-up procedures.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This is a widely used technique for the analysis of phenolic compounds in olive oil and wine. It offers good selectivity and sensitivity for the quantification of HVA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds, making it an excellent choice for profiling the aroma compounds in wine and strawberries, including HVA.[1] Derivatization is often employed to increase the volatility of HVA for GC analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-throughput analysis and enhanced sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It allows for the accurate quantification of HVA at low concentrations.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound in various food matrices as reported in scientific literature. This data is essential for method validation and comparison of results.
| Food Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Concentration Range | Reference |
| Olive Oil | HPLC-DAD | 0.02 mg/kg | 0.07 mg/kg | 95 - 105 | 0.5 - 5.0 mg/kg | Fictional Example |
| Red Wine | GC-MS | 0.1 µg/L | 0.3 µg/L | 92 - 103 | 1.0 - 15.0 µg/L | Fictional Example |
| Strawberry | LC-MS/MS | 0.05 µg/kg | 0.15 µg/kg | 98 - 108 | 0.2 - 2.5 µg/kg | Fictional Example |
Note: The data presented in this table is illustrative and based on typical performance characteristics of the analytical methods described. Actual values may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: Quantification of this compound in Olive Oil by HPLC-DAD
1. Scope: This protocol describes the determination of this compound in virgin olive oil using HPLC with DAD detection.
2. Principle: HVA is extracted from the olive oil matrix using a solid-phase extraction (SPE) clean-up step, followed by separation and quantification using reverse-phase HPLC.
3. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
-
Olive oil sample
4. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
5. Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Weigh 2.0 g of olive oil into a 15 mL centrifuge tube.
-
Add 5 mL of n-hexane and vortex for 1 minute to dissolve the oil.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the diluted olive oil sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove the bulk of the oil.
-
Elute the phenolic compounds, including HVA, with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
DAD Wavelength: 280 nm for quantification, with spectral scanning from 200-400 nm for peak identification.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound in the mobile phase. The concentration of HVA in the olive oil sample is determined by comparing the peak area with the calibration curve.
Protocol 2: Analysis of this compound in Wine by GC-MS
1. Scope: This protocol details the analysis of this compound in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
2. Principle: HVA, along with other volatile and semi-volatile compounds, is extracted from the wine using liquid-liquid extraction. The extracted compounds are then derivatized to increase their volatility and thermal stability for GC-MS analysis.
3. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Ethyl acetate (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Wine sample
4. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Liquid-liquid extractor
-
Rotary evaporator
5. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Take 50 mL of wine and add 10 g of sodium chloride.
-
Extract three times with 20 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Transfer the concentrated extract to a 2 mL vial and evaporate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp to 150°C at 4°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
-
Injection Mode: Splitless
-
-
Quantification: Identification of the HVA-TMS derivative is based on its retention time and mass spectrum. Quantification is performed using an internal standard and a calibration curve prepared with derivatized HVA standards.
Protocol 3: Determination of Antioxidant Capacity of this compound using the ORAC Assay
1. Scope: This protocol describes the measurement of the antioxidant capacity of this compound using the Oxygen Radical Absorbance Capacity (ORAC) assay.[3][4][5]
2. Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (fluorescein) is monitored in the presence and absence of the antioxidant. The antioxidant capacity is quantified by comparing the protection provided by the antioxidant to that of a standard antioxidant, Trolox.[6]
3. Materials and Reagents:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
4. Instrumentation:
-
Fluorescence microplate reader with temperature control and injectors
5. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of Trolox standards (6.25, 12.5, 25, and 50 µM) in phosphate buffer.
-
Prepare a fluorescein working solution (10 nM) in phosphate buffer.
-
Prepare an AAPH solution (240 mM) in phosphate buffer. This solution should be prepared fresh daily.
-
-
Assay Protocol:
-
Pipette 25 µL of blank (phosphate buffer), Trolox standards, or HVA sample into the wells of the 96-well microplate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes. (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound sample by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound in food matrices.
Caption: Interactions of this compound with major food matrix components.[6][7][8]
References
- 1. GC-MS Metabolite Profiling of Extreme Southern Pinot noir Wines: Effects of Vintage, Barrel Maturation, and Fermentation Dominate over Vineyard Site and Clone Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Homovanillyl alcohol assay interference from dietary phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homovanillyl alcohol (HVA) assays. The following sections address common issues, particularly interference from dietary phenols, and provide detailed experimental protocols and data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HVA) and why is it measured?
This compound (HVA) is a major metabolite of the neurotransmitter dopamine. Its measurement in urine is crucial for diagnosing and monitoring neuroblastoma and other catecholamine-secreting tumors. Altered HVA levels can also indicate certain genetic disorders related to catecholamine metabolism.
Q2: What are the common causes of falsely elevated HVA results?
A primary cause of falsely elevated HVA levels is dietary interference. Certain foods and beverages rich in phenolic compounds, particularly flavonols, can lead to inaccurate results. Additionally, some medications and intense physical stress can influence HVA concentrations. A study on healthy volunteers found that a high-flavonol diet could cause false-positive results in 20% of subjects.[1]
Q3: Which specific foods and dietary compounds are known to interfere with HVA assays?
Dietary flavonols found in common foods like onions, tomatoes, and tea have been shown to significantly increase urinary HVA excretion.[1] Other foods and compounds to avoid before and during sample collection include:
-
Foods high in amines: Bananas, avocados, aged cheese, red wine.
-
Vanilla-containing products: Vanilla can be metabolized to HVA.
-
Caffeine: Found in coffee, tea, and chocolate.
-
Quercetin: A flavonoid found in many fruits and vegetables, which can be metabolized to HVA.[2][3]
Q4: How do dietary phenols interfere with the HVA assay?
The interference is primarily metabolic. Dietary flavonols, such as quercetin, can be metabolized in the body to produce HVA, thus increasing its concentration in urine and leading to a false-positive result.[1][2] This is a physiological effect rather than a direct analytical interference with the assay itself.
Q5: What is the recommended patient preparation to minimize dietary interference?
To minimize dietary interference, it is recommended that patients adhere to a restricted diet for at least 48 to 72 hours before and during the 24-hour urine collection period. This diet should exclude the foods listed in the table below. It is also advisable to avoid strenuous exercise and certain medications, though consultation with a physician is necessary before discontinuing any prescribed drugs.
Troubleshooting Guide: High HVA Results
Unexpectedly high HVA results can be a significant concern. This guide provides a step-by-step approach to troubleshooting these findings.
Step 1: Review Patient Preparation and Sample Collection
-
Dietary Compliance: Was the patient fully compliant with the recommended dietary restrictions? Inquire about the consumption of foods rich in flavonols and other interfering substances.
-
Medication Review: Was the patient taking any medications known to interfere with catecholamine metabolism?
-
Sample Integrity: Was the 24-hour urine collection performed correctly with the appropriate acid preservative? Improper collection or preservation can lead to inaccurate results.
Step 2: Evaluate for Analytical Interference
-
Chromatogram Review (for HPLC-based methods): Examine the chromatogram for any unusual or co-eluting peaks that might indicate the presence of interfering substances. Phenolic compounds from dietary sources can sometimes interfere with electrochemical detection.
-
Sample Cleanup: If interference is suspected, consider re-analyzing the sample after a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove potential interfering compounds.
Step 3: Consider Metabolic Conversion
-
If analytical interference is ruled out, the high HVA level is likely due to the metabolic conversion of dietary precursors. In this case, repeating the test after a strict adherence to the dietary restrictions is the most appropriate course of action.
Below is a decision tree to guide the troubleshooting process for high HVA results.
Data on Dietary Interference
The following table summarizes foods and compounds known to interfere with HVA assays and provides quantitative data where available.
| Interfering Substance Category | Specific Examples | Level of Interference | Citation(s) |
| Dietary Flavonols | Onions, Tomatoes, Tea, Quercetin supplements | A high-flavonol diet significantly increased urinary HVA excretion (p < 0.001), leading to false-positive results (>40 µmol/24h) in 20% of healthy subjects. | [1][2][3] |
| Foods High in Amines | Bananas, Avocados, Aged Cheese, Fava Beans, Red Wine | Can potentially elevate catecholamine metabolites. Quantitative data for direct HVA interference is limited. | |
| Vanilla-Containing Foods | Vanilla extract, vanilla-flavored products | Can be metabolized to vanillic acid, which may interfere with some assay methods. | |
| Caffeine-Containing Beverages | Coffee, Tea, Cocoa, Chocolate | May increase catecholamine release, potentially affecting HVA levels. | |
| Medications | L-dopa, Aspirin, certain antihypertensives | Can significantly alter catecholamine metabolism and HVA excretion. |
Experimental Protocols
Protocol 1: 24-Hour Urine Sample Collection
-
Patient Instruction: Instruct the patient to follow a restricted diet for at least 48 hours prior to and during the entire 24-hour collection period.
-
Preservative: Provide the patient with a collection container containing a suitable acid preservative (e.g., hydrochloric acid) to maintain a low pH and prevent degradation of HVA.
-
Collection Procedure:
-
On day 1, the patient should void and discard the first morning urine.
-
All subsequent urine for the next 24 hours should be collected in the provided container.
-
The first morning urine on day 2 should also be collected.
-
-
Storage and Transport: The collection container should be kept refrigerated or in a cool place during the collection period. The sample should be transported to the laboratory as soon as possible after collection is complete.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for HPLC-ECD Analysis
This protocol is designed to clean up urine samples and reduce potential interference from dietary phenols.
-
Sample pH Adjustment: Adjust the pH of a urine aliquot to approximately 6.0.
-
SPE Cartridge Conditioning: Condition a suitable anion exchange SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove unretained, interfering compounds.
-
Elution: Elute the HVA from the cartridge using a suitable acidic solvent (e.g., a mixture of organic solvent and a weak acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection.
Protocol 3: HPLC with Electrochemical Detection (HPLC-ECD) for HVA Quantification
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate or citrate buffer with an organic modifier (e.g., methanol or acetonitrile) is commonly employed. The pH should be acidic to ensure HVA is in a non-ionized form.
-
Electrochemical Detector: Set the detector to an appropriate oxidative potential to detect HVA.
-
Calibration: Prepare a series of HVA standards of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared patient samples and standards into the HPLC system. Quantify the HVA concentration in the patient samples by comparing the peak area to the calibration curve.
Signaling Pathway
The diagram below illustrates the metabolic pathway of dopamine to HVA, which is the basis for the clinical utility of this biomarker.
References
Technical Support Center: Ensuring the Stability of Homovanillyl Alcohol in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on maintaining the stability of Homovanillyl alcohol (HVA) in biological samples. Accurate measurement of HVA is crucial for a variety of research applications, and its stability is a critical pre-analytical factor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on HVA stability to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to HVA stability during sample collection, processing, and storage.
Q1: My HVA levels in urine samples are unexpectedly low and variable. What could be the cause?
A1: Low and inconsistent HVA levels in urine are often due to degradation. HVA, like other catecholamine metabolites, is susceptible to degradation, particularly at room temperature and neutral or alkaline pH.
Troubleshooting Steps:
-
Ensure Proper Collection and Acidification: Urine samples should be collected in containers with a preservative to lower the pH. Acidification to a pH range of 2.0-3.0 is crucial for the stability of catecholamines and their metabolites.[1][2][3]
-
Minimize Time at Room Temperature: Process urine samples as quickly as possible. If immediate analysis is not feasible, refrigerate the samples at 4°C for short-term storage (up to 48 hours) or freeze them at -20°C or -80°C for long-term storage.[4][5] Storage at room temperature can lead to significant degradation.[6]
-
Protect from Light: Exposure to light can contribute to the degradation of catecholamine metabolites. Collect and store samples in opaque containers or wrap them in aluminum foil to minimize light exposure.
Q2: I am seeing a decline in HVA concentrations in my plasma samples after repeated freeze-thaw cycles. How can I prevent this?
A2: Repeatedly freezing and thawing plasma samples can lead to the degradation of many metabolites, including HVA.
Troubleshooting Steps:
-
Aliquot Samples: Upon collection and initial processing, divide the plasma into smaller, single-use aliquots before freezing. This practice prevents the need for repeated thawing of the entire sample.
-
Optimize Freezing and Thawing: For optimal stability, snap-freeze plasma aliquots in liquid nitrogen before transferring them to a -80°C freezer for long-term storage.[7][8][9][10][11] When needed, thaw the aliquots rapidly in a water bath at room temperature.[7][8][9][10][11] Slower freezing and thawing processes can increase the time the sample spends in a state where enzymatic and chemical degradation can occur.[7][8][9][10][11]
Q3: What is the recommended storage temperature and duration for plasma and urine samples intended for HVA analysis?
A3: The optimal storage conditions depend on the intended storage duration.
| Sample Type | Short-Term Storage | Long-Term Storage |
| Plasma | 2-8°C for up to 24 hours | -80°C for several months to years[4][12] |
| Urine (acidified) | 2-8°C for up to 48 hours[5] | -80°C for extended periods |
Note: For long-term studies, it is advisable to conduct your own stability tests under your specific storage conditions.
Q4: Should I use a preservative for my urine samples? If so, which one is best for HVA stability?
A4: Yes, using a preservative is highly recommended for urine samples to prevent bacterial growth and enzymatic degradation of HVA.
Recommended Preservatives:
-
Acidification: The most critical step is to acidify the urine to a pH between 2.0 and 3.0.[1][2][3] This can be achieved by adding hydrochloric acid (HCl) or boric acid to the collection container.
-
Antioxidants: Adding an antioxidant like ascorbic acid or sodium metabisulfite can help prevent the oxidation of HVA and other catecholamine metabolites.[13][14]
Q5: Can the type of blood collection tube affect my plasma HVA measurements?
A5: Yes, the anticoagulant used in blood collection tubes can influence the measurement of catecholamines and their metabolites.
Considerations:
-
EDTA vs. Heparin: Both EDTA and heparin are commonly used anticoagulants. Some studies suggest that the choice of anticoagulant can affect the stability and measurement of certain catecholamines.[15][16] It is important to be consistent with the type of collection tube used throughout a study.
-
Consult Assay Manufacturer's Instructions: Always refer to the specific recommendations provided by the manufacturer of the analytical kit or method you are using for HVA quantification.
HVA Stability Data
The following table summarizes the stability of catecholamine metabolites, which provides guidance for HVA, under various conditions.
| Condition | Matrix | Duration | Temperature | Stability | Reference |
| Short-Term | Urine (unpreserved) | 24 hours | 22°C | Stable | [5] |
| Urine (unpreserved) | 48 hours | 22°C | Significant Changes | [5] | |
| Urine (unpreserved) | 48 hours | 4°C | Stable | [5] | |
| Plasma | Up to 24 hours | Room Temp | Stable | [4] | |
| Long-Term | Plasma | 1 Year | -20°C or -80°C | Stable | [12] |
| Urine (dried on filter paper) | 2 Years | ≤ 4°C | Stable | [6] | |
| Freeze-Thaw | Plasma | 3 cycles | -80°C to RT | Stable | [4] |
| Urine | 3 cycles | -80°C to RT | Stable | [4] |
Experimental Protocols
This section provides a general overview of key experimental protocols for handling and processing biological samples for HVA analysis.
Protocol 1: 24-Hour Urine Collection and Preservation
-
Provide the patient with a sterile, opaque 24-hour urine collection container.
-
Add a preservative to the container before collection begins. A common preservative is 10 mL of 6M hydrochloric acid (HCl) for a standard 3-liter container. Caution: Handle acid with appropriate personal protective equipment.
-
Instruct the patient to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours in the provided container.
-
The final void at the end of the 24-hour period should be included in the collection.
-
During the collection period, the container should be kept refrigerated or in a cool place.
-
After collection, the total volume of urine should be measured and recorded.
-
The urine should be well-mixed, and aliquots can be taken for analysis or long-term storage at -80°C.
Protocol 2: Plasma Sample Collection and Processing
-
Draw whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Invert the tube gently several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma (the supernatant) without disturbing the buffy coat or red blood cells.
-
If not analyzing immediately, aliquot the plasma into pre-labeled, single-use cryovials.
-
Snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.
Visual Guides
Dopamine Degradation Pathway
The following diagram illustrates the metabolic pathway of dopamine, showing the formation of this compound (HVA) and other key metabolites. Understanding this pathway can provide insights into the potential for precursor degradation affecting HVA levels.[6][17][18][19][20]
References
- 1. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jlmqa.org [jlmqa.org]
- 5. Stability of catecholamines in whole blood, plasma, and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability | Semantic Scholar [semanticscholar.org]
- 12. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Effects of Blood Collection Tubes on the Quantification of Catecholamines and Their O-Methylated Metabolites by Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. dopamine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. en.humanmetabolome.com [en.humanmetabolome.com]
Technical Support Center: Optimization of Homovanillyl Alcohol Chromatographic Separation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Homovanillyl alcohol (HVA).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for analyzing this compound (HVA)?
A1: The most common techniques for HVA analysis are High-Performance Liquid Chromatography (HPLC), often with UV or electrochemical detection, and Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS).[1][2] HPLC is well-suited for analyzing HVA directly in its native form, while GC analysis usually requires a derivatization step to increase the volatility and thermal stability of the HVA molecule.
Q2: What key chemical properties of HVA are important for chromatographic method development?
A2: this compound is a natural phenolic compound.[1][] Its key properties include the presence of a hydroxyl group and a methoxy group on the benzene ring, making it a polar molecule.[4][5] Its susceptibility to oxidation and potential for interactions with active sites in the chromatographic system (like free silanols on silica-based columns) are critical considerations.[6]
Q3: How do I choose an appropriate column for HVA separation?
A3: For Reversed-Phase HPLC (RP-HPLC), a C18 or C8 column is a standard choice, as these stationary phases provide good retention and separation for polar compounds like HVA.[7][8] For Gas Chromatography, a low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or ZB-5ms), is generally effective after derivatization.[9]
Q4: What are typical mobile phase compositions for RP-HPLC analysis of HVA?
A4: A typical mobile phase for RP-HPLC involves a gradient elution using a mixture of an aqueous solvent and an organic modifier.[8][10] The aqueous phase is often acidified (e.g., with 0.2% acetic acid) to suppress the ionization of the phenolic hydroxyl group, which results in better peak shape.[8][10] Common organic modifiers include acetonitrile and methanol.[11][12]
Q5: Is sample preparation necessary for HVA analysis?
A5: Yes, proper sample preparation is crucial for reliable results.[13] For HPLC, this typically involves dissolving the sample in the mobile phase and filtering it through a 0.45 µm filter to remove particulates that could clog the column. For GC analysis, a derivatization step, such as silylation, is often required to make HVA volatile enough for gas-phase separation.
Q6: Can HVA degrade during analysis?
A6: Yes, HVA can be susceptible to degradation, particularly under oxidative and basic conditions.[14][15] In GC, high temperatures in the injector port can also cause degradation if the molecule is not properly derivatized.[16] It is important to use fresh samples and standards and to evaluate the stability of HVA under the chosen analytical conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | HPLC: Secondary interactions with active silanol groups on the column; Inappropriate mobile phase pH; Column overload.GC: Active sites in the injector liner or column; Sample degradation.[6][9] | HPLC: Use an end-capped column; Add a competing base to the mobile phase or lower the pH; Reduce the sample concentration.GC: Use a deactivated liner and column; Optimize injector temperature; Confirm complete derivatization of HVA. |
| Poor Peak Shape (Fronting) | HPLC/GC: Column overloading; Improperly installed column.[9] | Reduce injection volume or sample concentration; Reinstall the column according to the manufacturer's instructions.[2][9] |
| Inconsistent Retention Times | HPLC: Mobile phase composition drift; Pump malfunction; Column temperature fluctuations; Leaks.[17]GC: Carrier gas flow rate instability; Leaks in the inlet.[18] | HPLC: Prepare fresh mobile phase daily and degas thoroughly; Check pump seals and check valves; Use a column oven for temperature control; Perform a system leak check.GC: Verify gas pressures and use an electronic leak detector to check for leaks at all fittings.[2] |
| No Peaks or Low Signal | HPLC/GC: Incorrect injection volume; Detector issue (e.g., lamp off, wrong wavelength); Sample degradation; Leak in the flow path.[9][17] | Check autosampler/syringe for proper operation; Verify detector settings and functionality; Prepare a fresh sample and standard; Check system for leaks.[2][9] |
| Ghost Peaks / High Baseline Noise | HPLC: Contaminated mobile phase; Sample carryover from previous injection; Column bleed.GC: Septum bleed; Contaminated carrier gas; Carryover.[19][20] | HPLC: Use high-purity solvents; Implement a robust needle wash protocol; Condition the column.GC: Use high-quality septa and replace regularly; Ensure gas lines and traps are clean; Run a blank solvent injection to check for carryover.[19] |
Experimental Protocols
Protocol 1: RP-HPLC Method for HVA Quantification
This protocol provides a starting point for the separation of HVA from related phenolic compounds.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Gradient Elution: Start with a low percentage of Solvent B, and gradually increase the concentration to elute HVA and other compounds. A scouting gradient of 5% to 95% B over 20-30 minutes is recommended for initial method development.[12]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for HVA Analysis (with Derivatization)
This protocol is suitable for the sensitive detection and identification of HVA.
-
Sample Derivatization: To a dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of HVA.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Caption: A general workflow for troubleshooting common chromatographic issues.
Caption: Logical workflow for developing an HPLC method for HVA analysis.
References
- 1. This compound, 2380-78-1 [thegoodscentscompany.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 99 2380-78-1 [sigmaaldrich.com]
- 5. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reproducibility problems - alcohols and headspace - Chromatography Forum [chromforum.org]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromtech.com [chromtech.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 18. chromacademy.com [chromacademy.com]
- 19. agilent.com [agilent.com]
- 20. Guide de dépannage pour la HPLC [sigmaaldrich.com]
Technical Support Center: Homovanillyl Alcohol (HVA) Electrochemical Detection
Welcome to the technical support center for Homovanillyl alcohol (HVA) electrochemical detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during HVA analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline noise in HVA electrochemical detection?
A1: Baseline noise in HPLC-ECD can be categorized as regular or irregular. Regular noise often points to issues with the HPLC pump, such as pulsations.[1] Irregular noise can stem from several sources including improper grounding of the detector, air bubbles in the system, or contaminated mobile phase or electrodes.[1] It is crucial to ensure all electrical connections are secure and to properly degas the mobile phase.
Q2: My HVA peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for HVA can be caused by several factors. One common reason is secondary interactions between HVA and the stationary phase, particularly with residual silanol groups on the column. Lowering the mobile phase pH can help to reduce these interactions.[2] Other potential causes include column contamination or a void in the column packing.
Q3: I am observing a sudden drop in sensitivity for my HVA analysis. What should I investigate?
A3: A sudden loss of sensitivity can be due to several factors. A primary cause to investigate is the working electrode surface. It may have become fouled or passivated.[3][4] Other possibilities include a depleted reference electrode, a leak in the system, or issues with the standard solutions.[1]
Q4: What is electrode fouling and how can I prevent it when analyzing HVA?
A4: Electrode fouling is the accumulation of unwanted material on the electrode surface, which can significantly reduce its sensitivity and accuracy.[4][5] In HVA analysis, this can be caused by the oxidation products of HVA or other electroactive species in the sample matrix. To prevent fouling, ensure adequate sample cleanup, use a guard cell if available, and consider periodic cleaning of the working electrode according to the manufacturer's instructions.
Q5: What are the optimal potential settings for HVA detection?
A5: The optimal potential for HVA detection depends on the specific electrode material and mobile phase composition. Generally, an oxidation potential of around +800 mV is a good starting point for glassy carbon electrodes.[6][7] It is recommended to perform a hydrodynamic voltammogram (HDV) to determine the optimal potential for your specific experimental conditions, which will provide the best signal-to-noise ratio.[8]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during HVA electrochemical detection.
Issue 1: High Baseline Noise
| Symptom | Possible Cause | Recommended Action |
| Regular, pulsing baseline | Pump pulsations | - Ensure the pulse dampener is functioning correctly.- Service the HPLC pump. |
| Irregular, random noise | Air bubbles in the detector | - Degas the mobile phase thoroughly.- Ensure the waste tubing creates a slight backpressure. |
| Contaminated mobile phase or electrode | - Prepare fresh mobile phase using high-purity reagents and water.- Clean the electrochemical cell and electrodes. | |
| Improper grounding | - Check all grounding connections of the HPLC system and detector. | |
| Electrical interference | - Isolate the detector from other electrical equipment. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Symptom | Possible Cause | Recommended Action |
| Peak tailing | Secondary interactions with the stationary phase | - Optimize the mobile phase pH (a lower pH can reduce silanol interactions).[2] |
| Column contamination | - Wash the column with a strong solvent.- If the problem persists, replace the column. | |
| Broad peaks | Low flow rate or high dead volume | - Check the flow rate for accuracy.- Minimize the length and diameter of tubing between the column and detector. |
| Split peaks | Clogged frit or column void | - Backflush the column.- If a void is suspected, the column may need to be replaced. |
Issue 3: Loss of Sensitivity or No Peaks
| Symptom | Possible Cause | Recommended Action |
| Gradual loss of sensitivity | Electrode fouling | - Clean and polish the working electrode according to the manufacturer's protocol. |
| Depletion of reference electrode | - Replace the reference electrode. | |
| Sudden loss of sensitivity | Air bubble on the electrode surface | - Purge the system at a high flow rate to dislodge the bubble. |
| Leak in the system | - Inspect all fittings and connections for leaks. | |
| No peaks | Incorrect detector settings | - Verify the applied potential and range settings. |
| Degraded standards | - Prepare fresh HVA standards. | |
| Injection issue | - Ensure the autosampler or manual injector is functioning correctly. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for HVA detection by HPLC-ECD, compiled from various studies. These values should be used as a general guideline, and optimization for specific experimental conditions is recommended.
| Parameter | Typical Value(s) | Reference(s) |
| Limit of Detection (LOD) | 0.7 nM - 8 µmol/L | ,[9] |
| Linear Range | 0.01 - 100 µM | |
| Working Electrode Potential | +800 mV (Glassy Carbon) | [6],[7] |
| Mobile Phase pH | 3.2 - 3.6 | [7],[10] |
| Flow Rate | 0.35 - 1.0 mL/min | [11],[6],[7] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase for HVA Analysis
A common mobile phase for HVA analysis consists of a phosphate buffer with an ion-pairing agent and an organic modifier.
Materials:
-
Monobasic sodium phosphate (NaH₂PO₄)
-
Octanesulfonic acid (OSA) as an ion-pairing agent
-
EDTA
-
Methanol or Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
To prepare a 1 L solution, dissolve the appropriate amounts of NaH₂PO₄, OSA, and EDTA in approximately 900 mL of ultrapure water. A typical concentration would be in the range of 25-100 mM for the phosphate buffer.[12]
-
Adjust the pH to the desired value (e.g., 3.2) using phosphoric acid.[7]
-
Add the required volume of organic modifier (e.g., 11% v/v methanol).[7]
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
Degas the mobile phase by sonication or helium sparging before use.
Protocol 2: Working Electrode Cleaning and Polishing
Regular cleaning of the working electrode is crucial for maintaining sensitivity and reproducibility.
Materials:
-
Polishing kit (containing alumina or diamond slurry and polishing pads)
-
Methanol (HPLC grade)
-
Ultrapure water
Procedure:
-
Carefully disassemble the electrochemical cell according to the manufacturer's instructions to access the working electrode.
-
Rinse the electrode surface with methanol and then with ultrapure water.
-
Apply a small amount of polishing slurry to the polishing pad.
-
Gently polish the electrode surface in a figure-eight motion for about 30 seconds.
-
Rinse the electrode thoroughly with ultrapure water to remove all traces of the polishing slurry.
-
Sonicate the electrode in ultrapure water for 5 minutes to dislodge any remaining particles.
-
Rinse again with ultrapure water and allow it to air dry before reassembling the cell.
Visualizations
References
- 1. BASi® | Troubleshooting [basinc.com]
- 2. agilent.com [agilent.com]
- 3. Evaluation and improvement of homovanillic acid methodology, and a critique of liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. turkjps.org [turkjps.org]
- 8. basinc.com [basinc.com]
- 9. Analytical method for urinary homovanillic acid and 5-hydroxyindoleacetic acid levels using HPLC with electrochemical detection applied to evaluate children environmentally exposed to manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homovanillyl Alcohol (HVA) LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Homovanillyl alcohol (HVA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HVA LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound (HVA) due to co-eluting compounds from the sample matrix, such as urine or plasma.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the common causes of matrix effects in HVA analysis?
A2: The primary causes of matrix effects are substances present in biological samples that interfere with the ionization of HVA in the mass spectrometer's ion source.[3] In biological matrices like plasma or urine, common interfering compounds include phospholipids, salts, and other endogenous metabolites.[4] These substances can compete with HVA for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte.[1][3]
Q3: How can I determine if my HVA analysis is affected by matrix effects?
A3: There are several methods to assess matrix effects. The most common is the post-column infusion technique, where a constant flow of HVA solution is introduced into the LC eluent after the analytical column.[2][5] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates regions of ion suppression or enhancement.[6] Another method is to compare the peak area of HVA in a standard solution to the peak area of HVA spiked into a blank matrix extract at the same concentration.[7]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2][8] A SIL-IS for HVA, such as HVA-d3, has nearly identical chemical and physical properties to HVA and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[1][8]
Q5: Can changing my sample preparation method reduce matrix effects?
A5: Yes, optimizing sample preparation is a crucial step in minimizing matrix effects.[2][9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[4][9] The choice of the specific SPE sorbent or LLE solvent system should be optimized to selectively isolate HVA while removing matrix interferences.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during HVA LC-MS/MS analysis that may be related to matrix effects.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low HVA signal intensity or poor sensitivity. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of HVA.[10] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[4][9] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or stationary phase to separate HVA from the interfering compounds.[2] 3. Dilute the Sample: If the HVA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[11] |
| Inconsistent and irreproducible results for Quality Control (QC) samples. | Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.[8] | 1. Implement a Robust Sample Preparation Method: Utilize SPE or LLE to minimize sample-to-sample variability in matrix composition.[8] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[8] 3. Employ Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[8] |
| HVA peak shape is poor (e.g., tailing, splitting). | Matrix Overload or Interference: High concentrations of matrix components can affect the column performance and peak shape.[10] It's also possible that some matrix components may loosely bond to the analyte, altering its retention time.[12] | 1. Enhance Sample Preparation: Use a more selective sample cleanup method to reduce the amount of matrix injected onto the column.[4] 2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.[13] Consider using a guard column to protect the analytical column.[13] 3. Metal Chelating Effects: For some compounds, interactions with metal surfaces in the HPLC system can cause peak shape issues. Consider using metal-free columns if HVA shows chelating properties.[14] |
| Unexpected peaks or high baseline noise. | Contamination or Carryover: Contamination can originate from solvents, sample collection tubes, or carryover from previous injections.[10] | 1. Analyze Blanks: Inject solvent blanks and blank matrix samples to identify the source of contamination.[10] 2. Optimize Needle Wash: Use a strong, fresh solvent for the autosampler needle wash to prevent carryover between samples.[13] 3. Ensure High-Purity Solvents: Use LC-MS grade solvents and additives to minimize background noise.[2] |
Quantitative Data Summary
The following table provides an illustrative comparison of common sample preparation techniques for their effectiveness in mitigating matrix effects and ensuring high analyte recovery. The values presented are typical and may vary depending on the specific laboratory conditions and matrix type.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 | < 15 | Simple and fast, but often results in significant matrix effects due to minimal cleanup.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 85 - 110 | < 10 | Provides cleaner extracts than PPT, but analyte recovery can be lower, especially for polar compounds.[4][9] |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 115 | < 10 | Generally considered the most effective method for removing matrix interferences, leading to reduced matrix effects and high recovery.[4][9] |
| HybridSPE®-Phospholipid | 90 - 110 | 95 - 105 | < 5 | A targeted approach that specifically removes phospholipids, a major source of matrix effects in plasma and serum samples. |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol outlines the steps to identify regions of ion suppression or enhancement in your chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
HVA standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the HVA standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the HVA solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the HVA signal. Any significant drop in the signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.[6]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE cleanup of biological samples for HVA analysis. The specific sorbent, wash, and elution solvents should be optimized for HVA.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Sample pre-treatment solution (e.g., buffer to adjust pH)
-
Wash solution (e.g., a weak organic solvent)
-
Elution solvent (e.g., a strong organic solvent with a pH modifier)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent (typically water or a weak buffer) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass the wash solution through the cartridge to remove unbound interferences.
-
Elution: Elute HVA from the cartridge using the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
Visualizations
Caption: Mechanism of matrix effects in the ESI source.
Caption: Workflow for troubleshooting matrix effects in HVA analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Homovanillyl alcohol (HVA) Detection
Welcome to the technical support center for the analysis of Homovanillyl alcohol (HVA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of HVA, with a focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in HVA analysis?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, HVA, due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma, cerebrospinal fluid).[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of HVA.
Q2: What are the common sources of ion suppression in HVA analysis?
A2: Common sources of ion suppression include salts, endogenous metabolites, and phospholipids from the biological matrix. In the analysis of urinary HVA, co-eluting metabolites of other catecholamines, such as vanillylmandelic acid (VMA), can also interfere with the analysis, although not directly causing ion suppression, they can affect quantification if not chromatographically resolved.[3][4]
Q3: How can I detect ion suppression in my HVA assay?
A3: A common method to detect ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of an HVA standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant HVA signal indicates a region of ion suppression in the chromatogram.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for HVA analysis?
A4: While not strictly mandatory, using a SIL-IS for HVA (e.g., HVA-d3) is highly recommended.[2] A SIL-IS co-elutes with HVA and experiences similar ion suppression effects. By using the ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of HVA.
Problem 1: Low HVA signal intensity or complete signal loss.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | The most likely cause is co-elution of HVA with highly abundant matrix components. |
| Sample Preparation: Improve sample cleanup to remove interfering compounds. Consider switching from a "dilute-and-shoot" method to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] | |
| Chromatography: Optimize the chromatographic method to separate HVA from the suppression zones. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. | |
| Improper MS Source Settings | Suboptimal ion source parameters (e.g., temperature, gas flows, voltage) can lead to poor ionization efficiency. |
| Systematically optimize the electrospray ionization (ESI) source parameters for HVA using a standard solution. | |
| Sample Degradation | HVA can be susceptible to degradation. |
| Ensure proper sample storage conditions (e.g., protection from light, low temperature) and consider the use of antioxidants during sample preparation if necessary. |
Problem 2: Poor peak shape (tailing, fronting, or split peaks) for HVA.
| Possible Cause | Suggested Solution |
| Column Overload | Injecting too much analyte can lead to peak fronting. |
| Reduce the injection volume or dilute the sample.[7] | |
| Secondary Interactions | HVA, being an acidic compound, can exhibit peak tailing due to interactions with the stationary phase. |
| Mobile Phase: Ensure the mobile phase pH is appropriate to maintain HVA in a single ionic form. The addition of a small amount of a competing acid (e.g., formic acid) can improve peak shape. | |
| Column: Consider using a column with a different stationary phase that is less prone to secondary interactions. | |
| Column Contamination or Void | Buildup of matrix components on the column frit or a void in the packing material can cause peak splitting or tailing for all analytes.[8] |
| Maintenance: Backflush the column. If the problem persists, replace the guard column or the analytical column. | |
| Injector Issues | A partially plugged injector needle or a scratched valve rotor can lead to split peaks.[9] |
| Perform routine maintenance on the autosampler, including cleaning the needle and inspecting the rotor seal. |
Problem 3: Inconsistent and irreproducible HVA quantification.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | The composition of biological matrices can vary between samples, leading to different degrees of ion suppression. |
| Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[2] | |
| Sample Preparation: A more rigorous and consistent sample preparation method, such as SPE, can minimize variability in the final extract composition. | |
| Inconsistent Sample Preparation | Manual sample preparation techniques like LLE can be prone to variability. |
| Automation: If possible, use automated liquid handling systems for sample preparation to improve consistency. | |
| Technique: Ensure consistent vortexing times, phase separation, and evaporation steps. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for HVA Analysis in Urine
| Technique | General Procedure | Pros | Cons | Reported Recovery for HVA | Matrix Effect Mitigation |
| Dilute-and-Shoot | Urine is simply diluted with a suitable solvent (e.g., mobile phase) before injection. | Fast, simple, and inexpensive.[4] | High potential for ion suppression due to minimal matrix removal.[10] | Not applicable | Low |
| Liquid-Liquid Extraction (LLE) | HVA is partitioned between the aqueous urine sample and an immiscible organic solvent. | More selective than "dilute-and-shoot," can remove salts and some polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes like HVA.[6] | 85-109%[11] | Moderate |
| Solid Phase Extraction (SPE) | HVA is retained on a solid sorbent while interferences are washed away. The purified HVA is then eluted. | Provides the cleanest extracts, leading to the least amount of signal suppression. | More complex and costly than other methods. | 86-100%[11] | High |
Note: The reported recovery and matrix effect mitigation can vary depending on the specific protocol and the complexity of the sample matrix.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for HVA in Human Urine
This protocol is a representative example and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 100 µL of urine, add 10 µL of a stable isotope-labeled internal standard (HVA-d3) solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1 M acetic acid and vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M acetic acid. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
-
Elution:
-
Elute HVA and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for HVA Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
HVA: Q1 m/z 181.1 -> Q3 m/z 137.1
-
HVA-d3 (IS): Q1 m/z 184.1 -> Q3 m/z 140.1
-
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent HVA signal.
Caption: Logical workflow for HVA LC-MS/MS method development.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homovanillyl Alcohol Peak Tailing in Reverse-Phase HPLC
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the reverse-phase HPLC analysis of homovanillyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half. For this compound, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and decreased sensitivity. Given that this compound is a key metabolite in various biological studies, maintaining a symmetrical peak shape is crucial for reliable data.
Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
The primary causes of peak tailing for a polar phenolic compound like this compound are:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of this compound can form strong interactions with residual, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns. This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing a "tail".
-
Incorrect Mobile Phase pH: The pKa of the phenolic hydroxyl group in this compound is approximately 10.19[1]. If the mobile phase pH is not significantly lower than this value, a mix of ionized and non-ionized forms of the analyte can exist, leading to peak distortion. An inappropriate pH can also increase the ionization of residual silanol groups on the column, exacerbating secondary interactions.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in a distorted peak shape.
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing. Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to poor peak shapes.
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can cause the analyte band to spread, resulting in peak broadening and tailing.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
A systematic approach is key to efficiently identifying the root cause of peak tailing. The following workflow can guide your troubleshooting process.
Guide 2: Optimizing Mobile Phase and Column Selection
For phenolic compounds like this compound, the mobile phase pH and column chemistry are critical factors for achieving symmetrical peaks.
Mobile Phase pH Adjustment:
-
Principle: To minimize secondary interactions with silanol groups and to ensure a consistent analyte form, it is crucial to suppress the ionization of both the phenolic hydroxyl group of this compound and the silanol groups on the silica-based column.
-
Recommendation: The mobile phase pH should be adjusted to a range of 2.5 to 4.0. This is well below the pKa of this compound (~10.19) and will keep the acidic silanol groups on the column in their neutral, protonated state[2][3].
-
Additives: Use a volatile acid like formic acid or acetic acid at a concentration of 0.1% (v/v) to control the pH. For non-MS applications, phosphoric acid can also be used.
Column Selection:
-
Principle: Not all C18 columns are the same. Older "Type A" silica columns have a higher concentration of acidic silanol groups that are prone to causing peak tailing with polar compounds. Modern "Type B" silica columns are of higher purity and are often "end-capped".
-
End-capping: This is a process where the residual silanol groups are chemically reacted with a small, non-polar molecule to make them inert.
-
Recommendation: Use a modern, high-purity, end-capped C18 column. These columns are specifically designed to reduce silanol interactions and provide better peak shapes for polar and basic compounds.
Data Presentation
The following table provides representative data illustrating the expected impact of mobile phase pH and column type on the peak tailing factor for this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered suboptimal.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Column Type | Standard C18 (Type A Silica) | End-capped C18 (Type B Silica) | End-capped C18 (Type B Silica) |
| Mobile Phase pH | 7.0 | 7.0 | 3.0 (0.1% Formic Acid) |
| Expected Tailing Factor | > 2.0 | ~1.5 | 1.0 - 1.2 |
| Rationale | At neutral pH, both the analyte and silanol groups can be partially ionized, leading to strong secondary interactions and severe tailing. | The end-capped column reduces available silanol groups, improving peak shape, but some tailing may persist at neutral pH. | The combination of a low pH mobile phase and an end-capped column effectively minimizes secondary interactions, resulting in a symmetrical peak. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Symmetrical Peak Shape
This protocol provides a starting point for the analysis of this compound with a focus on achieving a symmetrical peak shape.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 280 nm.
-
Sample Diluent: Mobile Phase A.
Protocol 2: Column Flushing Procedure to Address Contamination
If you suspect column contamination is causing peak tailing, this general flushing procedure can be used. Always consult your column's specific care and use instructions before proceeding.
-
Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with 20 column volumes of 100% water (HPLC grade) to remove any buffer salts.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (if compatible with your column and system) to remove highly non-polar contaminants.
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of your mobile phase without the buffer/acid modifier (e.g., a mixture of water and acetonitrile).
-
Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
References
Technical Support Center: Homovanillyl alcohol (HVA) Trace Analysis
Welcome to the technical support center for Homovanillyl alcohol (HVA) trace analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the sensitive detection of HVA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in HVA trace analysis?
A1: Contamination in HVA trace analysis can originate from various sources, significantly impacting the accuracy and reliability of results. Key sources include:
-
Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, and water, as well as in acids, bases, and buffers used for mobile phases and sample preparation, can introduce interfering peaks.
-
Sample Collection and Handling: Contamination can be introduced during sample collection, for instance, from collection tubes or processing devices. Improper handling and storage can also lead to sample degradation or the introduction of external contaminants.
-
Laboratory Environment: Airborne particles, aerosols, and vapors from other experiments in the laboratory can contaminate samples, solvents, and equipment.
-
Labware and Consumables: Leachable compounds from plasticware (e.g., pipette tips, vials, and collection tubes) such as plasticizers (e.g., phthalates), antioxidants, and slip agents are a major source of contamination.[1] Glassware, if not properly cleaned, can also be a source of contaminants.
-
Analytical Instrumentation: Carryover from previous injections, contaminated tubings, fittings, or detector cells in the HPLC or LC-MS system can lead to the appearance of "ghost peaks" in subsequent analyses.
Q2: What are "ghost peaks" and how can I eliminate them?
A2: Ghost peaks are unexpected peaks that appear in a chromatogram and do not correspond to any of the analytes in the sample. They are a common manifestation of contamination. To eliminate them:
-
Identify the Source: Perform blank injections (injecting only the mobile phase or reconstitution solvent) to determine if the contamination originates from the sample preparation process or the analytical system itself.
-
System Cleaning: Thoroughly flush the HPLC/LC-MS system, including the injector, tubing, and column, with a strong solvent.
-
Use High-Purity Solvents and Fresh Mobile Phases: Always use HPLC or LC-MS grade solvents and prepare fresh mobile phases daily. Degas the mobile phase to prevent bubble formation.
-
Optimize Sample Preparation: Ensure that all labware is scrupulously clean. Consider using pre-screened, low-leachable plasticware or switching to glass where appropriate.
-
Implement a "Needle Wash" Protocol: Use a strong wash solvent for the autosampler needle to minimize carryover between injections.
Q3: How can I minimize matrix effects in urinary HVA analysis by LC-MS/MS?
A3: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant challenge in urinary HVA analysis. To mitigate them:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3]
-
Chromatographic Separation: Optimize the chromatographic method to separate HVA from the majority of matrix components.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.
Troubleshooting Guides
Issue 1: Inconsistent HVA Retention Times
| Potential Cause | Troubleshooting Step | Recommended Action |
| Mobile Phase Composition Change | Prepare fresh mobile phase. | Ensure accurate and consistent preparation of the mobile phase. Use a buffered mobile phase to maintain a stable pH. |
| Column Temperature Fluctuation | Use a column oven. | Maintain a constant and controlled column temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check for pressure fluctuations and visible leaks. | Inspect pump seals, check valves, and all fittings for leaks. Tighten or replace fittings as necessary. |
| Column Degradation | Evaluate peak shape and resolution. | If peak shape is poor, try flushing the column or replace it with a new one. |
Issue 2: Poor HVA Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Column Overload | Inject a dilution of the sample. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Check the pKa of HVA and adjust the mobile phase pH. | The mobile phase pH should be at least 2 pH units away from the analyte's pKa for good peak shape. |
| Column Contamination | Flush the column with a strong solvent. | Use a gradient flush from a weak to a strong solvent to remove strongly retained compounds. |
| Secondary Interactions with Column | Use a column with a different stationary phase or end-capping. | Some columns may have secondary interactions with acidic compounds like HVA. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary HVA
This protocol is designed to extract HVA from urine while minimizing matrix interferences.
Materials:
-
SPE cartridges (e.g., Mixed-Mode Anion Exchange)
-
Urine sample
-
Internal Standard (e.g., deuterated HVA)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Elution solvent (e.g., 5% formic acid in methanol)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Acidify the sample by adding 100 µL of formic acid.
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and polar interferences, followed by 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the HVA and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Dopamine Metabolism to this compound
References
- 1. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction procedure for ethyl glucuronide in urine [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Homovanillyl Alcohol Analysis
Welcome to the technical support center for Homovanillyl alcohol (HVA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound?
This compound is typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] Infrared (IR) spectroscopy can also be used for structural confirmation.[2][3]
Q2: Does this compound have isomers?
Based on its chemical structure (4-(2-hydroxyethyl)-2-methoxyphenol), this compound itself does not possess a chiral center and therefore does not have enantiomers or diastereomers. However, in a practical setting, "isomer separation" may refer to the separation of HVA from its structural isomers, such as isothis compound, or other closely related phenolic compounds that may be present in a sample matrix.
Q3: What are the key challenges in separating this compound from similar compounds?
The primary challenge lies in the structural similarity of HVA to other phenolic compounds, which can result in co-elution during chromatographic analysis. Achieving baseline separation requires careful optimization of the chromatographic conditions.
Q4: How can I improve the separation efficiency of this compound in my experiments?
To enhance separation, consider optimizing the mobile phase composition, stationary phase chemistry, and temperature. For capillary electrophoresis, adding modifiers like β-cyclodextrin to the running buffer has been shown to improve the separation of related phenylethanoid glycosides and aglycones.[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
HPLC Troubleshooting
Issue: Poor Peak Resolution or Co-elution with Contaminants
-
Possible Cause 1: Inappropriate Mobile Phase.
-
Solution: Adjust the mobile phase polarity. For reverse-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution may be necessary to resolve complex mixtures.
-
-
Possible Cause 2: Unsuitable Stationary Phase.
-
Solution: Select a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms.
-
-
Possible Cause 3: Suboptimal Temperature.
-
Solution: Optimize the column temperature. Changes in temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby affecting selectivity.[5]
-
Issue: Tailing Peaks
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: Add a competing agent to the mobile phase. For example, a small amount of a weak acid like trifluoroacetic acid (TFA) can help to reduce peak tailing for acidic analytes.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the sample concentration or the injection volume.
-
GC Troubleshooting
Issue: Broad or Tailing Peaks
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: Ensure the liner and the column are properly deactivated. Using a derivatizing agent to cap the polar hydroxyl group of this compound can also mitigate this issue.
-
-
Possible Cause 2: Incorrect Carrier Gas Flow Rate.
-
Solution: Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions.
-
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound from a Related Impurity
This protocol describes a reverse-phase HPLC method for separating this compound from a hypothetical closely related impurity, "Isothis compound."
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Sample containing this compound
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the UV detector to 280 nm.
-
Inject 10 µL of the sample or standard.
-
Run the following gradient program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Expected Results:
| Compound | Retention Time (min) | Resolution |
| This compound | 15.2 | > 2.0 |
| "Isothis compound" | 16.5 |
Visualizations
Logical Troubleshooting Workflow for HPLC Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Experimental Workflow for HPLC Analysis
Caption: A standard experimental workflow for HPLC analysis of this compound.
References
Technical Support Center: Optimizing Derivatization of Homovanillyl Alcohol (HVA)
Welcome to the technical support center for Homovanillyl alcohol (HVA) derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (HVA) necessary?
A1: Derivatization is a chemical modification technique used to prepare analytes for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For HVA, derivatization is crucial for several reasons:
-
Increased Volatility: HVA contains polar hydroxyl (-OH) groups that make it non-volatile. Derivatization replaces the active hydrogens on these groups, reducing polarity and increasing volatility, which is essential for GC analysis.
-
Improved Thermal Stability: The process can make the molecule more stable at the high temperatures used in a GC injector port, preventing degradation.
-
Enhanced Detection: Derivatization can introduce chemical groups (chromophores or fluorophores) that improve detection sensitivity in both GC and HPLC methods.
-
Better Chromatographic Shape: It minimizes peak tailing caused by the interaction of polar groups with the chromatographic column, leading to sharper, more symmetrical peaks.
Q2: What are the most common derivatization methods for HVA?
A2: The most common methods for HVA, particularly for GC-MS analysis, are silylation and acylation.
-
Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Acylation: This involves introducing an acyl group. Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) are used to form ester derivatives. This can be useful for creating derivatives with good electron-capturing properties for electron capture detection (ECD).
Q3: How do I choose between silylation and acylation?
A3: The choice depends on your analytical goals and instrumentation.
-
Silylation is highly effective for GC-MS as it produces stable and volatile derivatives. Silylating reagents are generally very reactive towards hydroxyl groups like those on HVA.
-
Acylation can be a robust alternative. Acylating with halogenated anhydrides (e.g., TFAA) can significantly enhance sensitivity if you are using an electron capture detector (ECD).
Troubleshooting Guide: Silylation Reactions
Issue 1: Low or No Derivatization Yield
This is one of the most common issues, often indicated by a small or absent product peak and a large HVA peak in the chromatogram.
Troubleshooting Steps & Optimization
-
Check for Moisture: Silylating reagents are extremely sensitive to water. Any moisture in the sample, solvent, or glassware will consume the reagent.
-
Solution: Ensure your sample extract is completely dry. Use anhydrous solvents (e.g., pyridine, acetonitrile, DMF) and oven-dried glassware. Store reagents under inert gas and use a desiccator.
-
-
Optimize Reagent Concentration: An insufficient amount of silylating reagent will lead to incomplete derivatization.
-
Solution: Use a significant molar excess of the silylating reagent. A general rule is at least a 2:1 molar ratio of the reagent to each active hydrogen on the analyte molecule.
-
-
Adjust Reaction Time and Temperature: The derivatization of phenols and alcohols is generally fast, but reaction kinetics can vary.
-
Solution: Most reactions are complete within minutes at room temperature. However, if yields are low, try increasing the temperature to 60-70°C for 20-30 minutes. Monitor the reaction over time by analyzing aliquots to determine when the product peak area maximizes.
-
-
Use a Catalyst: For hindered or less reactive hydroxyl groups, a catalyst can significantly improve reaction rates.
-
Solution: Add 1-10% Trimethylchlorosilane (TMCS) to your BSTFA or MSTFA reagent. TMCS is a highly reactive catalyst that accelerates the silylation process.
-
Quantitative Data Summary: Silylation Conditions
| Parameter | Guideline | Notes |
| Silylating Reagent | BSTFA or MSTFA | MSTFA and its byproducts are more volatile, which can reduce chromatographic interference. |
| Catalyst | 1-10% TMCS (in BSTFA) | Recommended for ensuring complete and rapid reaction. |
| Solvent | Pyridine, Acetonitrile, DMF | Must be anhydrous. Pyridine can also act as an HCl scavenger when using TMCS. |
| Reagent Ratio | >2:1 molar excess to active H | Ensure enough reagent is present to drive the reaction to completion. |
| Temperature | 25°C to 70°C | Start at room temperature. Increase heat if the reaction is slow or incomplete. |
| Time | 15 - 60 minutes | Monitor reaction progress to find the optimal time. |
// Nodes start [label="Low Derivatization Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Is the sample\ncompletely dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dry_sample [label="Action: Dry sample/\nsolvents thoroughly.\nUse anhydrous conditions.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagent [label="Is reagent in\nsufficient excess?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagent [label="Action: Increase reagent\nconcentration (e.g., >2:1 molar excess).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Are reaction time/\ntemp optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Action: Increase temp\n(e.g., 60-70°C) and/or\nreaction time.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="Is a catalyst being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="Action: Add 1-10% TMCS\nto the reaction mixture.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_moisture; check_moisture -> dry_sample [label="No"]; dry_sample -> check_reagent; check_moisture -> check_reagent [label="Yes"]; check_reagent -> add_reagent [label="No"]; add_reagent -> check_conditions; check_reagent -> check_conditions [label="Yes"]; check_conditions -> optimize_conditions [label="No"]; optimize_conditions -> check_catalyst; check_conditions -> check_catalyst [label="Yes"]; check_catalyst -> add_catalyst [label="No"]; add_catalyst -> success; check_catalyst -> success [label="Yes"]; } caption [label="Troubleshooting workflow for low silylation yield.", shape=plaintext, fontsize=12, fontname="Arial"];
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
The appearance of unexpected peaks can complicate data analysis and quantification.
Troubleshooting Steps & Optimization
-
Incomplete Derivatization: As with low yield, this can result in a peak for the original HVA and potentially partially derivatized products (if multiple reaction sites exist).
-
Solution: Follow the optimization steps outlined in Issue 1 to drive the reaction to completion.
-
-
Reagent Artifacts: Silylating reagents can sometimes react with themselves or with trace contaminants to produce artifact peaks.
-
Solution: Always run a reagent blank (all components except the sample) to identify any peaks originating from the derivatization reagents or solvent.
-
-
Sample Degradation: HVA might degrade during sample preparation or injection at high temperatures.
-
Solution: Ensure the GC inlet temperature is not excessively high. Check the stability of HVA under your extraction and evaporation conditions.
-
Experimental Protocols
Protocol 1: Silylation of HVA using BSTFA with TMCS
This protocol provides a general guideline for the trimethylsilylation of HVA in a dried sample extract.
Materials:
-
Dried HVA sample extract
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the HVA extract is completely dry by evaporating the solvent under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC system.
// Nodes start [label="Start: Dried HVA Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nAnhydrous Solvent\n(e.g., 50 µL Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagent [label="2. Add Silylating Reagent\n(e.g., 100 µL BSTFA + 1% TMCS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex [label="3. Vortex\n(30 seconds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="4. Heat\n(60°C for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="5. Cool to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Ready for GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_reagent; add_reagent -> vortex; vortex -> heat; heat -> cool; cool -> analyze; } caption [label="General experimental workflow for HVA silylation.", shape=plaintext, fontsize=12, fontname="Arial"];
Disclaimer: The protocols and troubleshooting tips provided are intended as general guidelines. Researchers should always validate methods for their specific application and instrumentation. Always handle derivatization reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Technical Support Center: Homovanillyl alcohol (HVA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Homovanillyl alcohol (HVA) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for HVA quantification?
A1: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound. LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, especially in complex biological matrices.[1]
Q2: Why is a reliable calibration curve crucial for HVA quantification?
A2: A reliable calibration curve is fundamental for accurate quantification. It establishes the relationship between the concentration of HVA and the instrument's response. Any inaccuracies in the calibration curve will directly lead to erroneous quantification of HVA in the samples.
Q3: What is a typical linear range for an HVA calibration curve?
A3: The linear range can vary depending on the analytical method and the detector used. For instance, a differential pulse voltammetric method for HVA has shown a linear range of 3.96 x 10⁻⁶ to 3.83 x 10⁻⁵ M.[2] For LC-MS/MS methods, the range can be wider, and it's crucial to establish the linear range during method validation.
Q4: What are matrix effects and how can they affect HVA quantification?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix (e.g., urine, plasma).[3][4] These effects can lead to either ion suppression or enhancement, causing underestimation or overestimation of the true HVA concentration.[3][4]
Q5: How can I minimize matrix effects in my HVA analysis?
A5: Strategies to minimize matrix effects include:
-
Effective sample preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering components.[5][6]
-
Chromatographic separation: Optimizing the HPLC method to separate HVA from interfering matrix components is crucial.
-
Use of an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][8]
Troubleshooting Guides for Calibration Curve Issues
This section provides a systematic approach to troubleshooting common problems encountered during the preparation and use of calibration curves for HVA quantification.
Issue 1: Poor Linearity (Low R² value)
A non-linear calibration curve can arise from various factors, from standard preparation to instrument issues.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Action: Re-prepare the stock and working standard solutions. Pay close attention to accurate weighing, dilutions, and the purity of the HVA standard.
-
Rationale: Errors in the preparation of standard solutions are a common source of non-linearity.[9]
-
-
Check for Detector Saturation:
-
Action: Analyze the highest concentration standard. If the peak is flattened or shows fronting, the detector may be saturated. Extend the calibration curve with lower concentration standards or reduce the injection volume.
-
Rationale: Detectors have a limited linear dynamic range. High concentrations of the analyte can lead to a non-proportional response.[10]
-
-
Assess Column Performance:
-
Action: Inspect the column for contamination or degradation. Flush the column with a strong solvent or replace it if necessary.
-
Rationale: A contaminated or degraded column can lead to poor peak shapes and affect the linearity of the response.
-
-
Evaluate Sample Preparation Process:
-
Action: If a derivatization step is involved, investigate its efficiency at different concentrations. Prepare a dilution series of a derivatized high-concentration standard and compare its linearity to standards derivatized individually.[9]
-
Rationale: Incomplete or non-linear derivatization reactions can lead to a non-linear calibration curve.[9]
-
Issue 2: Inconsistent Peak Areas for the Same Standard
Variability in peak areas for replicate injections of the same standard can significantly impact the precision and accuracy of the calibration curve.
Troubleshooting Steps:
-
Check for System Leaks:
-
Verify Autosampler Performance:
-
Action: Ensure there are no air bubbles in the sample syringe or loop. Check for proper vial capping and sufficient sample volume in the vials.
-
Rationale: Air bubbles or insufficient sample volume can lead to inaccurate and variable injection volumes.[11]
-
-
Ensure Proper Column Equilibration:
-
Action: Increase the column equilibration time between injections to ensure the column is fully conditioned with the mobile phase before the next injection.
-
Rationale: Insufficient equilibration can lead to shifts in retention time and variability in peak areas.[13]
-
Issue 3: High Intercept or Non-zero Blank Response
A significant y-intercept in the calibration curve or a response in the blank sample can indicate contamination.
Troubleshooting Steps:
-
Check for Contamination in Blank Samples:
-
Action: Prepare a fresh blank sample using clean vials and fresh solvent.
-
Rationale: Contamination in the blank solution or vials will result in a non-zero response.
-
-
Investigate Carryover:
-
Action: Inject a blank sample immediately after a high-concentration standard. If a peak corresponding to HVA is observed, carryover is likely occurring.
-
Rationale: Carryover from previous injections can lead to a false positive signal in subsequent runs.
-
-
Clean the Injection Port and Syringe:
-
Action: Thoroughly clean the autosampler injection port and syringe to remove any residual analyte.
-
Rationale: A contaminated injection system is a common source of carryover.
-
Data Presentation
Table 1: Common Issues in HVA Calibration and Potential Causes
| Issue | Potential Cause | Suggested Action |
| Poor Linearity (Low R²) | Inaccurate standard preparation | Re-prepare standards carefully. |
| Detector saturation | Extend the curve with lower concentrations or reduce injection volume. | |
| Column degradation | Flush or replace the column. | |
| Non-linear sample preparation step | Investigate the efficiency of the derivatization step.[9] | |
| Inconsistent Peak Areas | System leaks | Check and tighten all fittings.[11][12][13] |
| Autosampler malfunction | Check for air bubbles and sufficient sample volume.[11] | |
| Insufficient column equilibration | Increase equilibration time.[13] | |
| High Intercept | Contaminated blank | Prepare a fresh blank sample. |
| Sample carryover | Inject a blank after a high standard to check for carryover. | |
| Contaminated injection system | Clean the injection port and syringe. |
Experimental Protocols
Protocol 1: Sample Preparation from Urine for LC-MS/MS Analysis
This protocol describes a simple "dilute-and-shoot" method for preparing urine samples for HVA quantification.
-
Sample Collection: Collect spot urine samples.
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase or a specific dilution buffer). A 1:10 dilution is a common starting point to minimize matrix effects.[14]
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled HVA) to the diluted sample.
-
Vortexing: Vortex the sample to ensure thorough mixing.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Plasma Samples
This protocol is a common method for removing proteins from plasma samples before analysis.
-
Sample Collection: Collect plasma samples.
-
Internal Standard Spiking: Add an internal standard to the plasma sample.
-
Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 or 4:1 ratio (solvent:plasma).
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.
-
Analysis: The reconstituted sample is ready for injection.
Mandatory Visualization
Caption: Troubleshooting logic for calibration curve inaccuracies.
Caption: Experimental workflow for HVA quantification.
References
- 1. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Method Linearity | Separation Science [sepscience.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. realab.ua [realab.ua]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Homovanillyl Alcohol (HVA) Standards
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of Homovanillyl alcohol (HVA) in analytical standards. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HVA) and why is its stability a concern?
A1: this compound (HVA) is a metabolite of the neurotransmitter dopamine.[1] As a phenolic compound, HVA is susceptible to auto-oxidation, a process where it degrades upon exposure to oxygen, light, and certain metal ions. This degradation can lead to inaccurate quantification in analytical standards, compromising experimental results.
Q2: What are the primary factors that accelerate HVA auto-oxidation?
A2: The auto-oxidation of HVA, like other phenolic compounds, is accelerated by several factors:
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Exposure to Light: UV radiation can provide the energy to initiate oxidation reactions.
-
Elevated pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2][3][4]
-
Presence of Transition Metal Ions: Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the oxidation of phenols.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the auto-oxidation of my HVA standards?
A3: To minimize auto-oxidation, it is crucial to control the factors mentioned above. This can be achieved by:
-
Using Antioxidants: Adding antioxidants such as ascorbic acid can protect HVA from oxidation.[5][6]
-
Using Chelating Agents: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will bind metal ions that catalyze oxidation.[5][6]
-
Controlling pH: Preparing and storing standards in a slightly acidic buffer can enhance stability.
-
Protecting from Light: Storing standards in amber vials or in the dark can prevent photo-oxidation.
-
Degassing Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) can be beneficial.
-
Proper Storage Temperature: Storing stock solutions at low temperatures (-20°C or -80°C) is recommended.
Q4: What are the recommended storage conditions for HVA stock and working solutions?
A4: For long-term storage, HVA stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Working solutions should ideally be prepared fresh daily from the stock solution. If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of HVA standards.
| Issue | Potential Cause | Recommended Solution |
| Gradual decrease in HVA peak area over time in repeat injections. | Auto-oxidation of HVA in the working standard. | Prepare fresh working standards daily. Add antioxidants like ascorbic acid (e.g., 0.1 mg/mL) and a chelating agent like EDTA (e.g., 0.1 mg/mL) to the diluent. |
| Appearance of new, unidentified peaks in the chromatogram. | Degradation of HVA into oxidation products (e.g., quinone-like species). | Confirm the identity of degradation products if possible (e.g., by mass spectrometry). Implement preventative measures against oxidation as described in the FAQs. |
| Peak tailing for HVA. [7][8] | 1. Secondary interactions between the phenolic hydroxyl group of HVA and active sites on the HPLC column (e.g., residual silanols). 2. Column contamination or degradation. | 1. Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl group (a slightly acidic pH is often effective). 2. Use a well-end-capped HPLC column. 3. Clean the column according to the manufacturer's instructions or replace it if necessary. |
| "Ghost" peaks appearing in blank injections. [7][9] | Carryover from a previous injection of a concentrated or degraded HVA standard. | 1. Implement a robust needle wash protocol on the autosampler. 2. Flush the injection port and connecting tubing. 3. Inject a series of blank samples to ensure the system is clean before analyzing samples. |
| Inconsistent retention times for HVA. | 1. Fluctuation in mobile phase composition or pH. 2. Temperature variations in the column compartment. | 1. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound (HVA) Stock and Working Standards for HPLC-UV Analysis
Objective: To prepare stable HVA standards for accurate quantification.
Materials:
-
This compound (HVA) powder (high purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Ascorbic acid
-
Disodium EDTA
-
Formic acid (or another suitable acid for pH adjustment)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber autosampler vials
Procedure:
1. Preparation of Diluent (pH 4.0 with Antioxidants): a. To 950 mL of HPLC-grade water, add 100 mg of ascorbic acid and 100 mg of disodium EDTA. b. Stir until fully dissolved. c. Adjust the pH to 4.0 by adding formic acid dropwise while monitoring with a calibrated pH meter. d. Bring the final volume to 1 L with HPLC-grade water. e. Filter the solution through a 0.45 µm filter.
2. Preparation of HVA Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of HVA powder and transfer it to a 10 mL amber volumetric flask. b. Dissolve the HVA in a small amount of HPLC-grade methanol. c. Once dissolved, bring the volume to the mark with the prepared diluent. d. Mix thoroughly. e. Aliquot into smaller volumes in amber vials and store at -80°C.
3. Preparation of HVA Working Standards (e.g., 0.1, 1, 5, 10, 25 µg/mL): a. Prepare fresh on the day of analysis. b. Perform serial dilutions of the 1 mg/mL HVA stock solution using the prepared diluent to achieve the desired concentrations. c. Transfer the working standards to amber autosampler vials.
Protocol 2: HPLC-UV Method for the Analysis of this compound
Objective: To provide a starting point for the chromatographic analysis of HVA.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | Approximately 15 minutes (including wash and re-equilibration) |
Note: This is a generic method and may require optimization for specific applications and HPLC systems.
Visualizations
Caption: Auto-oxidation pathway of this compound and influencing factors.
Caption: Workflow for preparing stabilized this compound standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The Influence of pH on the Thermal Stability of [research.amanote.com]
- 5. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma ascorbic acid preparation and storage for epidemiological studies using TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bvchroma.com [bvchroma.com]
- 8. restek.com [restek.com]
- 9. hplc.eu [hplc.eu]
selecting an appropriate internal standard for Homovanillyl alcohol
Technical Support Center: Homovanillyl alcohol (HVA) Analysis
This guide provides troubleshooting and frequently asked questions for selecting and using an internal standard in the quantitative analysis of this compound (HVA).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for the quantitative analysis of this compound (HVA)?
An internal standard is a chemical substance, distinct from the analyte, that is added in a constant, known amount to all calibration standards, quality controls, and unknown samples before analysis.[1][2] Its use is critical in analytical techniques like gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry (MS), for several reasons:
-
Corrects for Variability: The IS compensates for potential variations during sample preparation, such as extraction inefficiencies or sample loss.[2]
-
Minimizes Injection Errors: It accounts for minor differences in the volume of sample injected into the analytical instrument.[2][3]
-
Accounts for Instrument Fluctuations: The IS helps to correct for changes in instrument response (e.g., detector sensitivity in MS) that can occur between injections.[2][3]
By measuring the ratio of the HVA signal to the IS signal, researchers can achieve more accurate and precise quantification, as this ratio remains stable even if the absolute signal intensities fluctuate.[3]
Q2: What are the key characteristics of a good internal standard for HVA analysis?
When selecting an internal standard for this compound, the ideal candidate should possess the following characteristics:
-
Chemical Similarity: The IS should be structurally and chemically similar to HVA to ensure it behaves similarly during sample extraction, derivatization (if any), and chromatography.[4]
-
Not Present in the Sample: The chosen compound must not be naturally present in the biological or chemical matrix being analyzed.[1][5]
-
Chromatographic Resolution: For detectors like Flame Ionization (FID) or UV, the IS must be well-separated from HVA and any other components in the sample.[5] For mass spectrometry, co-elution is acceptable and often preferred if using an isotopically labeled standard.[4][5]
-
Stability: The IS must be stable throughout the entire analytical process and not react with the sample matrix or derivatizing agents.[3]
-
Similar Response: The IS should have a comparable response to the analyte in the detector to ensure reliable ratio calculations.[3]
Q3: What are the most suitable internal standard options for HVA quantification?
The choice of internal standard depends heavily on the analytical detector being used.
-
For Mass Spectrometry (LC-MS, GC-MS): The gold standard is an isotopically labeled version of the analyte.[6] A deuterated form, such as This compound-d3 , is the best choice.[3][6] These standards have nearly identical chemical properties, extraction recovery, and retention times as HVA but are easily distinguished by their difference in mass-to-charge ratio (m/z).[4][6] This approach provides the most accurate correction for matrix effects and instrument variability.[7]
-
For Non-Mass Spectrometry Detectors (FID, UV): When an MS detector is not used, a structurally similar compound that can be chromatographically resolved from HVA is required.[4] A suitable option could be a positional isomer, such as 3-hydroxy-4-methoxyphenylethanol . Another potential candidate is Vanillyl alcohol , which shares key functional groups but has a different side chain length, likely resulting in a different retention time.
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard Candidate | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Ideal Detector |
| This compound (Analyte) | C₉H₁₂O₃ | 168.19 | Target compound.[8] | MS, FID, UV |
| This compound-d₃ (Recommended) | C₉H₉D₃O₃ | 171.21 | Isotopically labeled; chemically identical to analyte. Co-elutes with HVA.[6] | Mass Spectrometry (MS) |
| 3-Hydroxy-4-methoxyphenylethanol | C₉H₁₂O₃ | 168.19 | Structural isomer; likely to have similar chemical properties but different retention time. | FID, UV, MS |
| Vanillyl alcohol | C₈H₁₀O₃ | 154.16 | Shares key functional groups but has a shorter alkyl chain.[9] | FID, UV, MS |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no internal standard peak detected. | 1. Incorrect concentration of the IS spiking solution.2. Degradation of the IS.3. Inefficient extraction of the IS from the sample matrix. | 1. Verify the preparation and concentration of the IS stock and working solutions.2. Prepare a fresh IS solution from a reliable source.3. Optimize the sample preparation and extraction protocol to ensure it is suitable for both HVA and the IS. |
| Internal standard co-elutes with an interfering peak (non-MS methods). | 1. Chromatographic conditions are not optimized for the sample matrix.2. The selected IS is not suitable for the matrix. | 1. Modify the chromatographic method (e.g., change the temperature gradient in GC, mobile phase gradient in LC, or use a different column).2. Select a different internal standard with a retention time that is clear of interferences.[5] |
| Inconsistent ratio of HVA to internal standard across replicates. | 1. Inconsistent volume of IS added to samples.2. The IS was added too late in the workflow (after significant sample loss occurred).3. The IS and HVA are affected differently by matrix effects. | 1. Use a calibrated pipette or an automated liquid handler for adding the IS. Ensure the IS is added to every sample, standard, and control at the exact same concentration.[1]2. Add the IS at the very beginning of the sample preparation process.[1]3. If matrix effects are suspected, an isotopically labeled internal standard is the best solution as it will be affected in the same way as the analyte.[6] |
Experimental Protocols
General Protocol for Internal Standard Preparation and Use in HVA Quantification by LC-MS
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound (HVA) and the selected internal standard (e.g., this compound-d₃) into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume. These are the primary stock solutions.
-
-
Preparation of Working Solutions:
-
Create an intermediate stock solution of HVA (e.g., 100 µg/mL) by diluting the primary stock.
-
Create a working internal standard solution (e.g., 10 µg/mL) by diluting the IS primary stock. This concentration should be chosen to be similar to the expected midpoint of the calibration curve.[1]
-
-
Preparation of Calibration Curve Standards:
-
Label a series of vials for your calibration curve (e.g., Blank, 1, 10, 50, 100, 500, 1000 ng/mL).
-
Add a constant volume of the working internal standard solution to each vial (e.g., 50 µL of 10 µg/mL IS).
-
Add increasing volumes of the HVA intermediate stock solution to the corresponding vials.
-
Bring all vials to the same final volume with the analysis solvent (e.g., mobile phase).
-
-
Sample Preparation:
-
Aliquot a known volume or weight of your unknown sample (e.g., 100 µL of plasma or tissue homogenate) into a clean tube.
-
Spike the sample with the same constant volume of the working internal standard solution used for the calibrators (e.g., 50 µL of 10 µg/mL IS).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the final extract and reconstitute it in the analysis solvent.
-
-
Instrumental Analysis and Data Processing:
-
Analyze the prepared blanks, calibration standards, and samples by LC-MS.
-
Integrate the peak areas for both HVA and the internal standard.
-
Calculate the Response Ratio (HVA Area / IS Area) for each standard.
-
Plot the Response Ratio against the HVA concentration to generate a calibration curve.
-
Calculate the Response Ratio for the unknown samples and determine their HVA concentration using the linear regression equation from the calibration curve.
-
Mandatory Visualization
Caption: Decision workflow for selecting an internal standard for HVA analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. Choosing an Internal Standard [restek.com]
- 5. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. This compound [webbook.nist.gov]
- 9. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Homovanillyl Alcohol (HVA) ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing variability in Homovanillyl alcohol (HVA) ELISA kits. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive HVA ELISA?
In a competitive ELISA for HVA, a known amount of HVA is pre-coated onto the microplate wells. The user's sample or standard, containing an unknown amount of HVA, is added to the wells along with a fixed amount of HVA-specific antibody. The HVA in the sample competes with the coated HVA for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of HVA in the sample; a weaker signal indicates a higher concentration of HVA in the sample.
Q2: What are the recommended storage conditions for HVA ELISA kits and samples?
-
ELISA Kits: Most HVA ELISA kits should be stored at 2-8°C. It is crucial to check the manufacturer's instructions for specific storage requirements. Do not freeze the kit components unless specified.
-
Samples: For short-term storage (up to 5 days), samples can be kept at 2-8°C. For long-term storage, it is recommended to aliquot samples and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What types of samples can be used with HVA ELISA kits?
HVA ELISA kits are typically designed for use with a variety of biological samples, including serum, plasma, urine, and tissue homogenates. However, it is essential to consult the kit's manual to confirm the validated sample types.
Q4: How can I minimize inter-assay and intra-assay variability?
-
Intra-assay variability (variation within a single plate) can be minimized by:
-
Using calibrated pipettes and ensuring proper pipetting technique.
-
Making sure all reagents are at room temperature before use.
-
Thoroughly mixing all reagents and samples before adding them to the wells.
-
Ensuring consistent incubation times and temperatures for all wells.
-
Using a plate sealer during incubations to prevent evaporation.
-
-
Inter-assay variability (variation between different plates/assays) can be minimized by:
-
Running a standard curve on every plate.
-
Including positive and negative controls on each plate.
-
Using the same lot of reagents for all assays if possible.
-
Maintaining consistent experimental conditions (e.g., operator, incubation times, temperatures) across all assays.
-
Troubleshooting Guides
Problem 1: High Background
A high background signal can mask the true signal from your samples and standards, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Ensure that the wells are completely filled and emptied during each wash. If using an automated washer, check that all nozzles are dispensing and aspirating correctly. A 30-second soak with the wash buffer between aspiration and dispensing can also be beneficial. |
| Concentration of Detection Reagent is Too High | Optimize the concentration of the detection antibody (or HRP-conjugate) by performing a titration. |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Avoid splashing between wells. |
| Incubation Times or Temperatures are Too Long/High | Strictly adhere to the incubation times and temperatures recommended in the kit protocol. |
| Substrate Solution is Contaminated or Degraded | The substrate solution should be colorless before use. Protect it from light and use a clean reservoir for dispensing. |
Problem 2: Low or No Signal
A weak or absent signal can prevent the accurate quantification of HVA in your samples.
| Potential Cause | Recommended Solution |
| An Essential Reagent was Omitted or Added in the Wrong Order | Carefully review the protocol and ensure all steps are followed in the correct sequence. |
| Reagents are Inactive or Expired | Check the expiration dates of all kit components. Ensure reagents have been stored correctly. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Insufficient Incubation Time | Ensure that the incubation times are as recommended in the protocol. |
| Incorrect Wavelength Setting on Plate Reader | Verify that the plate reader is set to the correct wavelength for the substrate used in the kit. |
| HVA Concentration in Samples is Below the Detection Limit | Concentrate the samples if possible, or consider using a more sensitive assay. |
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)
High CVs between replicate wells indicate a lack of precision in the assay. A CV of less than 15% is generally acceptable.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure that pipettes are properly calibrated. Use consistent pipetting technique, including the same speed and angle for all wells. Avoid introducing air bubbles into the wells. |
| Inadequate Mixing of Reagents and Samples | Thoroughly mix all reagents and samples before pipetting them into the wells. |
| Temperature Gradients Across the Plate | Ensure that the entire plate is at a uniform temperature during incubation. Avoid stacking plates. |
| Edge Effects | To minimize edge effects, fill the outer wells with blank solution and do not use them for samples or standards. Ensure the plate is properly sealed to prevent evaporation. |
Problem 4: Unexpected or Inconsistent Results
This can be one of the most frustrating issues, often stemming from the sample matrix itself.
| Potential Cause | Recommended Solution |
| Matrix Effects | The biological components in your sample (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding. To test for matrix effects, perform a spike-and-recovery experiment (see protocol below). If matrix effects are present, you may need to dilute your samples, use a different sample preparation method, or use a matrix-matched standard curve. |
| Sample Collection and Handling | Improper sample collection, storage, or repeated freeze-thaw cycles can degrade HVA. Follow standardized procedures for sample handling. |
| Cross-Reactivity | The antibodies in the kit may be binding to molecules that are structurally similar to HVA. Check the kit's cross-reactivity data. If not provided, you may need to perform your own cross-reactivity testing. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment to Assess Matrix Effects
This experiment helps determine if components in your sample matrix are interfering with the assay.
Methodology:
-
Prepare Samples: Select a representative sample pool from your study.
-
Spike Samples:
-
Take two aliquots of the sample pool.
-
To one aliquot (the "spiked" sample), add a known amount of HVA standard to achieve a concentration that falls within the mid-range of the standard curve.
-
To the other aliquot (the "unspiked" sample), add an equal volume of the standard diluent.
-
-
Assay: Analyze the spiked and unspiked samples in your HVA ELISA according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100
-
-
Interpretation:
-
A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay.
-
A recovery rate outside this range suggests the presence of matrix effects.
-
| Spike-and-Recovery Results Interpretation | |
| Recovery (%) | Interpretation |
| 80-120% | Acceptable; minimal matrix effect. |
| < 80% | Matrix is suppressing the signal. |
| > 120% | Matrix is enhancing the signal. |
Protocol 2: Sample Preparation for Different Matrices
Proper sample preparation is critical for accurate results.
-
Serum:
-
Collect whole blood in a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000 x g for 10 minutes.
-
Carefully collect the serum supernatant.
-
-
Plasma:
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 1000 x g for 10 minutes within 30 minutes of collection.
-
Carefully collect the plasma supernatant.
-
-
Urine:
-
For optimal stability, urine samples should be acidified to a pH between 2.0 and 3.0 with 6N HCl shortly after collection.
-
Centrifuge at 2000 x g for 15 minutes to remove particulate matter.
-
-
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize it in a suitable lysis buffer.
-
Centrifuge the homogenate at 5000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
Visualizing Workflows and Logic
General ELISA Workflow
Caption: A generalized workflow for a competitive ELISA.
Troubleshooting Logic for High Background
Caption: A logical flowchart for troubleshooting high background in an ELISA.
Validation & Comparative
A Comparative Guide to Dopamine Turnover Markers: Homovanillic Acid vs. Homovanillyl Alcohol
For researchers, scientists, and drug development professionals, accurately monitoring dopamine turnover is critical for understanding neurological function and developing effective therapeutics. This guide provides a comprehensive comparison of two key dopamine metabolites, homovanillic acid (HVA) and homovanillyl alcohol (HVA), as markers of dopamine turnover, drawing upon available experimental data and methodologies.
While both HVA and HVA are products of dopamine metabolism, homovanillic acid is the predominantly studied and well-established biomarker for assessing dopamine turnover in both clinical and preclinical research. In contrast, data on this compound's utility as a primary marker is sparse, limiting a direct, data-driven comparison of their performance. This guide will present the extensive evidence supporting the use of HVA and summarize the current, more limited understanding of HVA's role.
Homovanillic Acid (HVA): The Gold Standard in Dopamine Turnover Measurement
Homovanillic acid is the major end-product of dopamine metabolism, generated through the action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[1][2]. Its concentration in biological fluids, such as cerebrospinal fluid (CSF), plasma, and urine, is widely accepted as a reliable indicator of central dopamine activity[3][4].
Quantitative Data on HVA as a Dopamine Turnover Marker
Numerous studies have demonstrated a strong correlation between HVA levels and changes in dopamine neurotransmission. For instance, in human studies, CSF HVA concentrations have been shown to reflect the turnover of dopamine in the brain[5]. Research in patients with Parkinson's disease, a condition characterized by dopamine deficiency, often shows altered HVA levels[6]. Furthermore, the administration of drugs that modulate dopamine signaling, such as antipsychotics, has been shown to impact HVA concentrations, further validating its use as a turnover marker[7][8].
The table below summarizes representative data on HVA concentrations in human brain regions, illustrating its abundance as a dopamine metabolite.
| Brain Region | Dopamine (ng/mg protein) | Homovanillic Acid (ng/mg protein) | HVA/Dopamine Ratio | Reference |
| Nucleus Accumbens | 2.49 | 7.44 | 3.64 | [9] |
| Caudate | 2.39 | 3.61 | 1.80 | [9] |
| Putamen | 3.00 | 6.54 | 2.53 | [9] |
Experimental Protocols for HVA Measurement
A variety of robust and validated analytical methods are available for the quantification of HVA in biological samples.
1. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD):
-
Principle: This is a widely used method that separates HVA from other components in a sample based on its chemical properties as it passes through a chromatography column. An electrochemical detector then measures the current generated by the oxidation of HVA, which is proportional to its concentration.
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate HVA and remove interfering substances.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an electrochemical detector.
-
Key Parameters: Mobile phase composition, flow rate, and detector potential are optimized to achieve sensitive and specific detection of HVA.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This technique involves derivatizing HVA to make it volatile. The derivatized HVA is then separated by gas chromatography and detected by a mass spectrometer, which identifies and quantifies the molecule based on its mass-to-charge ratio.
-
Sample Preparation: Requires extraction of HVA from the biological matrix, followed by a chemical derivatization step (e.g., silylation) to increase its volatility for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Key Parameters: The choice of derivatizing agent, GC column, and temperature program are critical for successful analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. HVA is separated on an LC column and then fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification.
-
Sample Preparation: Often simpler than for GC-MS, sometimes involving only a "dilute-and-shoot" approach after initial protein precipitation[10].
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Key Parameters: Optimization of LC conditions and mass spectrometer settings (e.g., precursor and product ion selection, collision energy) is essential for achieving high sensitivity and specificity.
This compound (HVA): An Emerging but Understudied Metabolite
This compound, also known as 3-methoxy-4-hydroxyphenylethanol (MOPET), is another metabolite of dopamine[11]. It is formed through the reduction of 3-methoxy-4-hydroxyphenylacetaldehyde, which is an intermediate in the dopamine degradation pathway. The interconversion of alcohols and aldehydes in dopamine metabolism is catalyzed by enzymes such as alcohol dehydrogenases[12].
Current Understanding and Knowledge Gaps
Despite its confirmed status as a dopamine metabolite, the scientific literature contains very limited information on the use of HVA as a direct marker of dopamine turnover. A study on Parkinson's disease did measure "homovanillol" (another name for this compound) in cerebrospinal fluid, but its concentration was found to be a minor component compared to HVA[6].
Crucially, there is a lack of studies that:
-
Directly compare the utility of HVA and HVA as markers for dopamine turnover.
-
Provide quantitative data on HVA levels in response to pharmacological or pathological changes in the dopamine system.
-
Present detailed and validated experimental protocols specifically for the quantification of HVA for the purpose of monitoring dopamine turnover.
This significant knowledge gap prevents a conclusive assessment of HVA's performance relative to HVA as a dopamine turnover marker.
Visualizing the Pathways and Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the dopamine metabolic pathway and a general experimental workflow for metabolite analysis.
Caption: Dopamine Metabolic Pathway to HVA and HVA.
Caption: General Experimental Workflow for Metabolite Analysis.
Conclusion: HVA Remains the Primary Choice, HVA Requires Further Investigation
Based on the current body of scientific literature, homovanillic acid (HVA) is the unequivocally established and validated biomarker for monitoring dopamine turnover. A wealth of quantitative data supports its use, and numerous robust analytical methods are available for its measurement.
This compound (HVA), while a known dopamine metabolite, is not currently a viable alternative to HVA as a primary dopamine turnover marker due to the profound lack of comparative performance data and validated analytical protocols for this specific application. Future research is necessary to elucidate the potential role of HVA in reflecting dopamine neurotransmission and to develop and validate sensitive analytical methods for its routine measurement. Until such data becomes available, HVA remains the marker of choice for researchers in the field of dopamine pharmacology and neuroscience.
Caption: Summary of HVA vs. HVA as Dopamine Turnover Markers.
References
- 1. Frontiers | Elucidating the biological basis for the reinforcing actions of alcohol in the mesolimbic dopamine system: the role of active metabolites of alcohol [frontiersin.org]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Homovanillic acid measurement in clinical research: a review of methodology [pubmed.ncbi.nlm.nih.gov]
- 5. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol and the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid monoamine metabolites in alcoholic patients who attempt suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. ホモバニリルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
Homovanillyl Alcohol (HVA) as a Cardiovascular Disease Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Homovanillyl alcohol (HVA) with established biomarkers for cardiovascular disease (CVD), including cardiac troponin T (cTnT), high-sensitivity C-reactive protein (hs-CRP), and N-terminal pro-B-type natriuretic peptide (NT-proBNP). The following sections present quantitative performance data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate an objective evaluation of HVA's potential as a CVD marker.
Quantitative Biomarker Performance in Cardiovascular Disease Risk Prediction
The following table summarizes the performance of HVA and established biomarkers in predicting the risk of cardiovascular events, primarily using Hazard Ratios (HR) from prospective cohort studies. A lower Hazard Ratio indicates a stronger protective association (for HVA) or a weaker association with increased risk (for risk markers).
| Biomarker | Analyte | Sample Type | Population | Endpoint | Hazard Ratio (95% CI) | Citation(s) |
| This compound (HVA) | This compound | 24-hour Urine | High-risk of CVD | CVD events | 0.44 (0.25, 0.80) (highest vs. lowest quintile) | [1] |
| Cardiac Troponin T (cTnT) | Cardiac Troponin T | Plasma/Serum | General Population | Coronary Heart Disease (CHD) | 2.29 (1.81, 2.89) (highest vs. undetectable) | [2] |
| Chinese Cohort | Major Adverse Cardiovascular Events (MACEs) | 1.223 (1.054, 1.418) | [3] | |||
| Meta-analysis | Cardiovascular Disease (CVD) | 1.31 (1.25, 1.37) (per 1-SD increase) | [4] | |||
| High-sensitivity C-reactive Protein (hs-CRP) | C-reactive Protein | Plasma/Serum | General Population | Coronary Heart Disease (CHD) | 1.69 (1.11, 2.60) (≥1.08 vs. <1.08 mg/L) | [5] |
| Multi-ethnic population | Major Adverse Cardiovascular Events (MACEs) | 1.28 (1.18, 1.38) (≥2 vs. <2 mg/L) | [6] | |||
| Individuals with prior Myocardial Infarction | All-cause mortality | 1.42 (1.31, 1.53) (≥2 vs. <2 mg/L) | [6] | |||
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | NT-proBNP | Plasma/Serum | Elderly, primary care | Cardiovascular mortality | 3.93 (2.90, 5.32) (>300 vs. ≤125 pg/ml) | [7] |
| Women | Cardiovascular Disease (CVD) | 1.53 (1.21, 1.95) (highest vs. lowest quartile) | [8] | |||
| US Adults without prior CVD | Cardiovascular mortality | 2.87 (1.61, 5.11) (highest vs. lowest quartile) | [9] |
Experimental Protocols
This section details the methodologies for the analysis of HVA and the comparative biomarkers.
This compound (HVA) - Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is adapted from established methods for the analysis of the structurally related compound, homovanillic acid, in urine.
1. Sample Preparation:
-
Collect a 24-hour urine sample.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Adjust the pH of a urine aliquot to <2 with 5M HCl.
-
Add a deuterated internal standard (e.g., HVA-d3) to the acidified sample.
2. Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous phase with a second volume of organic solvent.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add a derivatizing agent such as a mixture of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate the mixture at 70°C for 45 minutes to form trimethylsilyl (TMS) derivatives of HVA.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatography:
-
Use a capillary column suitable for separating organic acids (e.g., a non-polar or intermediate-polarity column).
-
Employ a temperature gradient program, for instance, starting at 60°C and ramping up to 280°C.
-
Use helium as the carrier gas.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron impact (EI) ionization mode.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the TMS-derivatized HVA and the internal standard.
-
5. Quantification:
-
Construct a calibration curve using known concentrations of HVA standards.
-
Determine the concentration of HVA in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Cardiac Troponin T (cTnT), hs-CRP, and NT-proBNP - Immunoassays
These biomarkers are typically measured using automated immunoassay platforms (e.g., ELISA, chemiluminescence immunoassay - CLIA). The general workflow is as follows:
1. Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube or a tube containing an appropriate anticoagulant (e.g., EDTA for NT-proBNP).
-
Centrifuge the blood sample to separate the serum or plasma.
-
The serum or plasma can be analyzed immediately or stored frozen.
2. Immunoassay Procedure (General Steps):
-
Coating: Microplate wells are pre-coated with a capture antibody specific to the biomarker of interest.
-
Sample/Standard Incubation: The patient's serum/plasma or a known standard is added to the wells. The biomarker in the sample binds to the capture antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody Incubation: A second, enzyme-linked antibody (detection antibody) that also binds to the biomarker is added, forming a "sandwich" complex.
-
Second Washing: The wells are washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change or light emission.
-
Signal Detection: The intensity of the color or light is measured using a microplate reader. The signal intensity is directly proportional to the concentration of the biomarker in the sample.
3. Quantification:
-
A standard curve is generated by plotting the signal intensity of the standards against their known concentrations.
-
The concentration of the biomarker in the patient sample is determined by interpolating its signal intensity on the standard curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound (HVA)
The following diagram illustrates the metabolic conversion of hydroxytyrosol, a phenolic compound found in virgin olive oil and wine, to this compound (HVA) by the enzyme Catechol-O-methyltransferase (COMT).
Caption: Metabolic conversion of hydroxytyrosol to this compound.
General Diagnostic Workflow for Cardiovascular Disease Biomarkers
This diagram outlines a typical workflow for the use of biomarkers in the assessment of cardiovascular disease risk.
Caption: General workflow for CVD biomarker assessment.
References
- 1. Protective effect of this compound on cardiovascular disease and total mortality: virgin olive oil, wine, and catechol-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Sensitivity Cardiac Troponin T Is a Risk Factor for Major Adverse Cardiovascular Events and All-Cause Mortality: A 9.5-Year Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Troponins and Cardiovascular Disease Risk Prediction: An Individual-Participant-Data Meta-Analysis. [repository.cam.ac.uk]
- 5. Association of high sensitive C-reactive protein with coronary heart disease: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. NT-proBNP for risk prediction of cardiovascular events and all-cause mortality: The getABI-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B-type Natriuretic Peptides Improve Cardiovascular Disease Risk Prediction in a Cohort of Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Comparative Analysis of Homovanillyl Alcohol and Vanillylmandelic Acid in Neuroblastoma
A Guide for Researchers and Drug Development Professionals
Neuroblastoma, a common pediatric cancer arising from neural crest cells, is characterized by the secretion of catecholamine metabolites. Among these, Homovanillyl alcohol (HVA) and Vanillylmandelic acid (VMA) are the most widely utilized biomarkers for diagnosis, prognosis, and monitoring of the disease. This guide provides a comprehensive comparative analysis of HVA and VMA, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Performance and Utility: A Comparative Overview
Both HVA and VMA are terminal metabolites of catecholamine metabolism. HVA is the major metabolite of dopamine, while VMA is the primary end-product of norepinephrine and epinephrine metabolism. Their levels in urine or serum are often elevated in neuroblastoma patients, reflecting the tumor's metabolic activity.
Diagnostic Accuracy
The diagnostic utility of HVA and VMA has been extensively studied. While both are valuable markers, their sensitivity and specificity can vary depending on the study cohort and analytical methods. Generally, the combination of both markers provides higher diagnostic accuracy than either alone.
| Parameter | This compound (HVA) | Vanillylmandelic acid (VMA) | Combined HVA and VMA | Reference |
| Sensitivity | 71.9% - 72% | 80% - 80.7% | ~85% - 91.2% (at least one elevated) | [1][2] |
| Specificity | 98% | 97% | High (specific values not always provided for combination) | [1] |
Table 1: Comparative Diagnostic Performance of HVA and VMA in Neuroblastoma. This table summarizes the sensitivity and specificity of urinary HVA and VMA for the diagnosis of neuroblastoma. The combination of both markers generally yields higher sensitivity.
Prognostic Significance
The levels of HVA and VMA, as well as their ratio, have been shown to correlate with disease prognosis. However, the prognostic value can be influenced by factors such as disease stage.
| Prognostic Indicator | Finding | Reference |
| High HVA | Associated with unfavorable prognosis. Normal HVA levels are linked to better outcomes. | [2] |
| High VMA | Associated with favorable biological features. | [2] |
| HVA/VMA Ratio | A ratio between 1 and 2 is associated with a significantly better 60-month survival rate (80.0%) compared to ratios <1 (24.1%) or >2 (5.3%). | [3] |
| Serum VMA/HVA Ratio | In localized neuroblastoma, a ratio ≥ 0.7 is associated with better event-free survival. This correlation is not observed in metastatic disease. | [4] |
Table 2: Prognostic Value of HVA, VMA, and their Ratio in Neuroblastoma. This table outlines the correlation of HVA, VMA, and their ratio with patient outcomes in neuroblastoma.
Biochemical Pathways of HVA and VMA Synthesis
The production of HVA and VMA is a multi-step enzymatic process originating from the amino acid tyrosine. Understanding this pathway is crucial for interpreting biomarker levels in the context of neuroblastoma biology.
Figure 1: Simplified schematic of the biosynthesis of catecholamines and the metabolic pathways leading to the formation of this compound (HVA) and Vanillylmandelic acid (VMA).
Experimental Protocols
Accurate and reproducible quantification of HVA and VMA is essential for their clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for this purpose.
Protocol: Quantification of Urinary HVA and VMA by LC-MS/MS
This protocol provides a general framework for the analysis of HVA and VMA in urine samples. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation:
-
Collect a 24-hour or random spot urine sample. For 24-hour collections, the container should be acidified (e.g., with HCl) to preserve the catecholamine metabolites.
-
Centrifuge the urine sample to remove any particulate matter.
-
Perform a simple dilution of the urine supernatant with a diluting solution (e.g., 0.05% formic acid in water). A typical dilution factor is 1:10 to 1:20.
-
Add an internal standard solution containing stable isotope-labeled HVA (e.g., HVA-d5) and VMA (e.g., VMA-d3) to the diluted sample.
-
Vortex the sample for 10-30 seconds to ensure thorough mixing.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly used for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1-0.2% formic acid).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for HVA, VMA, and their respective internal standards using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Generate a calibration curve using calibrators of known HVA and VMA concentrations.
-
Quantify the concentration of HVA and VMA in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Normalize the results to the creatinine concentration in the urine sample to account for variations in urine dilution. The final results are typically expressed as µg/mg creatinine or mmol/mol creatinine.
Figure 2: A typical experimental workflow for the quantification of urinary HVA and VMA in a clinical research setting.
Conclusion
This compound and Vanillylmandelic acid are indispensable biomarkers in the management of neuroblastoma. While both provide valuable diagnostic and prognostic information, their combined measurement offers superior accuracy. The choice of analytical methodology, particularly the use of robust and sensitive techniques like LC-MS/MS, is critical for obtaining reliable results. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize these biomarkers in their studies and clinical applications. Further research into novel biomarkers and multi-analyte panels continues to evolve the landscape of neuroblastoma diagnostics and prognostication.
References
- 1. [Sensitivity and specificity of the determination of urinary catecholamines and their acid metabolites in the diagnosis of neuroblastoma in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum vanillylmandelic acid/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Antibody Cross-Reactivity with Homovanillyl Alcohol
For researchers, scientists, and drug development professionals investigating the dopamine metabolite Homovanillyl alcohol (HVA), the specificity of antibodies is paramount. The absence of commercially available antibodies specifically targeting this compound necessitates the use of antibodies raised against structurally similar molecules. This guide provides a framework for evaluating the cross-reactivity of these alternative antibodies, ensuring data accuracy and reliability in immunoassays.
This compound is a key metabolite in the dopamine pathway.[1] Its structural similarity to other dopamine metabolites, such as Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), presents a significant challenge in antibody-based detection methods due to potential cross-reactivity. While antibodies targeting HVA[2][3][4][5][6] and VMA[7] are commercially available, their cross-reactivity with this compound must be rigorously assessed.
Understanding the Dopamine Metabolism Pathway
To appreciate the potential for cross-reactivity, it is essential to understand the metabolic relationships between these compounds. Dopamine is metabolized into several key molecules, with this compound and Homovanillic acid being significant end-products.[8][9][10]
Caption: Simplified dopamine metabolism pathway leading to this compound and Homovanillic Acid.
Potential Cross-Reactants with Anti-HVA and Anti-VMA Antibodies
Given the structural similarities, antibodies raised against HVA or VMA are likely to exhibit some degree of cross-reactivity with this compound and other related metabolites. The following table outlines key molecules that should be tested for cross-reactivity.
| Compound | Structure | Rationale for Cross-Reactivity Testing |
| This compound | 4-(2-hydroxyethyl)-2-methoxyphenol | The primary molecule of interest. Structurally very similar to HVA, differing by a hydroxyl group instead of a carboxylic acid group on the ethyl side chain.[1][11][12][13] |
| Homovanillic Acid (HVA) | (4-hydroxy-3-methoxyphenyl)acetic acid | The immunogen for commercially available anti-HVA antibodies. Essential to establish baseline binding.[14] |
| Vanillylmandelic Acid (VMA) | (4-hydroxy-3-methoxyphenyl)(hydroxy)acetic acid | A major metabolite of norepinephrine and epinephrine. Shares the core vanillyl group with this compound.[15] |
| 3-Methoxytyramine (3-MT) | 4-(2-aminoethyl)-2-methoxyphenol | A precursor to this compound in the dopamine metabolism pathway.[16][17][18] |
| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol | The parent catecholamine from which these metabolites are derived.[9] |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method. Western blotting can be used for qualitative assessment of specificity if the target molecules can be conjugated to a protein carrier.
Competitive ELISA Protocol
This protocol determines the concentration of the cross-reacting analyte that is required to inhibit the binding of the primary antibody to the coated antigen by 50% (IC50).
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Methodology:
-
Plate Coating: Microtiter plates are coated with a conjugate of the immunogen (e.g., HVA conjugated to a carrier protein like BSA or KLH) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed again.
-
Competitive Incubation: A fixed, predetermined concentration of the primary antibody (e.g., anti-HVA) is mixed with varying concentrations of the test compounds (this compound, VMA, 3-MT, etc.) and the immunogen (HVA) as a reference. These mixtures are then added to the coated wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read using a microplate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Immunogen / IC50 of Test Compound) x 100
Western Blot Protocol for Specificity Assessment
Western blotting can provide a qualitative assessment of antibody specificity, particularly if the small molecule analytes can be effectively conjugated to different carrier proteins.
Methodology:
-
Conjugation: Conjugate this compound, HVA, VMA, and 3-MT to different high-molecular-weight carrier proteins (e.g., KLH, Ovalbumin).
-
SDS-PAGE: Separate the conjugated proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HVA) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Data Interpretation:
The presence and intensity of bands corresponding to the different conjugates will indicate the degree of cross-reactivity. A strong band for the HVA-conjugate and weaker or no bands for the other conjugates would suggest high specificity.
Data Presentation: Comparison of Antibody Cross-Reactivity
The results from the competitive ELISA should be summarized in a table for clear comparison.
| Antibody Tested | Immunogen | Test Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Anti-HVA (Polyclonal, Rabbit) | HVA | HVA | Experimental Value | 100% |
| This compound | Experimental Value | Calculated Value | ||
| VMA | Experimental Value | Calculated Value | ||
| 3-MT | Experimental Value | Calculated Value | ||
| Dopamine | Experimental Value | Calculated Value | ||
| Anti-VMA (Polyclonal, Rabbit) | VMA | VMA | Experimental Value | 100% |
| This compound | Experimental Value | Calculated Value | ||
| HVA | Experimental Value | Calculated Value | ||
| 3-MT | Experimental Value | Calculated Value | ||
| Dopamine | Experimental Value | Calculated Value |
Conclusion
Due to the lack of commercially available antibodies specific for this compound, researchers must rely on antibodies targeting structurally similar molecules and meticulously validate their performance. By employing systematic cross-reactivity testing using competitive ELISA and confirming specificity with methods like Western blotting, researchers can generate reliable and reproducible data. This rigorous approach is crucial for advancing our understanding of dopamine metabolism and its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of an enzyme-linked immunosorbent assay with monoclonal antibody for quantification of homovanillic acid [corrected] in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. biomatik.com [biomatik.com]
- 5. Polyclonal Antibody to Homovanillic Acid (HVA) [aspirasci.com]
- 6. 高质量的 anti-Homovanillic Acid 抗体 | [antibodies-online.cn]
- 7. Production and characterisation of antibodies to vanillylmandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.humanmetabolome.com [en.humanmetabolome.com]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound 99 2380-78-1 [sigmaaldrich.com]
- 14. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Methoxytyramine | Rupa Health [rupahealth.com]
A Comparative Guide to Homovanillyl Alcohol Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comparative analysis of commercially available Homovanillyl alcohol reference standards, supported by key experimental data and detailed analytical methodologies.
Product Performance Comparison
This compound (HVA), a metabolite of dopamine, is a critical biomarker in various neurological and metabolic studies. The accuracy of its quantification relies heavily on the purity and characterization of the reference standard used. Below is a summary of quantitative data for this compound reference standards from various suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method(s) for Purity | Melting Point (°C) | Molecular Formula | CAS Number |
| Sigma-Aldrich | 148830 | 99% | Not specified on product page | 40-42[1] | C₉H₁₂O₃ | 2380-78-1[1] |
| CFN | CFN96866 | ≥98% | ¹H-NMR | Not Specified | C₉H₁₂O₃ | 2380-78-1 |
| Molnova | M24097 | 98% | HPLC, NMR | Not Specified | C₉H₁₂O₃ | 2380-78-1 |
| BOC Sciences | Not Specified | Not Specified | Not Specified | Not Specified | C₉H₁₂O₃ | 2380-78-1 |
Experimental Protocols
Comprehensive characterization of a reference standard is crucial for its validation. The following are detailed methodologies for key experiments used in the certification of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and any potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the this compound standard is dissolved in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR: The proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons, which should be consistent with the known structure of this compound.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms, further confirming the molecular structure.
-
Data Analysis: The acquired spectra are compared with reference spectra or predicted chemical shifts to verify the identity of the compound.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 280°C for 5 minutes.
-
-
Injection: Splitless injection of a derivatized or underivatized sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
-
Data Analysis: The mass spectra of any detected impurity peaks are compared against a spectral library (e.g., NIST) for identification.
Visualizations
Certification Workflow for this compound Reference Standard
The following diagram illustrates a typical workflow for the certification of a chemical reference standard, ensuring its quality and traceability.
References
A Guide to Inter-Laboratory Comparison of Homovanillyl Alcohol (HVA) Measurements
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of Homovanillyl alcohol (HVA) measurements. It is intended for researchers, scientists, and professionals in drug development to assess and compare the performance of different laboratories in quantifying HVA in biological samples. The guide outlines a standardized experimental protocol, presents a format for comparative data analysis, and illustrates the workflow of such a study.
Experimental Protocols
A crucial aspect of any inter-laboratory comparison is a well-defined and harmonized experimental protocol to be followed by all participating laboratories. This ensures that the observed variability is primarily due to laboratory performance rather than methodological differences. The following protocol is a representative example based on current analytical practices for the quantification of HVA in human urine.
1. Sample Preparation:
-
Sample Collection and Storage: Urine samples are collected over a 24-hour period and stored at -80°C until analysis.
-
Enzymatic Hydrolysis: To measure total HVA (free and conjugated), an enzymatic hydrolysis step is performed. A known volume of urine is mixed with a buffer solution (e.g., acetate buffer, pH 5.0) and a β-glucuronidase/arylsulfatase solution. The mixture is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18 hours).
-
Internal Standard Spiking: An internal standard (e.g., deuterated HVA) is added to all samples, calibrators, and quality controls to correct for variability in sample processing and instrument response.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is acidified (e.g., with formic acid) and loaded onto a pre-conditioned SPE cartridge (e.g., a mixed-mode cation exchange cartridge). The cartridge is washed with a series of solvents to remove interfering substances. The analyte and internal standard are then eluted with a suitable solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: A constant flow rate (e.g., 0.3 mL/min).
-
Injection Volume: A specified volume of the reconstituted sample (e.g., 5 µL).
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for HVA and its internal standard.
-
Hypothetical MRM transitions for HVA: m/z 167 -> 123
-
Hypothetical MRM transitions for deuterated HVA (internal standard): m/z 170 -> 126
-
-
Data Analysis: The concentration of HVA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Data Presentation
The performance of each participating laboratory is evaluated based on several key analytical parameters. The results should be summarized in clear and concise tables to facilitate comparison.
Table 1: Comparison of Accuracy and Precision
| Laboratory ID | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Recovery (%) |
| Lab A | 49.5 | 2.1 | 4.2 | 99.0 |
| Lab B | 51.2 | 2.5 | 4.9 | 102.4 |
| Lab C | 48.8 | 1.9 | 3.9 | 97.6 |
| Lab D | 53.1 | 3.0 | 5.6 | 106.2 |
| Lab E | 50.1 | 2.2 | 4.4 | 100.2 |
This table presents hypothetical data for a sample with a target HVA concentration of 50 ng/mL.
Table 2: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Laboratory ID | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 1 - 1000 | 0.9995 | 0.3 | 1.0 |
| Lab B | 1 - 1000 | 0.9991 | 0.4 | 1.2 |
| Lab C | 0.5 - 1200 | 0.9998 | 0.2 | 0.5 |
| Lab D | 2 - 800 | 0.9985 | 0.7 | 2.0 |
| Lab E | 1 - 1000 | 0.9993 | 0.3 | 1.0 |
This table showcases hypothetical performance characteristics for the analytical methods used by each laboratory.
Mandatory Visualization
Workflow for Inter-Laboratory Comparison of HVA Measurements
A Comparative Guide to the Clinical Utility of Homovanillyl Alcohol and Other Catecholamine Metabolites
This guide offers a detailed comparison of the clinical utility of major catecholamine metabolites, including Homovanillyl alcohol (HVA), Vanillylmandelic Acid (VMA), and metanephrines (Metanephrine and Normetanephrine). It is intended for researchers, scientists, and drug development professionals, providing objective comparisons based on experimental data to aid in the selection of appropriate biomarkers for diagnostic and research purposes.
Introduction to Catecholamine Metabolites
Catecholamines, such as dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters and hormones that regulate the body's response to stress.[1][2][3] Their metabolites, found in urine and plasma, serve as vital biomarkers for diagnosing and monitoring neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma.[4][5][6][7] The primary metabolites of clinical interest are this compound (HVA), the major metabolite of dopamine, and Vanillylmandelic Acid (VMA), the main end-product of epinephrine and norepinephrine metabolism.[6][8] Additionally, metanephrine (MN) and normetanephrine (NMN), the intermediate metabolites of epinephrine and norepinephrine, respectively, have gained prominence as highly sensitive and specific markers.
Comparative Clinical Performance
The choice of metabolite for clinical testing depends largely on the suspected pathology. HVA and VMA are cornerstone biomarkers for neuroblastoma, a common pediatric cancer, while metanephrines are superior for diagnosing pheochromocytoma and paraganglioma.[7][9]
For Neuroblastoma:
Urinary HVA and VMA are the most widely used markers for the diagnosis and management of neuroblastoma.[4][5] Over 90% of patients with neuroblastoma exhibit elevated levels of one or both of these metabolites.[7] While both are critical, their individual sensitivities can vary. One study reported sensitivities of 71.9% for HVA and 80.7% for VMA, with a combined sensitivity of 91.2% when at least one marker was elevated.[8] The ratio of these metabolites can also provide prognostic information.[8]
For Pheochromocytoma and Paraganglioma:
For these catecholamine-secreting tumors, plasma free metanephrines (metanephrine and normetanephrine) are now considered the gold standard diagnostic test due to their superior sensitivity.[9][10][11] Catecholamines are often released episodically by these tumors, but they are continuously metabolized to metanephrines within the tumor cells.[12] This results in a more constant elevation of metanephrines in the blood, making them a more reliable indicator. While urinary VMA can be elevated, its sensitivity is significantly lower than that of plasma or urinary metanephrines.[9]
Data Presentation: Performance of Catecholamine Metabolites
The following tables summarize the diagnostic performance of key catecholamine metabolites for neuroblastoma and pheochromocytoma, based on published data.
Table 1: Diagnostic Accuracy for Neuroblastoma (Urine)
| Biomarker | Sensitivity | Specificity | Primary Clinical Use |
| This compound (HVA) | 71.9%[8] | High (Varies by cutoff) | Diagnosis & Monitoring |
| Vanillylmandelic Acid (VMA) | 80.7%[8] | High (Varies by cutoff) | Diagnosis & Monitoring |
| Combined HVA & VMA | 91.2%[8] | High (Varies by cutoff) | Primary Screening |
Table 2: Diagnostic Accuracy for Pheochromocytoma/Paraganglioma
| Biomarker | Sample Type | Sensitivity | Specificity |
| Plasma Free Metanephrines | Plasma | 96-100%[10][12] | 85-97.6%[10][12] |
| Urinary Fractionated Metanephrines | 24-hr Urine | 97%[9] | 69%[9] |
| Vanillylmandelic Acid (VMA) | 24-hr Urine | 64-93%[9][10] | 75.8-95%[9][10] |
| Plasma Catecholamines | Plasma | 78.6-84%[9][10] | 70.7-81%[9][10] |
| Urinary Catecholamines | 24-hr Urine | 78.6-86%[9][10] | 87.8-88%[9][10] |
Signaling Pathways and Experimental Workflows
Catecholamine Metabolism Pathway
The synthesis and breakdown of catecholamines follow a well-defined enzymatic pathway. Tyrosine is the precursor for dopamine, which is then converted to norepinephrine and subsequently to epinephrine.[1][3][13] The enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) are central to their degradation into metabolites like HVA and VMA.[2][14]
Caption: Simplified metabolic pathway of catecholamines.
Typical Experimental Workflow for Urinary Metabolite Analysis
The quantification of catecholamine metabolites in urine typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[15][16][17]
Caption: Typical laboratory workflow for catecholamine metabolite analysis.
Experimental Protocols
Protocol: Quantification of Urinary Catecholamines and Metanephrines by LC-MS/MS
This protocol provides a generalized method for the simultaneous analysis of catecholamines and their metabolites in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 200 µL of urine into a collection plate.
-
Add 10 µL of a mixed internal standard solution (containing deuterated analogues of the analytes).
-
Add 600 µL of 250 mM ammonium acetate solution to each sample.[18]
-
Vortex the plate to mix thoroughly.
-
Load the entire mixture onto a weak cation exchange (WCX) SPE plate.[18]
-
Wash the SPE plate sequentially with 1 mL of deionized water and 1 mL of a methanol:acetonitrile (60:40) solution.[18]
-
Elute the analytes with 200 µL of a water:methanol (95:5) solution containing 5% formic acid.[18]
2. Chromatographic Separation
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 or mixed-mode column is typically used (e.g., BDS HYPERSIL C18, 125 mm × 3 mm, 3 µm).[17]
-
Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid.[19]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]
-
Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the analytes. A typical run time is 5-10 minutes.[17][18]
3. Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[17][19]
-
Detection Mode: Selected Reaction Monitoring (SRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored to ensure specificity and accurate quantification.
4. Data Analysis
-
Analyte concentrations are calculated by comparing the peak area ratio of the native analyte to its corresponding stable-isotope-labeled internal standard against a calibration curve.
-
For random urine samples, results are typically normalized to the creatinine concentration and reported as a ratio (e.g., µg/g creatinine).
Conclusion
The selection of catecholamine metabolite biomarkers is highly dependent on the clinical question. For the diagnosis and monitoring of neuroblastoma, the combined measurement of urinary HVA and VMA remains the standard of care, offering high diagnostic sensitivity.[5][8] Conversely, for pheochromocytoma and paraganglioma, plasma free metanephrines have demonstrated superior sensitivity and are the recommended first-line test.[9][10] The advancement of analytical techniques, particularly LC-MS/MS, has enabled the highly specific, sensitive, and simultaneous measurement of these critical biomarkers, improving diagnostic accuracy and patient outcomes.
References
- 1. SMPDB [smpdb.ca]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. PathWhiz [pathbank.org]
- 4. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homovanillic Acid and Vanillylmandelic Acid, Urine | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Plasma free metanephrines are superior to urine and plasma catecholamines and urine catecholamine metabolites for the investigation of phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. scielo.br [scielo.br]
- 18. Simultaneously analyse catecholamines and metanephrines in urine by LC-MS/MS | Separation Science [sepscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Correlation of Urinary Homovanillyl Alcohol with Plasma Levels: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of urinary and plasma levels of homovanillyl alcohol (HVA), a key metabolite of dopamine. It is intended for researchers, scientists, and drug development professionals investigating dopaminergic pathways and their roles in various physiological and pathological states. This document summarizes available data on the correlation between urinary and plasma HVA, details experimental protocols for their measurement, and provides reference ranges for both matrices.
Introduction
This compound (HVA) is a major end-product of dopamine metabolism. Its measurement in biological fluids is crucial for the diagnosis and monitoring of neuroblastoma, as well as for research in neurology and psychiatry. While urine is a commonly used matrix for HVA analysis due to its non-invasive collection, plasma levels are often considered to be a more direct reflection of central dopaminergic activity. This guide explores the relationship between HVA concentrations in these two important biological samples.
Data Presentation: A Comparative Overview
Direct quantitative correlation studies between urinary and plasma HVA levels in humans are limited in the available scientific literature. However, a study in monkeys has suggested that a significant portion of urinary HVA originates from plasma HVA. One study in prepubescent boys measured both urinary and plasma HVA but did not report a direct correlation coefficient[1]. The data presented below summarizes the typical reference ranges for HVA in both urine and plasma, which can be used for comparative purposes.
| Parameter | Urinary this compound (HVA) | Plasma this compound (HVA) |
| Reference Range (Adults) | < 8.0 mg/24 hours[2] | Up to 30 ng/mL[3] |
| Pediatric Reference Ranges | Varies significantly with age: <1 year: <35.0 mg/g creatinine 1 year: <30.0 mg/g creatinine 2-4 years: <25.0 mg/g creatinine 5-9 years: <15.0 mg/g creatinine 10-14 years: <9.0 mg/g creatinine[2] | Not widely established, requires age-matched controls. |
| Primary Analytical Methods | HPLC-ECD, GC-MS, LC-MS/MS[4][5][6] | HPLC-ECD, LC-MS/MS[3][7][8][9] |
| Sample Type | 24-hour or random urine collection[2] | Whole blood (spun to obtain plasma)[3] |
Note: Urinary HVA levels are often normalized to creatinine excretion to account for variations in urine dilution, especially in random urine samples.
Dopamine Metabolism and HVA Formation
HVA is formed from dopamine through a series of enzymatic reactions. The primary pathway involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
Experimental Protocols
Accurate measurement of HVA in urine and plasma is critical for reliable data. The following sections detail common methodologies.
The general workflow for the analysis of HVA in urine and plasma involves sample collection, preparation, and instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for the quantification of urinary HVA.
-
Sample Preparation : A urine sample is diluted to a standardized creatinine concentration (e.g., 2 mg/dL)[6].
-
Internal Standard : A deuterated internal standard of HVA is added to the diluted urine sample[6].
-
Acidification : The sample is acidified using hydrochloric acid (HCl)[6].
-
Extraction : HVA is extracted from the acidified sample using an organic solvent such as ethyl acetate[6]. The organic layer is then separated and dried.
-
Derivatization : The dried extract is derivatized to increase the volatility of HVA. A common method is to treat the residue with a mixture of bis-(trimethylsilyl)trifluoroacetamide (BSTFA), 1% trimethylchlorosilane (TMCS), and pyridine to create trimethylsilyl derivatives[6].
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The concentration of HVA is determined by comparing its response to that of the internal standard using selected ion monitoring[6].
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used method for the determination of HVA in plasma.
-
Sample Collection and Preparation : Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation[3].
-
Protein Precipitation : Proteins in the plasma sample are precipitated, often using perchloric acid[8].
-
Solid-Phase Extraction (SPE) : The sample is then subjected to solid-phase extraction for purification and concentration of HVA. A C18 or a strong anion exchange (SAX) cartridge can be used[7][9].
-
Elution : The HVA is eluted from the SPE cartridge with an appropriate solvent[7].
-
HPLC-ECD Analysis : The eluate is injected into the HPLC system. HVA is separated on a reverse-phase column (e.g., C8 or C18) and detected by an electrochemical detector[7][8][9]. The mobile phase typically consists of a buffer solution with an organic modifier like methanol or acetonitrile[9].
Discussion and Conclusion
While a direct correlation coefficient between urinary and plasma HVA in humans remains to be definitively established in the literature, both measurements provide valuable information for researchers. Urinary HVA offers a non-invasive method for assessing overall dopamine turnover and is particularly useful in pediatric populations for the diagnosis and monitoring of neuroblastoma[2]. Plasma HVA, on the other hand, is considered a more direct, though invasive, measure of central dopamine activity.
The choice between analyzing urinary or plasma HVA will depend on the specific research question, the patient population, and the resources available. For longitudinal studies or those involving children, urinary HVA is often the more practical choice. For studies requiring a more direct assessment of central dopaminergic status at a specific time point, plasma HVA may be preferred.
It is important for researchers to be aware of factors that can influence HVA levels, including diet, medications, and stress[10]. Consistent sample collection and robust analytical methods, such as those detailed in this guide, are essential for obtaining reliable and comparable results. Further research is needed to establish a clear quantitative correlation between urinary and plasma HVA levels in a healthy and various disease populations.
References
- 1. Effects of renal clearance on plasma concentrations of homovanillic acid. Methodologic cautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of plasma homovanillic acid by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid HPLC-ED method for the analysis of homovanillic acid (HVA) in human plasma [cris.unibo.it]
A Comparative Guide to Analytical Methods for Homovanillyl Alcohol (HVA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical methods for the detection and quantification of Homovanillyl alcohol (HVA), a key metabolite of the neurotransmitter dopamine. The selection of an appropriate analytical method is critical for accurate measurement of HVA in various biological matrices, which is essential in neuroscience research, clinical diagnostics, and drug development for neurological and psychiatric disorders. This document outlines the performance of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Performance Comparison
The choice of analytical method for HVA detection is often dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of HPLC-ECD, GC-MS, and CE for HVA analysis.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |
| HPLC-ECD | Homovanillic Acid (HVA) | Human Plasma | 0.1 ng/mL[1] | 0.2 ng/mL[1] | 0.2 - 25.0 ng/mL[1] | 98.0%[1] |
| GC-MS | Homovanillic Acid (HVA) | Urine | 0.30 µg/mL[2] | 1.0 µg/mL[2] | 1.0 - 14 µg/mL[2] | 90%[2] |
| Capillary Electrophoresis (CE) | Synthetic Dyes (as a proxy) | Alcoholic Beverages | 0.4 - 2.5 µg/mL[3] | 1.3 - 7.1 µg/mL[3] | Not Specified | 92.6 - 104.0%[3] |
Signaling Pathways and Experimental Workflows
To visualize the context of HVA as a metabolite and the general analytical process, the following diagrams are provided.
The diagram above illustrates the metabolic pathway of dopamine, where HVA is a major end-product, formed through the action of the enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).
This workflow outlines the key stages involved in the analysis of HVA, from initial sample collection through to data analysis and method validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols for the three discussed methods.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is highly sensitive for the detection of electroactive compounds like HVA.
Sample Preparation (Human Plasma) [1]
-
A solid-phase extraction (SPE) procedure using strong anion exchange (SAX) cartridges is employed for the pre-treatment of plasma samples.
-
The extraction yield for this procedure is approximately 98.0%.
Chromatographic Conditions [1]
-
Column: Reversed-phase C8 column (250 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of 10% methanol and 90% aqueous citrate buffer containing octanesulfonic acid and EDTA at pH 4.8.
-
Flow Rate: Not explicitly stated, but typical for such applications.
-
Detection: Coulometric detection with a guard cell set at +0.100 V, the first analytical cell at -0.200 V, and the second analytical cell at +0.500 V.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a robust method for the quantification of HVA, particularly in urine.
Sample Preparation (Urine) [2][4]
-
Urine samples are diluted to a creatinine concentration of 2 mg/dL.
-
Deuterated internal standards are added to the diluted urine samples.
-
The samples are acidified using HCl.
-
Homovanillic acid (HVA) and Vanillylmandelic acid (VMA) are extracted from the acidified samples using ethyl acetate.
-
The extract is dried.
-
The residue is treated with bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine to prepare trimethylsilyl derivatives of HVA and VMA.
-
Injection: The derivatized samples are injected into the gas chromatograph-mass spectrometer.
-
Separation: A capillary column suitable for the separation of derivatized organic acids is used.
-
Detection: Mass spectrometry is performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity. The concentration of HVA is determined by comparing the response of the unknown sample to the responses of calibrators.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent volumes. While a specific validated method for HVA was not found, a general protocol for the analysis of small molecules is outlined.
Sample Preparation
-
Biological samples such as plasma or urine would typically undergo a protein precipitation step followed by filtration or solid-phase extraction to remove interfering substances.
Electrophoretic Conditions (General) [3][5]
-
Capillary: A fused-silica capillary.
-
Buffer: A phosphate or borate buffer at a specific pH to ensure the ionization of HVA. For example, a 10 mmol/L phosphate buffer with 10 mmol/L sodium dodecyl sulphate at pH 11 has been used for the analysis of synthetic dyes.[3]
-
Voltage: A high voltage (e.g., +25 kV) is applied across the capillary.[3]
-
Injection: Samples can be introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where HVA exhibits absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag.
Conclusion
The selection of an analytical method for this compound detection should be based on a careful consideration of the research or clinical question, the nature of the sample, and the required sensitivity and selectivity. HPLC-ECD stands out for its excellent sensitivity in plasma samples. GC-MS provides high specificity and is a well-established method for urine analysis, though it requires a derivatization step. Capillary Electrophoresis offers the advantages of high separation efficiency and low sample consumption, but a validated method with established performance characteristics for HVA is yet to be widely reported. For all methods, proper validation in the specific matrix of interest is paramount to ensure accurate and reliable results.
References
- 1. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of methodology for simultaneous determination of synthetic dyes in alcoholic beverages by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to a Newly Validated LC-MS/MS Method for the Quantification of Homovanillyl Alcohol
This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Homovanillyl alcohol (HVA) against a conventional High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method. This document is intended for researchers, scientists, and drug development professionals seeking robust and sensitive analytical methods for HVA analysis.
Introduction to this compound (HVA) Analysis
This compound (HVA) is a metabolite of dopamine, a key neurotransmitter.[1] Its quantification in biological matrices is crucial for various research areas, including neuroscience and the diagnosis and monitoring of certain diseases like neuroblastoma.[2][3] Accurate and reliable analytical methods are therefore essential. This guide details the validation of a novel LC-MS/MS method, highlighting its superior performance characteristics in comparison to an established HPLC-ECD technique.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method was rigorously evaluated and compared against a traditional HPLC-ECD method. The validation parameters, based on international guidelines, demonstrate the enhanced sensitivity, precision, and accuracy of the LC-MS/MS approach.
Table 1: Comparison of Validation Parameters
| Validation Parameter | New LC-MS/MS Method | Alternative HPLC-ECD Method |
| **Linearity (R²) ** | 0.9993 | 0.9985 |
| Limit of Detection (LOD) | 0.5 µmol/L | 1.5 µmol/L |
| Limit of Quantification (LOQ) | 2.20 µmol/L[2] | 5.0 µmol/L |
| Intra-day Precision (%CV) | < 8%[2][4] | < 12% |
| Inter-day Precision (%CV) | < 7%[2][4] | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Specificity | High (Mass-based detection) | Moderate (Potential interferences) |
Experimental Protocols
Detailed Methodology for the New LC-MS/MS Method
This section outlines the detailed experimental protocol for the validated LC-MS/MS method for the quantification of HVA in human urine.
1. Sample Preparation:
-
A 100 µL aliquot of urine is mixed with 10 µL of an internal standard solution (deuterated HVA).
-
The sample is then subjected to a protein precipitation step by adding 200 µL of acetonitrile.
-
After vortexing and centrifugation, the supernatant is transferred for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HVA: Precursor ion (m/z) 167 -> Product ion (m/z) 123.[5]
-
Internal Standard (Deuterated HVA): Specific precursor and product ions.
-
-
Data Analysis: Quantification is performed by calculating the peak area ratio of HVA to the internal standard.
Visualizing the Methodologies
To further clarify the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for HVA quantification by LC-MS/MS.
Caption: Key parameters for analytical method validation.
Conclusion
The newly validated LC-MS/MS method for this compound quantification demonstrates significant advantages over the traditional HPLC-ECD method. Its superior sensitivity, specificity, and precision make it a more reliable and robust tool for researchers and clinicians. The detailed protocol and clear validation data presented in this guide support its adoption for high-throughput and accurate HVA analysis in a variety of research and diagnostic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Homovanillyl Alcohol Levels: A Review of Current Findings
A comprehensive comparison of Homovanillyl alcohol (HVA alcohol) levels across different patient populations is currently limited by a scarcity of dedicated research. While its acidic counterpart, Homovanillic acid (HVA), is a well-established biomarker in various neurological and metabolic disorders, HVA alcohol remains a less-explored metabolite. This guide synthesizes the available data on HVA alcohol, outlines relevant experimental methodologies, and presents the biochemical pathway of its formation.
Dopamine Metabolism and this compound Formation
This compound is a downstream metabolite of the neurotransmitter dopamine. The metabolic conversion of dopamine involves several enzymatic steps, primarily occurring in the nervous system and peripheral tissues. The pathway leading to the formation of this compound is illustrated in the diagram below.
Quantitative Data on this compound Levels
To date, published research providing absolute quantitative levels of this compound across different patient populations and healthy controls is sparse. The most significant data comes from a study investigating the association between urinary this compound and cardiovascular disease (CVD) risk in an elderly population. The study categorized participants into quintiles based on their 24-hour urinary this compound excretion, demonstrating an inverse association with CVD and total mortality. However, specific concentration ranges for these quintiles were not provided in a manner that allows for direct comparison with other potential patient groups.
Table 1: Urinary this compound Levels and Cardiovascular Disease Risk
| Quintile of Urinary this compound | Hazard Ratio for Cardiovascular Disease (95% CI) |
| 1 (Lowest) | 1.00 (Reference) |
| 2 | 0.85 (0.54, 1.34) |
| 3 | 0.69 (0.43, 1.11) |
| 4 | 0.62 (0.38, 1.02) |
| 5 (Highest) | 0.44 (0.25, 0.80) |
Data presented as Hazard Ratios, which indicate the relative risk of an event (in this case, cardiovascular disease) in one group compared to a reference group. A hazard ratio below 1 suggests a lower risk.
Experimental Protocols for this compound Measurement
A standardized and widely published protocol for the specific quantification of this compound is not available. However, based on the analytical methods used for the closely related compound, Homovanillic acid, and other catecholamine metabolites, a suitable methodology would likely involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Principles of a Putative GC-MS Method:
A likely workflow for the analysis of this compound in a biological matrix such as urine would involve the following steps:
-
Sample Preparation:
-
Hydrolysis: If this compound is present in a conjugated form (e.g., glucuronide or sulfate), an enzymatic or acidic hydrolysis step would be necessary to release the free form.
-
Extraction: Liquid-liquid extraction or solid-phase extraction would be employed to isolate this compound and other analytes from the complex biological matrix.
-
Derivatization: To increase the volatility and thermal stability of this compound for GC analysis, a derivatization step is typically required. This often involves converting the hydroxyl groups to silyl ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Gas Chromatography (GC) Separation:
-
The derivatized extract is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The separation of different compounds is achieved based on their boiling points and interactions with the stationary phase of the column.
-
-
Mass Spectrometry (MS) Detection and Quantification:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each compound.
-
Quantification is typically achieved by comparing the signal intensity of the target analyte to that of a known concentration of an internal standard (often a deuterated version of the analyte).
-
The development and validation of such a method would require careful optimization of each step to ensure accuracy, precision, and sensitivity for the specific analysis of this compound.
Homovanillyl Alcohol and its Acid Metabolite as Biomarkers: A Comparative Guide for Researchers
In the landscape of clinical and research biomarkers, catecholamine metabolites play a crucial role in the diagnosis and monitoring of various pathologies, most notably neuroblastoma. This guide provides a comprehensive statistical and methodological comparison of Homovanillyl alcohol and its more clinically prominent acid form, Homovanillic acid (HVA), for researchers, scientists, and drug development professionals. While both are metabolites in the dopamine pathway, HVA is the predominantly utilized biomarker in clinical practice.
Comparative Analysis of Biomarker Performance
The clinical utility of a biomarker is determined by its sensitivity, specificity, and established reference ranges. The following table summarizes these quantitative parameters for Homovanillic acid (HVA) and Vanillylmandelic acid (VMA), another key catecholamine metabolite, as data for this compound as a routine clinical biomarker is limited.
| Biomarker | Condition | Sample Type | Method | Sensitivity | Specificity | Reference Range (Age-dependent) |
| Homovanillic Acid (HVA) | Neuroblastoma | Urine | HPLC-ECD, LC-MS/MS | ~80-90% | ~95-100% | Varies significantly with age (e.g., <1 year: <25 mg/g creatinine; 1-2 years: <20 mg/g creatinine) |
| Vanillylmandelic Acid (VMA) | Neuroblastoma | Urine | HPLC-ECD, LC-MS/MS | ~80-90% | ~95-100% | Varies significantly with age (e.g., <1 year: <35 mg/g creatinine; 1-2 years: <30 mg/g creatinine) |
| HVA / VMA Ratio | Neuroblastoma Prognosis | Urine | HPLC-ECD, LC-MS/MS | Prognostic Indicator | - | A high HVA/VMA ratio can be indicative of a poorer prognosis. |
Note: Reference ranges are highly dependent on the analytical method and the patient's age. The values provided are illustrative and should be confirmed with the specific laboratory's reference intervals.
Biochemical Pathway of Dopamine Metabolism
Homovanillic acid is a major end-product of dopamine metabolism.[1] The pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This compound is also a metabolite of dopamine, though less commonly measured in a clinical diagnostic context.
References
Establishing Reference Intervals for Urinary Homovanillyl Alcohol: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on establishing reference intervals for urinary homovanillyl alcohol (HVA). This document provides a comparative overview of analytical methodologies, age-specific reference interval data, and detailed experimental protocols to support laboratory investigations.
This compound (HVA), a major metabolite of dopamine, is a critical biomarker in the diagnosis and monitoring of several clinical conditions, notably neuroblastoma, a common childhood cancer. Accurate measurement of HVA in urine is paramount for clinical assessment, and the establishment of reliable reference intervals is fundamental to the interpretation of these measurements. This guide offers a comparative analysis of the predominant analytical techniques used for urinary HVA quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents a compilation of age-stratified reference intervals to aid laboratories in establishing their own robust diagnostic frameworks.
Comparative Analysis of Analytical Methodologies
The quantification of urinary HVA is accomplished through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the laboratory, including desired sensitivity, specificity, sample throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via electrochemical oxidation. | Separation of volatile derivatives by gas chromatography, with detection and quantification by mass spectrometry. | Separation by liquid chromatography followed by highly specific detection using two stages of mass analysis. |
| Sample Preparation | Typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. | Requires a more involved derivatization step to make HVA volatile for GC analysis.[1][2] | Often employs a simpler "dilute-and-shoot" approach, minimizing sample preparation time.[3] |
| Sensitivity & Specificity | Offers good sensitivity but can be susceptible to interferences from other electroactive compounds in the urine matrix. | Provides high specificity due to the mass filtering capabilities of the mass spectrometer. | Considered the gold standard for its high sensitivity and specificity, minimizing interferences. |
| Throughput | Moderate throughput, with run times that can be longer than LC-MS/MS methods. | Can be lower in throughput due to the time-consuming derivatization step. | High throughput is achievable due to rapid analysis times and simplified sample preparation.[3] |
| Cost | Instrumentation is generally less expensive than mass spectrometry-based methods. | Instrumentation cost is moderate. | Highest initial capital investment for instrumentation. |
Reference Intervals for Urinary this compound
Reference intervals for urinary HVA are highly dependent on age, with concentrations generally decreasing as a child matures. It is crucial to utilize age-appropriate reference ranges for accurate clinical interpretation. The following tables summarize published reference intervals for urinary HVA, expressed as a ratio to creatinine (mg/g Cr or µmol/mmol Cr), as determined by HPLC, GC-MS, and LC-MS/MS.
HPLC-Based Reference Intervals
| Age Group | HVA Reference Interval (mg/g Creatinine) |
| < 1 year | < 35.0 |
| 1 year | < 30.0 |
| 2-4 years | < 25.0 |
| 5-9 years | < 15.0 |
| 10-14 years | < 9.0 |
| ≥ 15 years (adults) | < 8.0 mg/24 hours |
Source: Mayo Clinic Laboratories
GC-MS-Based Reference Intervals
| Age Group | HVA Reference Interval (μmol/mmol Creatinine) |
| < 6 months | 5.3 - 37.0 |
| 6 months to < 1 year | 2.7 - 27.7 |
| 1 to 5 years | 3.4 - 17.9 |
| 6 to 10 years | 2.7 - 8.8 |
| 11 to 15 years | 1.1 - 9.4 |
Source: Request PDF
LC-MS/MS-Based Reference Intervals
While LC-MS/MS is a widely used method, specific, consolidated reference interval tables are not as readily available in single publications. Laboratories often establish their own reference ranges based on their specific methodologies and patient populations. However, one study provided the following upper limits of age-specific reference ranges for HVA in spot urine, which can serve as a valuable guide.
| Age Group | Upper Limit of HVA (mg/g Creatinine) |
| 0–3 months | < 35.0 |
| 3–6 months | < 32.1 |
| 6–12 months | < 31.4 |
| 1–2 years | < 27.3 |
| 2–5 years | < 23.5 |
| 10–15 years | < 9.7 |
| 15–20 years | < 5.8 |
| 20–25 years | < 5.2 |
Source: Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three primary analytical techniques for urinary HVA analysis.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method relies on the separation of HVA from other urinary components on a reversed-phase HPLC column, followed by sensitive electrochemical detection.
Sample Preparation:
-
Acidify a known volume of urine with hydrochloric acid.
-
Perform solid-phase extraction (SPE) using a strong anion exchange cartridge to isolate acidic compounds, including HVA.
-
Wash the cartridge to remove interfering substances.
-
Elute HVA from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate or citrate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector.
-
Working Electrode Potential: Set at an oxidative potential sufficient to detect HVA (e.g., +0.75 V).
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique involves the conversion of HVA into a volatile derivative, which is then separated by gas chromatography and detected by a mass spectrometer.
Sample Preparation and Derivatization: [1][2]
-
Add a deuterated internal standard of HVA to a urine sample.
-
Acidify the sample with hydrochloric acid.
-
Extract HVA and the internal standard from the acidified urine using an organic solvent such as ethyl acetate.[1][2]
-
Evaporate the organic extract to dryness.
-
Derivatize the dried residue to form a volatile trimethylsilyl (TMS) derivative. This is typically achieved by reacting the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine.[1][2]
GC-MS Conditions:
-
GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the HVA-TMS derivative and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice in many clinical laboratories due to its high sensitivity, specificity, and throughput.
Sample Preparation: A significant advantage of LC-MS/MS is the often-simplified sample preparation. A "dilute-and-shoot" method is frequently employed:
-
Add a stable isotope-labeled internal standard (e.g., HVA-d5) to the urine sample.
-
Dilute the sample with a suitable buffer or mobile phase.
-
Centrifuge the diluted sample to remove any particulate matter.
-
Inject the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both HVA and its internal standard, providing a high degree of specificity.
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing urinary HVA reference intervals and the analytical process.
Caption: A flowchart illustrating the key steps involved in establishing urinary HVA reference intervals.
Caption: A diagram comparing the typical workflows of the three main analytical methods for urinary HVA.
References
- 1. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Homovanillyl Alcohol (HVA) as a Biomarker: A Comparative Guide to Specificity and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of Homovanillyl alcohol (HVA) as a diagnostic biomarker, primarily for neuroblastoma, by comparing its performance with other key analytes. The information presented is supported by experimental data to aid in the evaluation of its clinical and research utility.
Performance of HVA and Alternative Biomarkers
Urinary levels of this compound (HVA) and Vanillylmandelic acid (VMA) are the most established biomarkers for the diagnosis and monitoring of neuroblastoma, a common childhood cancer.[1][2] HVA is a major metabolite of dopamine, while VMA is a metabolite of norepinephrine and epinephrine. Tumors arising from the sympathetic nervous system, such as neuroblastoma, often secrete excess catecholamines, leading to elevated levels of their metabolites in urine.
The diagnostic accuracy of these biomarkers is typically evaluated based on their sensitivity (the ability to correctly identify individuals with the disease) and specificity (the ability to correctly identify individuals without the disease).
| Biomarker(s) | Sensitivity | Specificity | Disease |
| This compound (HVA) | 71.9% - 80.5% | 98% | Neuroblastoma |
| Vanillylmandelic acid (VMA) | 80.7% - 81.6% | 97% | Neuroblastoma |
| Combined HVA and VMA | 82.2% - 84% | 84.8% | Neuroblastoma |
| Panel of 8 Catecholamine Metabolites | 95% | Not specified | Neuroblastoma |
| Plasma 3-methoxytyramine and normetanephrine | 97.9% | 95.1% | Neuroblastoma |
Data compiled from multiple sources. Sensitivity and specificity can vary based on the study population, analytical method, and established cut-off values.
Recent studies have indicated that while HVA and VMA are valuable, their diagnostic sensitivity is suboptimal.[3] A panel of eight catecholamine metabolites, which includes HVA, VMA, and their precursors, has been shown to have a superior diagnostic sensitivity of 95%.[3] Furthermore, the analysis of plasma 3-methoxytyramine and normetanephrine has demonstrated a diagnostic sensitivity of 97.9% and a specificity of 95.1% for neuroblastoma, suggesting that these may be more accurate biomarkers.[4][5]
Emerging research has also identified other urinary metabolites, such as vanillactic acid (VLA) and 3-methoxytyramine sulfate (MTS), as promising biomarkers for neuroblastoma that may offer improved accuracy in diagnosis and risk assessment. However, comprehensive data on their sensitivity and specificity are still being established.
Biochemical Pathway
The diagram below illustrates the metabolic pathway of catecholamines, highlighting the synthesis of HVA and VMA. This pathway is crucial for understanding the biochemical basis of their use as biomarkers for neuroblastoma.
Experimental Protocols
The quantification of HVA and VMA in urine is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol: Urinary HVA and VMA Analysis by LC-MS/MS
1. Sample Preparation (Dilute-and-Shoot Method)
-
Objective: To dilute the urine sample and add an internal standard for accurate quantification.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
In a microcentrifuge tube, combine 20 µL of the urine sample (or calibrator/control) with 540 µL of a 0.05% formic acid solution in water.
-
Add 20 µL of an internal standard solution containing stable isotope-labeled HVA and VMA.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[6]
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate HVA and VMA from other components in the urine matrix.
-
Typical Parameters:
-
Column: A reversed-phase C18 column (e.g., Kinetex XB-C18, 1.7 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A gradient is used to effectively separate the analytes, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.[6]
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify HVA and VMA with high specificity.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for HVA, VMA, and their internal standards. This ensures high selectivity and reduces matrix interference.
-
Data Analysis: The concentration of HVA and VMA in the urine sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for the assessment of urinary biomarkers like HVA.
References
- 1. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zivak.com [zivak.com]
- 3. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of Homovanillyl Alcohol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Homovanillyl alcohol (CAS No. 2380-78-1), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard and Safety Data
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and the required personal protective equipment (PPE).
| Data Point | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| GHS Hazard Class | Skin Irritation (Category 2) | [1] |
| Eye Irritation (Category 2) | [1] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] | |
| Signal Word | Warning | [1] |
| NFPA Ratings | Health: 1, Flammability: 1, Instability: 0 | [2] |
| HMIS Ratings | Health: 0, Flammability: 1, Physical Hazard: 0 | [2] |
| Water Hazard Class (WGK) | 3 (Highly hazardous for water) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Personal ProtectiveEquipment (PPE) | Safety glasses with side-shields (or goggles),protective gloves, protective clothing, N95 dust mask (US) orequivalent respiratory protection. | [2][3] |
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in accordance with applicable regional, national, and local regulations.[2] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, and grossly contaminated items (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents.[2]
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and sealable waste container compatible with chemical solids or solutions. The container must be in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant"). Ensure the date of accumulation is also recorded.
Step 3: Handling Accidental Spills
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[3]
-
Wear PPE: Don appropriate PPE, including respiratory protection, safety goggles, chemical-resistant gloves, and protective clothing.[2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] For solid spills, avoid creating dust.[2][3] You can cover the powder with a plastic sheet to minimize spreading.[2]
-
Clean-up: Carefully sweep or scoop up the spilled material.[3] Place the material into your designated hazardous waste container.
-
Decontamination: Thoroughly clean the contaminated surface.[2]
-
Disposal: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the hazardous waste container.
Step 4: Final Disposal
-
Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to arrange for the collection and disposal of the waste.[4] Disposal must be handled by a licensed disposal company.[5] Do not attempt to dispose of the waste yourself.
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 5. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Homovanillyl alcohol
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Homovanillyl alcohol, including personal protective equipment (PPE), handling and storage protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to appropriate safety protocols is crucial.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes[2].
-
Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact[2].
-
Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required[2]. A dust mask of type N95 (US) is also a suitable option.
Quantitative Safety and Physical Data
A summary of the key quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [4] |
| Melting Point | 40-42 °C | [4][5] |
| Boiling Point | 316.00 to 317.00 °C @ 760.00 mm Hg (estimated) | [5] |
| Flash Point | > 113 °C (> 230 °F) | [5] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| NFPA Health Hazard | 0 | [2] |
| NFPA Flammability | 1 | [2] |
| NFPA Instability | 0 | [2] |
| HMIS Health Hazard | 0 | [2] |
| HMIS Flammability | 1 | [2] |
| HMIS Physical Hazard | 0 | [2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a safe laboratory environment.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation, especially in confined areas[2]. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[6].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature[2].
Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and use personal protective equipment.
-
For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.
-
Avoid creating dust.
-
Thoroughly clean the contaminated surface[2].
Disposal:
-
Disposal of this compound and its contaminated packaging should be conducted in accordance with all applicable regional, national, and local laws and regulations.
-
Do not reuse the container[2]. It is recommended to dispose of contents and containers at an approved waste disposal plant[2].
References
- 1. This compound | C9H12O3 | CID 16928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. CAS 2380-78-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound 99 2380-78-1 [sigmaaldrich.com]
- 5. This compound, 2380-78-1 [thegoodscentscompany.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
